Product packaging for Vogeloside(Cat. No.:)

Vogeloside

Cat. No.: B593598
M. Wt: 388.4 g/mol
InChI Key: RAYZRCGMIDUTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vogeloside is a bioactive iridoid compound primarily isolated from the traditional Chinese medicine Lonicera japonica Thunb. (honeysuckle) . This plant has a long history of use for its heat-clearing and detoxifying properties, and modern pharmacological studies indicate that extracts of Lonicera japonica possess wide-ranging biological activities, including anti-inflammatory, antibacterial, antiviral, and antioxidant effects . As a constituent of this complex botanical matrix, this compound contributes to the plant's chemical profile and is a compound of interest for phytochemical and pharmacological research . Researchers can utilize this high-purity this compound to investigate the intricate mechanisms of action of traditional medicines, study the role of iridoid glycosides in plant physiology, and explore its potential bioactivities in various in vitro and in vivo research models. This product is strictly intended for laboratory research purposes. It is "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O10 B593598 Vogeloside

Properties

IUPAC Name

5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZRCGMIDUTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Vogeloside: A Technical Guide to its Discovery and Isolation from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its plant sources, primarily within the Lonicera genus. Detailed experimental protocols, quantitative data, and a proposed biosynthetic pathway are presented to facilitate further research and development. Furthermore, the potential anti-inflammatory mechanism of this compound via the NF-κB signaling pathway is explored, offering insights into its mode of action.

Introduction

This compound (C₁₇H₂₄O₁₀) is a significant bioactive compound found in various plant species, most notably in Lonicera macrantha and Lonicera confusa.[1] Iridoid glycosides, the class of compounds to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2] This guide serves as a comprehensive resource for the scientific community, detailing the methodologies for the successful extraction, isolation, and characterization of this compound, and shedding light on its biological significance.

Discovery and Plant Sources

This compound was first identified as a constituent of various species of the Lonicera (honeysuckle) genus. These plants have a long history of use in traditional medicine, prompting scientific investigation into their chemical composition and pharmacological effects.

Table 1: Plant Sources of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compoundReference(s)
Lonicera macranthaCaprifoliaceaeFlowers, Stems[1]
Lonicera confusaCaprifoliaceaeFlowers, Stems[1]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of iridoid glycosides from Lonicera species.

Extraction
  • Plant Material Preparation: Air-dried and powdered plant material (e.g., flowers or stems of Lonicera confusa) is used as the starting material.

  • Solvent Extraction: The powdered material is extracted with 70-80% ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous adsorption resin (e.g., D101) or silica gel.

    • Macroporous Resin Chromatography: The column is first washed with deionized water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Silica Gel Chromatography: A solvent system such as chloroform-methanol-water in a gradient elution is used to separate the components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol or acetonitrile in water.[3][4][5] The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Crystallization: The purified this compound fraction is concentrated and lyophilized or crystallized from a suitable solvent to obtain the pure compound.

Table 2: Quantitative Data for a Typical this compound Isolation

StepParameterValueUnitNotes
ExtractionStarting Plant Material (dry weight)1000gLonicera confusa stems
Crude Extract Yield150g15% yield
Liquid-Liquid Partitioningn-Butanol Fraction Yield30g20% of crude extract
Column ChromatographyEnriched Fraction Yield5g16.7% of n-butanol fraction
Preparative HPLCPure this compound Yield500mg10% of enriched fraction
Purity (by HPLC)>98%

Note: The values in this table are illustrative and can vary depending on the plant material, extraction conditions, and purification efficiency.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is proposed to follow the general pathway of iridoid biosynthesis.[1][6]

Vogeloside_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Iridodial Iridodial Hydroxygeraniol->Iridodial Iridoid_Glycosides Iridoid Glycosides Iridodial->Iridoid_Glycosides This compound This compound Iridoid_Glycosides->this compound

Caption: Proposed biosynthetic pathway of this compound.

The pathway begins with geranyl diphosphate (GPP), a common precursor for terpenoids. Through a series of enzymatic reactions catalyzed by geraniol synthase (GES), geraniol-8-oxidase (G8O), 8-hydroxygeraniol oxidoreductase (8HGO), and iridoid synthase (IS), the characteristic iridoid skeleton is formed. Subsequent glycosylation and modification steps lead to the formation of this compound.

Biological Activity and Signaling Pathways

Preliminary studies and the known activities of related iridoid glycosides suggest that this compound possesses significant anti-inflammatory properties. A likely mechanism of action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Anti-inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound is hypothesized to inhibit this pathway, potentially by preventing the phosphorylation of IκBα or the nuclear translocation of p65, thereby downregulating the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (LPS) IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) p65_translocation p65 Nuclear Translocation NFkB->p65_translocation p_IkBa p-IκBα Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) p65_translocation->Gene_Expression Nucleus Nucleus This compound This compound This compound->IKK Inhibition This compound->p65_translocation Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide has outlined the current knowledge on the discovery and isolation of this compound from plant sources, providing detailed methodologies and a framework for its proposed biosynthesis and biological activity. The presented protocols offer a solid foundation for researchers to efficiently isolate and purify this compound for further investigation.

Future research should focus on:

  • Optimization of Isolation Protocols: To improve the yield and purity of this compound from various plant sources.

  • Elucidation of the Complete Biosynthetic Pathway: Identifying the specific enzymes and genes involved in this compound biosynthesis could enable its production through metabolic engineering.

  • In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are needed to fully characterize the biological activities of this compound and to validate its therapeutic potential, particularly its anti-inflammatory effects and the precise mechanisms of action.

  • Clinical Trials: Should preclinical studies yield promising results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

The continued exploration of this compound holds significant promise for the development of novel therapeutic agents for a range of inflammatory and other diseases.

References

Unraveling the Molecular Architecture of Vogeloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidation of the chemical structure of Vogeloside, a secoiridoid glucoside isolated from the plant Anthocleista vogelii. This document details the spectroscopic evidence and experimental methodologies that have been instrumental in defining its molecular framework, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, a member of the secoiridoid class of natural products, has been a subject of interest due to its potential biological activities. The definitive determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and semi-synthetic studies. This guide synthesizes the available data to present a clear and detailed account of its structural elucidation.

Physicochemical and Spectroscopic Data Summary

The fundamental properties of this compound are summarized below, providing a foundational dataset for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₀PubChem
Molecular Weight 388.37 g/mol PubChem
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(1R,4aR,5S,6S)-5-ethenyl-1-hydroxy-6-(methoxycarbonyl)-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
Plant Source Anthocleista vogelii[Chapelle, J. P. (1976)]

Experimental Protocols

Isolation of this compound

A generalized protocol for the isolation of secoiridoid glycosides like this compound from a plant matrix is as follows:

  • Extraction: Dried and powdered plant material (e.g., leaves or stems of Anthocleista vogelii) is subjected to solvent extraction, typically with methanol or a methanol/water mixture, to isolate polar and semi-polar compounds.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Glycosides like this compound are typically found in the more polar fractions (ethyl acetate and/or aqueous).

  • Chromatographic Purification: The polar fractions are subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:

    • Column Chromatography: Using silica gel or reversed-phase (C18) silica gel with a gradient elution of solvents to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column to yield highly pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons. The solvent typically used for NMR analysis of this compound is deuterated pyridine (pyridine-d₅).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying structural motifs, particularly the glycosidic linkage and the aglycone core.

Spectroscopic Data and Structural Elucidation

The detailed analysis of spectroscopic data allows for the piecing together of the this compound structure.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The reported chemical shifts for this compound are presented in Table 2.

Table 2: ¹³C NMR Chemical Shift Data for this compound (Solvent: Pyridine-d₅)

Carbon No.Chemical Shift (δ) ppm
195.2
3112.5
4151.8
535.1
629.8
744.1
846.2
978.9
10170.1
1151.7
1'100.2
2'74.9
3'78.1
4'71.8
5'79.2
6'62.9
7' (vinyl CH)141.9
8' (vinyl CH₂)116.8

Data sourced from SpectraBase.

Elucidation Logic and 2D NMR Correlations

While the complete 1H and 2D NMR datasets are not publicly available in comprehensive databases, the logical process of elucidation can be described. The following diagram illustrates the general workflow for elucidating the structure of a natural product like this compound using spectroscopic data.

G General Workflow for Structure Elucidation of this compound cluster_0 Initial Analysis cluster_1 Connectivity Analysis cluster_2 Stereochemistry and Final Structure HRMS HRMS Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Determines 13C_NMR 13C_NMR Carbon_Skeleton_Info Carbon_Skeleton_Info 13C_NMR->Carbon_Skeleton_Info Provides 1H_NMR 1H_NMR Proton_Environment Proton_Environment 1H_NMR->Proton_Environment Shows DEPT DEPT Carbon_Types Carbon_Types DEPT->Carbon_Types Identifies (CH, CH2, CH3) COSY COSY Proton_Proton_Correlations Proton_Proton_Correlations COSY->Proton_Proton_Correlations Reveals HSQC HSQC Direct_CH_Bonds Direct_CH_Bonds HSQC->Direct_CH_Bonds Identifies HMBC HMBC Long_Range_CH_Connectivity Long_Range_CH_Connectivity HMBC->Long_Range_CH_Connectivity Establishes NOESY_ROESY NOESY / ROESY Spatial_Proximity Spatial_Proximity NOESY_ROESY->Spatial_Proximity Determines Coupling_Constants Coupling Constants Dihedral_Angles Dihedral_Angles Coupling_Constants->Dihedral_Angles Relates to Final_Structure Final_Structure Carbon_Skeleton_Info->COSY Carbon_Types->HSQC Proton_Environment->COSY Proton_Proton_Correlations->HMBC Direct_CH_Bonds->HMBC Long_Range_CH_Connectivity->NOESY_ROESY Long_Range_CH_Connectivity->Coupling_Constants Spatial_Proximity->Final_Structure Dihedral_Angles->Final_Structure

Caption: General workflow for natural product structure elucidation.

Mass Spectrometry and Fragmentation Pattern

High-resolution mass spectrometry confirms the molecular formula of this compound as C₁₇H₂₄O₁₀. While a detailed experimental MS/MS spectrum for this compound is not widely published, a logical fragmentation pathway can be proposed based on the known structure and the fragmentation of similar secoiridoid glycosides. The primary fragmentation would involve the cleavage of the glycosidic bond.

G Proposed MS/MS Fragmentation of this compound Vogeloside_MH This compound [M+H]⁺ m/z 389.1448 Aglycone Aglycone Fragment [M+H-162]⁺ m/z 227.0817 Vogeloside_MH->Aglycone Glycosidic Bond Cleavage Glucose_Loss Neutral Loss of Glucose (C₆H₁₀O₅, 162.0528 Da) Vogeloside_MH->Glucose_Loss Further_Fragmentation Further Fragmentation of Aglycone Aglycone->Further_Fragmentation

Caption: Proposed primary fragmentation of this compound in MS/MS.

Conclusion

The chemical structure of this compound has been established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR and mass spectrometry. This guide provides a foundational understanding of the methodologies and data interpretation involved in the structural elucidation of this secoiridoid glucoside. Further research, including the publication of complete 1D and 2D NMR datasets, would be invaluable to the scientific community for the unambiguous identification and future investigation of this compound and its derivatives.

Investigating the Biosynthetic Pathway of Vogeloside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, a complex iridoid glycoside found in select plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding and proposed biosynthetic pathway of this compound. Drawing upon research into iridoid biosynthesis in the Rubiaceae family, particularly in Galium verum where this compound has been identified, this document outlines the key precursors, enzymatic steps, and potential intermediates. While the specific enzymes responsible for the final steps of this compound synthesis remain to be definitively characterized, this guide presents a putative pathway based on established principles of iridoid chemistry. Detailed experimental protocols for the extraction, isolation, and quantification of iridoid glycosides are provided, alongside quantitative data from related compounds to offer a comparative framework. Visual diagrams generated using Graphviz are included to clearly illustrate the proposed biosynthetic pathway and relevant experimental workflows.

Introduction to this compound and Iridoids

Iridoids are a large group of monoterpenoid secondary metabolites characterized by a cyclopentan-[C]-pyran skeleton. They play significant roles in plant defense and have a wide range of biological activities, making them valuable targets for pharmaceutical research. This compound (C₁₇H₂₄O₁₀) is an iridoid glucoside that has been identified in plants of the Galium genus, a member of the Rubiaceae family. The elucidation of its biosynthetic pathway is a key step towards harnessing its full potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established methylerythritol phosphate (MEP) pathway for the formation of the initial monoterpene precursor, geraniol. Subsequent modifications, including cyclization, oxidation, and glycosylation, lead to the final complex structure. While the complete enzymatic sequence for this compound is not yet fully elucidated, a putative pathway can be constructed based on the known biosynthesis of related iridoids in the Rubiaceae family, such as asperuloside, which is also prominently found in Galium verum.

The proposed pathway initiates from geraniol and proceeds through several key intermediates:

  • Geraniol: The acyclic monoterpene precursor derived from the MEP pathway.

  • 8-oxogeranial: Formed through a series of oxidation steps from geraniol.

  • Iridodial: The characteristic cyclized iridoid skeleton is formed from 8-oxogeranial.

  • Deoxyloganic acid and Loganin: Further enzymatic modifications, including hydroxylation and methylation, lead to these common iridoid precursors.

  • Asperulosidic acid and Asperuloside: These iridoids, prevalent in Galium verum, are likely key intermediates or closely related side-branch products. The structure of asperuloside is particularly relevant to that of the this compound aglycone.

  • This compound Aglycone: A proposed intermediate that undergoes glycosylation to form this compound. The specific hydroxylation and/or other modifications that differentiate it from the aglycone of asperuloside need to be experimentally determined.

  • This compound: The final product, formed by the action of a specific UDP-glycosyltransferase (UGT) on the this compound aglycone.

Below is a DOT script representation of the proposed biosynthetic pathway.

Vogeloside_Biosynthesis cluster_MEP MEP Pathway cluster_Iridoid Iridoid Biosynthesis Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Glyceraldehyde-3-Phosphate->Isopentenyl_Pyrophosphate Multiple steps Geranyl_Pyrophosphate Geranyl_Pyrophosphate Isopentenyl_Pyrophosphate->Geranyl_Pyrophosphate IPP Isomerase, GPPS Pyruvate Pyruvate Pyruvate->Isopentenyl_Pyrophosphate Geraniol Geraniol Geranyl_Pyrophosphate->Geraniol Geraniol Synthase 8-oxogeranial 8-oxogeranial Geraniol->8-oxogeranial Multiple Oxidations Iridodial Iridodial 8-oxogeranial->Iridodial Iridoid Synthase Deoxyloganic_acid Deoxyloganic_acid Iridodial->Deoxyloganic_acid Multiple steps Loganin Loganin Deoxyloganic_acid->Loganin LAMT Asperulosidic_acid Asperulosidic_acid Loganin->Asperulosidic_acid Multiple steps Asperuloside Asperuloside Asperulosidic_acid->Asperuloside Vogeloside_Aglycone Vogeloside_Aglycone Asperulosidic_acid->Vogeloside_Aglycone Putative Hydroxylase(s)/ Other enzymes This compound This compound Vogeloside_Aglycone->this compound UDP-Glycosyl- transferase (UGT)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data on the biosynthesis of this compound is limited in the current literature. However, studies on the phytochemical composition of Galium verum provide valuable context regarding the abundance of related iridoids. This data can serve as a benchmark for future quantitative studies on this compound.

Plant MaterialIridoidConcentration (mg/g dry weight)Analytical MethodReference
Galium verum blossomsTotal Iridoidsup to 40.8 ± 2.9 (asperuloside equivalents)Colorimetric assay[1][2]
Galium verum herbTotal Iridoidsup to 36.6 ± 2.2 (asperuloside equivalents)Colorimetric assay[3][4]
Galium verum blossomsAsperulosideMost abundant compoundHPLC-DAD-MS/MS[5]
Galium verum herbAsperulosideMost abundant compoundHPLC-DAD-MS/MS[5]

Table 1: Quantitative analysis of iridoids in Galium verum.

Experimental Protocols

The investigation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. The following are detailed methodologies for key experiments, adapted from established protocols for iridoid glycoside research.

Extraction and Isolation of Iridoid Glycosides from Plant Material

This protocol is suitable for the extraction of this compound and other iridoids from Galium verum.

  • Plant Material Preparation: Air-dry the aerial parts of Galium verum at room temperature in the dark. Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of 50% aqueous ethanol at room temperature for 24 hours.

    • Alternatively, perform ultrasound-assisted extraction (UAE) by suspending 10 g of the powder in 100 mL of 50% ethanol and sonicating for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar compounds. The iridoid glycosides will predominantly remain in the aqueous fraction.

  • Isolation by Column Chromatography:

    • Subject the aqueous fraction to column chromatography on a Diaion HP-20 resin.

    • Wash the column with water to remove sugars and other highly polar compounds.

    • Elute the iridoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Purification by Preparative HPLC:

    • Pool the fractions containing the target compounds and further purify using preparative reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile in water.

Extraction_Workflow Start Dried Plant Material (Galium verum) Grinding Grinding Start->Grinding Extraction Extraction (50% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Aqueous_Fraction Aqueous Fraction Fractionation->Aqueous_Fraction Column_Chromo Column Chromatography (Diaion HP-20) Aqueous_Fraction->Column_Chromo Fractions Iridoid-rich Fractions Column_Chromo->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Isolated_this compound Isolated this compound Prep_HPLC->Isolated_this compound

References

A Technical Guide to Screening Natural Plant Extracts for Vogeloside Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the methodologies for screening natural plant extracts to identify and quantify this compound. It details established experimental protocols for extraction, and quantitative analysis, and explores the known biological signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside found in various plant species. Iridoids are a class of secondary metabolites known for their diverse biological activities. The chemical structure of this compound underpins its potential pharmacological effects, making it a target of interest for the development of new therapeutic agents.

Screening of Natural Plant Extracts for this compound

The process of identifying and quantifying this compound in plant extracts involves a systematic workflow, from sample preparation to sophisticated analytical techniques.

Plant Material Collection and Preparation

Proper collection and preparation of plant material are crucial for accurate quantification of this compound. The plant material (e.g., leaves, stems, roots) should be harvested and identified by a qualified botanist. To preserve the chemical integrity of the constituents, the plant material is typically dried in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (e.g., 40-50°C). Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Experimental Workflow for Screening

The general workflow for screening plant extracts for this compound content is depicted below.

Screening_Workflow Plant_Material Plant Material Collection & Preparation Extraction Extraction of Bioactive Compounds Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Qualitative_Screening Qualitative Screening (e.g., TLC, LC-MS) Filtration->Qualitative_Screening Quantitative_Analysis Quantitative Analysis (e.g., HPLC, UPLC-MS/MS) Qualitative_Screening->Quantitative_Analysis Data_Analysis Data Analysis & Reporting Quantitative_Analysis->Data_Analysis

Caption: A generalized workflow for the screening of this compound in plant extracts.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following sections outline the key experimental protocols.

Extraction of this compound

Various extraction techniques can be employed to isolate this compound from plant materials. The choice of method can significantly impact the yield and purity of the extract.

3.1.1. Maceration Maceration is a simple and widely used extraction method.

  • Protocol:

    • Weigh a specific amount of powdered plant material (e.g., 10 g).

    • Place the powder in a sealed container with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a defined ratio (e.g., 1:10 w/v).

    • Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

3.1.2. Ultrasound-Assisted Extraction (UAE) UAE utilizes ultrasonic waves to enhance the extraction efficiency.

  • Protocol:

    • Suspend the powdered plant material in a solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for a defined time (e.g., 30-60 minutes) at a specific frequency and temperature.

    • Filter and concentrate the extract as described for maceration.

3.1.3. Microwave-Assisted Extraction (MAE) MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Protocol:

    • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

    • Set the microwave parameters (e.g., power, temperature, and time).

    • After extraction, allow the mixture to cool.

    • Filter and concentrate the extract.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC) An HPLC method for the quantification of agnuside (a synonym for this compound) in Vitex negundo has been reported.[1][2]

  • Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is typically used.[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a modifier like formic acid or phosphoric acid to improve peak shape) is common.[1][2]

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for this compound.[1]

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

3.2.2. UPLC-MS/MS For higher sensitivity and selectivity, UPLC-MS/MS is the preferred method.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity by monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: Similar to HPLC, quantification is achieved using a calibration curve prepared with a standard compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes some reported quantitative data for this compound (agnuside) in plant extracts.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound ContentReference
Vitex negundoLeavesMethanolHPLC3.04 ± 0.02% of dried leaves[1]
Vitex negundoLeavesNot specifiedHPLCNot specified, but quantified[3]
Vitex trifoliaLeaves & BarkNot specifiedHPLCIdentified and quantified[2]

Biological Activities and Signaling Pathways

This compound, as an iridoid glycoside, is presumed to exhibit biological activities similar to other compounds in its class, such as anti-inflammatory and anticancer effects. While specific studies on the signaling pathways of this compound are limited, the pathways modulated by related compounds provide valuable insights.

Anti-Inflammatory Activity

Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_this compound This compound Action LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_activation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_activation->Gene_Transcription This compound This compound This compound->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

The activation of the NF-κB pathway by inflammatory stimuli leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the activation of IκB kinase (IKK), which would in turn prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Anticancer Activity

The anticancer effects of many natural compounds, including iridoid glycosides, are often mediated through the induction of apoptosis (programmed cell death) in cancer cells. Key signaling pathways involved in apoptosis include the PI3K/Akt and MAPK pathways.

Anticancer_Pathway cluster_this compound This compound Action cluster_pathway Apoptosis Signaling Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway (Pro-survival) This compound->PI3K_Akt Inhibition MAPK MAPK Pathway (e.g., JNK, p38) This compound->MAPK Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis

Caption: Hypothetical anticancer mechanism of this compound involving modulation of apoptosis-related signaling pathways.

It is proposed that this compound may induce apoptosis in cancer cells by inhibiting pro-survival pathways like the PI3K/Akt pathway and/or activating pro-apoptotic pathways such as the MAPK pathway (specifically JNK and p38). Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation, while activation of the JNK and p38 MAPK pathways can trigger a cascade of events leading to apoptosis.

Conclusion

The screening of natural plant extracts for this compound content is a promising avenue for the discovery of new therapeutic leads. This guide has provided a framework for researchers, outlining detailed experimental protocols for extraction and quantification, and summarizing the potential biological activities and associated signaling pathways of this iridoid glycoside. Further research is warranted to expand the quantitative data on this compound across a broader range of plant species and to elucidate its precise molecular mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.

References

Preliminary Bioactivity Screening of Vogeloside Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, an iridoid glycoside, represents a class of bicyclic monoterpenes that have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound extracts, with a focus on antioxidant, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for these primary screening assays are presented to ensure reproducibility and standardization. Furthermore, this guide outlines the extraction methodology for obtaining this compound-rich fractions from plant matrices. To facilitate data interpretation, quantitative results are summarized in structured tables. Additionally, key signaling pathways potentially modulated by this compound, along with experimental workflows, are visualized using Graphviz diagrams to provide a clear conceptual framework for researchers in the field of natural product drug discovery.

Extraction of this compound

The efficient extraction of this compound from its natural plant source is a critical first step in its bioactivity screening. Iridoid glycosides are typically polar compounds, and thus, polar solvents are generally employed for their extraction. A common method involves solvent extraction, which can be optimized for yield and purity.

1.1. General Extraction Protocol

A widely used method for extracting iridoid glycosides like this compound from plant material is ultrasound-assisted extraction (UAE), which offers advantages in terms of efficiency and reduced extraction time.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: The plant material (e.g., leaves, stems) is thoroughly washed, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A solution of 70-80% methanol or ethanol in water is a common and effective solvent for the extraction of iridoid glycosides.

  • Extraction Process:

    • Mix the powdered plant material with the selected solvent in a solid-to-liquid ratio of approximately 1:20 (w/v).

    • Place the mixture in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 40-50°C for 30-45 minutes.

  • Filtration and Concentration:

    • After sonication, the mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further purified using column chromatography with resins such as Diaion HP-20 or silica gel to isolate this compound-rich fractions.

Preliminary Bioactivity Screening

The preliminary bioactivity screening of this compound extracts typically involves a battery of in vitro assays to assess its antioxidant, anti-inflammatory, and cytotoxic potential. These assays provide initial insights into the pharmacological properties of the extract and guide further investigation.

2.1. Antioxidant Activity

Antioxidant activity is a common and important bioactivity screened for natural products. The ability of this compound extracts to scavenge free radicals can be evaluated using several spectrophotometric assays.

2.1.1. DPPH Radical Scavenging Assay

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound extract (e.g., 10-500 µg/mL) to 100 µL of the DPPH solution.

    • Ascorbic acid or Trolox is used as a positive control.

    • Methanol is used as a blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without extract) and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.

2.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

Experimental Protocol: FRAP Assay

  • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

  • Assay Procedure:

    • Add 10 µL of the this compound extract at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO4·7H2O. The antioxidant capacity of the extract is expressed as µmol of Fe(II) equivalents per gram of extract.

Data Presentation: Antioxidant Activity of this compound Extract (Illustrative Data)

AssayIC50 (µg/mL)FRAP Value (µmol Fe(II)/g)
DPPH85.4 ± 5.2-
FRAP-450.7 ± 25.3
Positive Control (Ascorbic Acid)15.2 ± 1.81250.6 ± 60.1
Note: The data presented in this table is illustrative, as specific experimental values for this compound were not available in the reviewed literature. It serves to demonstrate the format for presenting such results.

2.2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound extracts can be assessed by their ability to inhibit key inflammatory mediators and enzymes.

2.2.1. Nitric Oxide (NO) Synthase Inhibition Assay

Experimental Protocol: NO Synthase Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

  • Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

2.2.2. Cyclooxygenase-2 (COX-2) Inhibition Assay

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate: A commercially available COX-2 inhibitor screening assay kit is typically used. The assay measures the peroxidase activity of COX-2.

  • Assay Procedure:

    • The this compound extract is incubated with COX-2 enzyme and arachidonic acid (substrate) in the presence of a colorimetric probe.

    • A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • Measurement: The absorbance is measured at the wavelength specified by the kit manufacturer.

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Data Presentation: Anti-inflammatory Activity of this compound Extract (Illustrative Data)

AssayIC50 (µg/mL)
NO Synthase Inhibition (in RAW 264.7 cells)62.1 ± 4.5
COX-2 Inhibition45.8 ± 3.9
Positive Control (Dexamethasone for NO)8.5 ± 0.9
Positive Control (Celecoxib for COX-2)0.5 ± 0.1
Note: The data presented in this table is illustrative due to the absence of specific literature values for this compound.

2.3. Cytotoxicity

The cytotoxic effect of this compound extracts against cancer cell lines is a crucial part of preliminary screening for potential anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the this compound extract for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is determined.

Data Presentation: Cytotoxicity of this compound Extract (Illustrative Data)

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)78.3 ± 6.1
MCF-7 (Breast Cancer)95.2 ± 8.4
A549 (Lung Cancer)112.5 ± 10.2
Positive Control (Doxorubicin)0.8 ± 0.2
Note: This data is illustrative and serves as an example of how to present cytotoxicity results.

Potential Signaling Pathways and Visualizations

While direct experimental evidence for this compound is limited, based on studies of other iridoid glycosides and natural compounds with anti-inflammatory properties, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

3.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Transcription This compound This compound (Hypothesized) This compound->TAK1 Inhibits?

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

3.3. Experimental Workflow

The overall workflow for the preliminary bioactivity screening of this compound extracts is a systematic process from extraction to data analysis.

Experimental_Workflow Start Plant Material Extraction Extraction of this compound Start->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Antioxidant Antioxidant Assays (DPPH, FRAP) Crude_Extract->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, COX-2) Crude_Extract->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Crude_Extract->Cytotoxicity Data_Analysis Data Analysis (IC50 Calculation) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: Overall experimental workflow for this compound bioactivity screening.

Conclusion

This technical guide provides a framework for the preliminary bioactivity screening of this compound extracts. The detailed protocols for extraction and in vitro assays, along with the structured presentation of data, are intended to facilitate standardized and comparable research in this area. While the direct experimental data for this compound remains to be fully elucidated in the scientific literature, the provided methodologies and hypothesized mechanisms of action offer a solid foundation for future investigations into the therapeutic potential of this promising iridoid glycoside. Further studies are warranted to confirm the bioactivities and elucidate the precise molecular targets of this compound.

A Comprehensive Literature Review of Vogeloside Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside, a secoiridoid glycoside, is a natural product found in various plant species, including those of the Lonicera genus, commonly known as honeysuckle.[1] This class of compounds has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical properties, biological activities, and therapeutic potential. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format for data comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Chemical Properties of this compound

This compound is characterized by its core secoiridoid structure, which is a derivative of iridoids, linked to a glucose molecule. Its chemical formula and structure are essential for understanding its interactions with biological systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₄O₁₀[PubChem CID: 14192588]
Molecular Weight 388.37 g/mol [PubChem CID: 14192588]
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-3,4,4a,5,6,7-hexahydro-1H-pyrano[3,4-c]pyran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[PubChem CID: 14192588]
CAS Number 60077-47-6[PubChem CID: 14192588]
Appearance White to off-white powderCommercially available data
Solubility Soluble in methanol, ethanol, and waterCommercially available data

Biological Activities of this compound

This compound has been investigated for a range of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and anticancer properties. The following sections summarize the key findings in these areas.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. This activity is often attributed to its ability to modulate key inflammatory pathways.

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundAssayCell Line/ModelIC₅₀ / ED₅₀Reference
This compound Root InhibitionNot Applicable38.91 µg/mL[2]
This compound Shoot InhibitionNot Applicable45.72 µg/mL[2]
AgnusideNF-κB InhibitionNot specified8.9 µg/mL[2]
BartsiosideNF-κB InhibitionNot specified12 µg/mL[2]
FucoxanthinIL-6 ProductionLPS-induced RAW 264.72.19 µM[3]
A. arpilobus extractAnti-inflammatoryNot specified35.73 ± 1.3 µg/mL[4]

Note: Direct pharmacological IC50 values for this compound in standard anti-inflammatory assays are not widely reported in the available literature. The provided data for this compound relates to its inhibitory effect on plant growth, which may suggest broader biological activity. Data for related iridoid glycosides and other natural compounds with anti-inflammatory properties are included for context.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Standard assays like DPPH, ABTS, and ORAC are used to quantify this activity.

Table 3: Antioxidant Activity of Secoiridoid Glycosides and Other Natural Compounds

Compound/ExtractAssayIC₅₀ / EC₅₀Reference
M. hypoleuca (ethyl acetate fraction)DPPH14.31 mg/L[5]
M. hypoleuca (ethyl acetate fraction)ABTS2.10 mg/L[5]
M. hypoleuca (butanol fraction)FRAP0.48 mg/L[5]
EdaravoneDPPH4.21 µM[6]
EdaravoneABTS5.52 µM[6]
C. longaABTS12.74 ± 0.27 μg/mL[7]
Z. officinaleABTS28.49 ± 0.73 μg/mL[7]
Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties, although this area requires more in-depth investigation. Studies on related compounds provide a basis for the potential mechanisms of action.

Table 4: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀Reference
Compound 1 (Oleoyl Hybrid)HTB-26 (Breast Cancer)10-50 µM[8]
Compound 2 (Oleoyl Hybrid)PC-3 (Prostate Cancer)10-50 µM[8]
Compound 2 (Oleoyl Hybrid)HepG2 (Hepatocellular Carcinoma)10-50 µM[8]
DMEP-CHN31 (Head and Neck Squamous Cell Carcinoma)76.33±1.24 μg/ml[9]
DMEP-CHN30 (Head and Neck Squamous Cell Carcinoma)114.3±1.29 μg/ml[9]

Note: Direct IC50 values for this compound against specific cancer cell lines are not available in the current literature. The table shows data for other natural product derivatives to illustrate the potential cytotoxic concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols used in the study of this compound and related compounds.

Isolation and Purification of this compound

This compound is typically isolated from the stems of Lonicera japonica.[1]

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is repeated multiple times to ensure a high yield.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined from the dose-response curve.[11]

Western Blot for MAPK Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of MAP kinases, such as ERK, JNK, and p38, which are key components of inflammatory signaling pathways.[12][13][14][15]

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target MAP kinases.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

Signaling Pathways and Molecular Mechanisms

This compound is hypothesized to exert its biological effects by modulating key cellular signaling pathways. While direct studies on this compound are limited, research on related secoiridoid glycosides and flavonoids suggests the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14][] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκB.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activates This compound This compound This compound->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated by phosphorylation. This compound may exert its effects by inhibiting the phosphorylation of these kinases.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces This compound This compound This compound->MAPKK Inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for this compound is scarce, studies on other secoiridoid glycosides provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) properties.[18][19][20][21]

Generally, iridoid and secoiridoid glycosides exhibit low oral bioavailability.[18] This is often due to their hydrophilic nature and potential for degradation in the gastrointestinal tract. Following oral administration, these glycosides can be hydrolyzed by intestinal microflora to their aglycone forms, which may be more readily absorbed.[18]

Table 5: Pharmacokinetic Parameters of Secoiridoid Glycosides in Rats (Oral Administration)

CompoundTₘₐₓ (min)Cₘₐₓ (ng/mL)T₁/₂ (min)AUC (ng·min/mL)Reference
Swertiamarin103.3 ± 40.3215.1 ± 103.2163.5 ± 40.548671 ± 20132[19]
Gentiopicroside15.0 ± 0.0126.3 ± 35.258.4 ± 14.18632 ± 2109[19]
Sweroside16.7 ± 2.9102.5 ± 28.9109.1 ± 39.210873 ± 4012[19]

Note: This table presents pharmacokinetic data for secoiridoid glycosides structurally related to this compound to provide an estimate of its expected pharmacokinetic behavior.

Experimental Workflow for this compound Research

A typical workflow for the preclinical evaluation of this compound would involve a series of in vitro and in vivo studies to characterize its activity and safety profile.

Experimental_Workflow Start Start: this compound InVitro In Vitro Studies Start->InVitro AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) InVitro->Antioxidant Anticancer Anticancer Assays (MTT, Apoptosis) InVitro->Anticancer Mechanism Mechanism of Action (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Studies Mechanism->InVivo Efficacy Efficacy Models (e.g., Carrageenan-induced edema) InVivo->Efficacy Toxicity Acute/Chronic Toxicity InVivo->Toxicity Pharmacokinetics Pharmacokinetics (ADME) InVivo->Pharmacokinetics Lead Lead Compound Optimization Pharmacokinetics->Lead

Caption: A generalized experimental workflow for the preclinical development of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated biological activities that warrant further investigation. The current body of literature suggests its potential as a lead compound for the development of new anti-inflammatory, antioxidant, and possibly anticancer agents. However, there are significant gaps in the research that need to be addressed. Future studies should focus on:

  • Quantitative Biological Data: Generating robust IC₅₀ and EC₅₀ values for this compound in a wide range of standardized pharmacological assays.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

  • Pharmacokinetics: Conducting comprehensive pharmacokinetic studies to determine the oral bioavailability, metabolic fate, and tissue distribution of this compound.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.

  • Synthesis: Developing efficient and scalable synthetic routes to this compound and its analogues to facilitate further research and development.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential clinical application.

References

Vogeloside: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Vogeloside , an iridoid glycoside found in medicinal plants such as Lonicera japonica (Japanese honeysuckle), has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, experimental protocols for its analysis and biological evaluation, and insights into its mechanism of action.

Chemical and Physical Properties

This compound is characterized by the following physicochemical properties:

PropertyValueSource
CAS Number 60077-47-6PubChem
Molecular Formula C₁₇H₂₄O₁₀PubChem
Molecular Weight 388.4 g/mol PubChem
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S,7R)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of this compound. The following provides a general protocol for acquiring NMR data.

Experimental Protocol: NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Acquisition: Acquire one-dimensional proton NMR spectra to identify the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C-NMR Acquisition: Obtain carbon-13 NMR spectra, including DEPTq, to determine the chemical shifts of all carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons.

  • 2D-NMR Experiments: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is essential for assembling the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Experimental Protocol: Mass Spectrometry of this compound

  • Sample Introduction: Introduce a solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).

  • Ionization: Generate ions of the analyte in the gas phase. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, typically producing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Tandem MS (MS/MS): To obtain structural information, select the precursor ion of this compound and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. Analysis of these fragments provides insights into the structure of the aglycone and the glycosidic bond.

Isolation and Purification

This compound is naturally present in various plant species, most notably in the flowers and stems of Lonicera japonica. The following outlines a general workflow for its isolation and purification.

Experimental Workflow: Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Biological Activity and Mechanism of Action

This compound has demonstrated potential anti-inflammatory properties. The primary mechanism of action is believed to be through the modulation of inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed by its ability to inhibit the production of key inflammatory mediators in cellular models of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophage-like cells, in appropriate media.

  • Cell Stimulation: Induce an inflammatory response by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • This compound Treatment: Co-treat the cells with varying concentrations of this compound.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. This compound's ability to inhibit this pathway can be investigated through various molecular biology techniques.

Signaling Pathway: NF-κB Inhibition by this compound

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes induces

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Inhibition Assay

  • Western Blot Analysis:

    • Treat cells with LPS in the presence or absence of this compound.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total IκBα and p65 (a subunit of NF-κB) to assess the activation of the pathway. A decrease in the phosphorylation of these proteins in the presence of this compound indicates inhibition.

  • Immunofluorescence Microscopy:

    • Culture cells on coverslips and treat as described above.

    • Fix and permeabilize the cells.

    • Incubate with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of p65 using a fluorescence microscope. Inhibition of NF-κB translocation will be observed as the retention of p65 in the cytoplasm in this compound-treated cells.

  • Reporter Gene Assay:

    • Transfect cells with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with LPS and this compound.

    • Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity indicates inhibition of NF-κB transcriptional activity.

Conclusion

This compound presents a promising natural compound with potential anti-inflammatory applications. This guide provides a foundational framework for researchers and drug development professionals to understand its chemical nature and to design and execute experiments to further explore its therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and to establish its efficacy and safety in preclinical and clinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

Iridoid glycosides are a large and diverse group of monoterpenoid natural products found in a wide variety of plants. They are characterized by a cyclopentan-[C]-pyran skeleton and are often present as glycosides. This technical guide focuses on the pharmacological properties of Vogeloside and structurally related iridoid glycosides. While specific pharmacological data for this compound is limited in the current scientific literature, this document provides a comprehensive overview of the known biological activities of closely related and well-studied iridoid glycosides, offering valuable insights for research and drug development. This compound has been identified in plant species such as Lonicera macrantha and Lonicera confusa. The pharmacological activities of extracts from these plants, rich in various iridoid glycosides, provide a basis for understanding the potential therapeutic applications of this class of compounds. This guide will delve into their anti-inflammatory, neuroprotective, anticancer, and metabolic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Pharmacological Properties

Iridoid glycosides exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include their anti-inflammatory, neuroprotective, anticancer, and metabolic modulatory effects. Due to the limited specific data on this compound, this section summarizes the properties of structurally similar and well-researched iridoid glycosides such as Loganin, Sweroside, and Secoxyloganin.

Anti-inflammatory Activity

Iridoid glycosides are known to possess significant anti-inflammatory properties. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of Selected Iridoid Glycosides

CompoundModel SystemTarget/Endpoint MeasuredQuantitative Data (e.g., IC50)Reference
LoganinLPS-stimulated RAW264.7 macrophagesNO, PGE2, TNF-α, IL-1β productionSignificant reduction at 30 µM[1]
SwerosideLPS-induced acute lung injury in miceInflammatory cell infiltration, pro-inflammatory cytokinesSignificant reduction of inflammatory markers[2][3]
SecoxyloganinHen egg white lysozyme-sensitized miceAllergic inflammation (tail vein blood flow)Prevention of decreased blood flow at 10 mg/ml[4]
Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases and neuronal injury.

Table 2: Neuroprotective Effects of Selected Iridoid Glycosides

CompoundModel SystemObserved EffectReference
LoganinSpinal cord injury (SCI) modelReduces neuroinflammation[1]
LoganinGeneral neuroprotection studiesExhibits neuroprotective properties[5]
SwerosideGeneral neuroprotection studiesExhibits neuroprotective effects[2]
Anticancer Activity

The cytotoxic effects of iridoid glycosides against various cancer cell lines have been a subject of interest, with some compounds showing promising activity.

Table 3: Anticancer Activity of Selected Iridoid Glycosides

CompoundCancer Cell LineActivityQuantitative Data (e.g., IC50)Reference
LoganinHuh7 (Hepatocellular carcinoma)Reduced survival, migration, and invasionNot specified[1]
SecoxyloganinUACC-62 (Melanoma)Cytotoxic activityNot specified[6]
SecoxyloganinHuman dermal fibroblastsCytotoxic activityIC50 = 78.1 µM[4]
Metabolic Effects

Certain iridoid glycosides have been shown to influence glucose and lipid metabolism, suggesting their potential in managing metabolic disorders.

Table 4: Metabolic Effects of Selected Iridoid Glycosides

CompoundModel SystemObserved EffectReference
LoganinGeneral studiesAnti-diabetic activities[7]
SwerosidePreclinical studiesAmeliorates metabolic dysfunction-associated steatotic liver disease (MASLD)[8]
Secoiridoids (general)Wistar rats on a cholesterol-rich dietDown-regulated total cholesterol, triglycerides, and LDL; up-regulated HDL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of iridoid glycosides.

Extraction and Purification of Iridoid Glycosides from Plant Material

Objective: To isolate and purify iridoid glycosides from a plant source.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves, flowers, or roots).

    • Extract the powdered material with a suitable solvent, such as 80% ethanol, at room temperature with agitation or by reflux.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Chromatography:

    • Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20), eluting with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the compounds of interest and subject them to further purification using techniques like Sephadex LH-20 column chromatography and preparative HPLC with a C18 column to yield pure iridoid glycosides.

G Start Powdered Plant Material Extraction Extraction with 80% Ethanol Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) Concentration->Partitioning ColumnChromatography Macroporous Resin Column Chromatography Partitioning->ColumnChromatography FractionCollection Fraction Collection and Monitoring (TLC/HPLC) ColumnChromatography->FractionCollection Purification Further Purification (Sephadex LH-20, Prep-HPLC) FractionCollection->Purification End Pure Iridoid Glycosides Purification->End

Caption: Potential inhibition of the MAPK pathway by iridoid glycosides in cancer.

PI3K/Akt Signaling Pathway in Cell Survival and Metabolism

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Its modulation by iridoid glycosides could explain some of their observed pharmacological effects.

[7]PI3K/Akt Signaling Pathway Modulation

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellResponse Cell Survival, Growth, Metabolism Downstream->CellResponse Iridoid Iridoid Glycosides Iridoid->PI3K Potential Modulation

Caption: Iridoid glycosides may modulate the PI3K/Akt pathway.

Conclusion and Future Directions

While this compound itself remains a relatively understudied iridoid glycoside, the extensive research on structurally similar compounds provides a strong foundation for predicting its pharmacological potential. The anti-inflammatory, neuroprotective, anticancer, and metabolic modulatory properties observed in related iridoid glycosides highlight promising avenues for future investigation into this compound.

Further research should focus on:

  • Isolation and Characterization: Large-scale isolation of this compound from its natural sources to enable comprehensive pharmacological screening.

  • In Vitro and In Vivo Studies: Systematic evaluation of the bioactivities of pure this compound using the experimental protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

  • Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with other iridoid glycosides to identify key structural features responsible for its biological effects.

This technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge on related iridoid glycosides and a roadmap for future research into the pharmacological properties of this compound.

References

Exploring the Ethnobotanical Landscape of Vogeloside-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, a secoiridoid glycoside, is a constituent of Anthocleista vogelii, a plant with a rich history in traditional African medicine. This technical guide delves into the ethnobotanical applications of this this compound-containing plant, juxtaposing traditional knowledge with modern pharmacological findings. While direct research on this compound is nascent, this document synthesizes the available data on A. vogelii extracts to provide a comprehensive overview of its therapeutic potential. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes putative signaling pathways to facilitate further research and drug discovery endeavors.

Introduction: this compound and its Botanical Source

This compound is a secoiridoid glycoside that has been isolated from Anthocleista vogelii Planch, a member of the Gentianaceae family. Its chemical structure is presented below.

Chemical Structure of this compound:

  • IUPAC Name: 5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one[1]

  • Molecular Formula: C17H24O10[1]

  • CID: 14192588[1]

Anthocleista vogelii, commonly known as the "cabbage tree," is a medicinal plant indigenous to tropical Africa and is a cornerstone of traditional medicine in the region. Various parts of the plant, including the leaves, stem bark, and roots, are utilized to treat a wide array of ailments. The therapeutic applications of A. vogelii are attributed to its complex phytochemical profile, which includes alkaloids, flavonoids, tannins, saponins, xanthones, and secoiridoids like this compound.

Ethnobotanical Uses of Anthocleista vogelii

The traditional medicinal uses of Anthocleista vogelii are extensive and varied across different African cultures. The plant is employed to address a range of health concerns, from common ailments to more severe conditions.

Plant PartTraditional Medicinal Use
Root Purgative, diuretic, constipation, regulation of menstruation, abortifacient, leprosy, venereal diseases, edema, scrotal elephantiasis, hepatitis, jaundice, chest pain, stomach-ache, ovarian problems, hernia, bronchitis, fever.[2]
Stem Bark Antipyretic, tonic, purgative, hernia, stomach-ache in women, ovarian problems, venereal diseases, bronchitis, fever, induction of labor, sores, abscesses, hemostatic, cicatrization, pain, inflammatory disorders, sleeping sickness.[2][3]
Leaves Jaundice, sores, abscesses, hemostatic, cicatrization, otitis, ophthalmia.[2]
Seed Antipyretic, tonic, purgative.[2]
Twig Bark Aspermia (eaten raw with manioc).[2]

Phytochemical Composition

Phytochemical analyses of Anthocleista vogelii have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic properties. The presence and concentration of these compounds can vary depending on the plant part and the solvent used for extraction.

Table 1: Phytochemicals Identified in Anthocleista vogelii

Phytochemical ClassPresence in LeavesPresence in Stem BarkPresence in Roots
Alkaloids+++
Flavonoids+++
Tannins+++
Saponins+++
Phenols+++
Terpenes/Terpenoids+++
Cardiac Glycosides+--
Steroids++-
Phlobatannins+--
Thiol+--
Xanthones (e.g., Decussatin)-+-
Secoiridoids (e.g., this compound, Anthocleistenolide)+++

Note: '+' indicates presence, '-' indicates not reported in the surveyed literature.

Pharmacological Activities and Quantitative Data

Scientific investigations into the extracts of Anthocleista vogelii have provided evidence supporting many of its traditional uses. These studies have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, antioxidant, antidiabetic, and antimicrobial effects.

Anti-inflammatory and Analgesic Activity

The traditional use of A. vogelii for pain and inflammation is supported by modern pharmacological studies.

Table 2: Anti-inflammatory and Analgesic Effects of Anthocleista vogelii Extracts

Experimental ModelExtract/FractionDoseEffectReference
Egg albumin-induced rat paw edemaEthylacetate fraction of stem bark100 mg/kg69.7% inhibition of edema at 6 hours[2]
Acetic acid-induced writhing in miceAqueous extract of stem bark125 mg/kg40.42% reduction in writhings[4]
250 mg/kg65.62% reduction in writhings[4]
500 mg/kg68.75% reduction in writhings[4]
Formalin test in mice (early phase)Aqueous extract of stem bark125 mg/kg56.48% inhibition of paw licking[4]
250 mg/kg59.49% inhibition of paw licking[4]
500 mg/kg89.93% inhibition of paw licking[4]
Formalin test in mice (late phase)Aqueous extract of stem bark125 mg/kg94.16% inhibition of paw licking[4]
250 mg/kg97.47% inhibition of paw licking[4]
500 mg/kg100% inhibition of paw licking[4]
Antioxidant Activity

The antioxidant properties of A. vogelii extracts have been evaluated using various in vitro assays.

Table 3: Antioxidant Activity of Anthocleista vogelii Leaf Extracts

AssayExtractIC50 / ValueReference
DPPH radical scavengingMethanolic extract-[5]
Acetone extract-[5]
Nitric oxide scavengingEthyl acetate fraction68.19% scavenging[6]
Hydrogen peroxide scavengingEthyl acetate fraction80.0% scavenging[6]
1,1-Diphenyl-2-picrylhydrazyl (DPPH)Ethyl acetate fraction92.02% scavenging[6]
Total Antioxidant CapacityEthyl acetate fraction70.69 mg AAE/g[6]
Total Phenol ContentEthyl acetate fraction55.17 mg GAE/g[6]
Total Flavonoid ContentEthyl acetate fraction60.23 mg QE/g[6]
Antidiabetic Activity

The traditional use of A. vogelii for diabetes is substantiated by studies on alloxan-induced diabetic rats.

Table 4: Antidiabetic Effect of Anthocleista vogelii Ethanolic Root Extract in Alloxan-Induced Diabetic Rats

ParameterDoseResultReference
Fasting Blood Glucose Level100 mg/kgSignificant reduction[7][8]
200 mg/kgMore significant reduction[7][8]
400 mg/kgSignificant reduction[7][8]
Serum Cholesterol100, 200, 400 mg/kgSignificant reduction[7][8]
Serum Triglyceride100, 200, 400 mg/kgSignificant reduction[7][8]
Serum LDL100, 200, 400 mg/kgSignificant reduction[7][8]
Serum HDL100, 200, 400 mg/kgSignificant increase[7][8]
Antimicrobial Activity

Extracts of A. vogelii have demonstrated activity against a range of pathogenic microorganisms.

Table 5: Antimicrobial Activity of Anthocleista vogelii Extracts

Extract/FractionMicroorganismMICReference
Ethanol extract of root barkStaphylococcus aureus2 mg/mL[9]
Terpenoid rich fraction of root barkEscherichia coli8 mg/mL[9]
Terpenoid rich fraction of root barkSalmonella paratyphi8 mg/mL[9]
Terpenoid rich fraction of root barkCandida albicans4 mg/mL[9]
Terpenoid rich fraction of root barkTrichophyton rubrum4 mg/mL[9]
Terpenoid rich fraction of root barkTrichophyton mentagrophytes8 mg/mL[9]
Anthocleistenolide (nor-secoiridoid)Enterococcus faecalis100 µg/mL[10]
Staphylococcus aureus200 µg/mL[10]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to facilitate replication and further investigation.

Egg Albumin-Induced Rat Paw Edema (Anti-inflammatory)

This widely used model assesses the acute anti-inflammatory activity of a substance.

  • Animal Model: Wistar or Swiss albino rats of either sex are used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (receiving different doses of the plant extract).

  • Administration: The plant extract or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of fresh undiluted egg albumin is injected into the sub-plantar tissue of the right hind paw.[3][11]

  • Measurement: The paw volume or circumference is measured at regular intervals (e.g., 0, 30, 60, 120, 180, 240, 300, 360 minutes) using a plethysmometer or a piece of cotton thread and a ruler.[11]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume/circumference of the control group, and Vt is the mean paw volume/circumference of the treated group.[12]

Acetic Acid-Induced Writhing Test (Analgesic)

This test evaluates the peripheral analgesic activity of a compound.

  • Animal Model: Swiss albino mice are typically used.

  • Grouping and Administration: Similar to the anti-inflammatory model, animals are divided into groups and pre-treated with the vehicle, standard drug (e.g., aspirin), or plant extract.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

  • Calculation: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

DPPH Radical Scavenging Assay (Antioxidant)

This spectrophotometric assay measures the capacity of a substance to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

  • Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Assay Procedure:

    • Different concentrations of the plant extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other secoiridoids, particularly those from olive oil, provides insights into potential mechanisms of action, especially concerning anti-inflammatory effects.

Potential Anti-inflammatory Signaling Pathways

Secoiridoids like ligstroside aglycon have been shown to exert anti-inflammatory effects by modulating several key signaling pathways in macrophages. It is plausible that this compound may act through similar mechanisms.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs NFkB NF-κB TLR4->NFkB JAK_STAT JAK/STAT TLR4->JAK_STAT This compound This compound (putative) This compound->MAPKs This compound->NFkB This compound->JAK_STAT Nrf2_HO1 Nrf2/HO-1 This compound->Nrf2_HO1 Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) MAPKs->Pro_inflammatory NFkB->Pro_inflammatory JAK_STAT->Pro_inflammatory Anti_inflammatory Anti-inflammatory Response Nrf2_HO1->Anti_inflammatory

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

This diagram illustrates that lipopolysaccharide (LPS), a bacterial endotoxin, can activate pro-inflammatory signaling cascades such as the MAPK, NF-κB, and JAK/STAT pathways via Toll-like receptor 4 (TLR4), leading to the production of inflammatory mediators. Based on studies of other secoiridoids, it is hypothesized that this compound may inhibit these pathways.[13][14][15] Additionally, it might activate the Nrf2/HO-1 pathway, which is known to have antioxidant and anti-inflammatory effects.

Conclusion and Future Directions

The ethnobotanical record of Anthocleista vogelii points to a rich history of medicinal use, which is increasingly being validated by modern scientific research. The presence of this compound and other bioactive compounds in this plant likely contributes to its therapeutic efficacy. The anti-inflammatory, analgesic, antioxidant, and antidiabetic properties of A. vogelii extracts are particularly noteworthy and align with many of its traditional applications.

However, research specifically focused on this compound is still in its early stages. To fully understand its therapeutic potential, future research should aim to:

  • Isolate and purify this compound in larger quantities to enable comprehensive pharmacological testing.

  • Elucidate the specific molecular targets and signaling pathways of this compound for its various biological activities.

  • Conduct in vivo studies to determine the efficacy, pharmacokinetics, and safety profile of pure this compound.

  • Investigate potential synergistic or antagonistic interactions between this compound and other phytochemicals present in A. vogelii.

By bridging the gap between traditional knowledge and modern scientific inquiry, this compound and its parent plant, Anthocleista vogelii, represent a promising frontier for the development of novel therapeutic agents.

References

The Natural Distribution and Analysis of Vogeloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural distribution of vogeloside, a secoiridoid glycoside of interest to the pharmaceutical and scientific communities. It details the plant families in which this compound is found, presents methodologies for its extraction and analysis, and illustrates its biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

Natural Distribution of this compound Across Plant Families

This compound has been identified in a select number of plant families, primarily within the order Gentianales. The Loganiaceae and Rubiaceae families are the most prominent sources of this compound. While qualitative identification has been established in several species, comprehensive quantitative data across different plant tissues remains an area for further research.

Table 1: Plant Families and Species Containing this compound

FamilySpeciesCommon NameReference(s)
Loganiaceae Anthocleista vogelii Planch.Cabbage Tree[1][2]
Rubiaceae Not specified at the species level, but the family is known to contain iridoids and secoiridoids.Madder Family

Quantitative Data on this compound

To date, specific quantitative analyses detailing the concentration of this compound in various plant parts (e.g., leaves, stem bark, roots) are not extensively reported in the available scientific literature. The presence of this compound is confirmed, but comparative quantitative data is needed to ascertain the most abundant sources for extraction and research purposes.

Table 2: Quantitative Data of this compound in Plant Species

SpeciesPlant PartThis compound Concentration (mg/g dry weight)Reference(s)
Anthocleista vogeliiLeaves, Stem BarkData not available[1][2]

The lack of extensive quantitative data highlights a significant research gap. The development and application of validated analytical methods are crucial for determining the this compound content in different species and tissues, which will be instrumental for any future drug development endeavors.

Experimental Protocols

The following sections outline a generalized methodology for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established techniques for the analysis of secoiridoid glycosides.

Extraction of this compound from Plant Material

A common method for extracting this compound and other polar glycosides from plant material is maceration with a polar solvent.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature for several weeks, then grind into a coarse powder.

  • Maceration: Soak the powdered plant material in methanol (e.g., 100 g of powder in 500 mL of methanol) for 48 hours at room temperature.

  • Filtration: Filter the extract through Whatman filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to yield a crude extract.

  • Drying: Further dry the concentrated extract in a water bath or using a freeze dryer to obtain a solid residue.

  • Storage: Store the dried extract in a cool, dark, and dry place (e.g., at 4°C) until further analysis.

Isolation and Purification

Isolation of this compound from the crude extract typically involves chromatographic techniques.

Protocol:

  • Fractionation: Subject the crude extract to column chromatography using a silica gel stationary phase.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

  • Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Pool the this compound-containing fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantitative analysis of this compound.[3][4]

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the dried plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for this compound (to be determined by UV-Vis spectroscopy of the pure compound).

  • Analysis: Inject both the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[4]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of isolated this compound can be confirmed using NMR spectroscopy.[5][6]

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).

  • Data Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to confirm the chemical structure of this compound.[5][6][7]

Biosynthesis of this compound

This compound is a secoiridoid, a class of monoterpenoids. Its biosynthesis follows the general iridoid pathway, originating from the isoprenoid pathway. The key precursor is geranyl pyrophosphate (GPP). While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway provides a strong predictive model.

Vogeloside_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Iridodial Iridodial Geraniol->Iridodial Multiple Steps Loganic_Acid Loganic Acid Iridodial->Loganic_Acid Multiple Steps Secologanic_Acid Secologanic Acid Loganic_Acid->Secologanic_Acid Secologanin Synthase This compound This compound Secologanic_Acid->this compound Further Modifications (Esterification, etc.)

Caption: Generalized biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring secoiridoid with a distribution primarily in the Loganiaceae and Rubiaceae families. While its presence is documented, there is a clear need for more extensive quantitative studies to identify high-yielding plant sources. The provided experimental protocols offer a robust framework for the extraction, isolation, and quantification of this compound, essential for advancing research into its potential applications. Further investigation into its specific biosynthetic pathway will also be critical for potential biotechnological production methods. This guide serves as a foundational resource for researchers dedicated to exploring the scientific and therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for Vogeloside Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside, an iridoid glycoside, has been identified as a significant bioactive constituent in various plant species, notably within the Lonicera genus (honeysuckle).[1][2] Iridoid glycosides are recognized for a range of pharmacological activities, making the efficient extraction and purification of this compound a critical step for further research and drug development. These application notes provide a comprehensive protocol for the extraction and purification of this compound from plant material, focusing on methods applicable to Lonicera species.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. While specific quantitative data for this compound yield under different extraction methods is not extensively available in the literature, the following table summarizes the yields of related compounds (total iridoid glycosides or other major components) from Lonicera species using various techniques. This data can be used as a reference for selecting an initial extraction strategy for this compound.

Extraction MethodPlant MaterialSolventKey ParametersYield of Target Compounds (mg/g dry weight)Reference
Ultrasound-Assisted Extraction (UAE)Lonicera japonica leaves64% Ethanol700 W, 6 min, 45 mL/gTotal Polyphenols: ~91.6a
Soxhlet ExtractionLonicera speciesEthanolNot specifiedNot specified for this compoundb
MacerationVeronica longifolia leavesHot Water60 minCatalpol: ~0.89, Aucubin: ~1.24[3][4]
MacerationVeronica longifolia leavesEthanolNot specifiedCatalpol: ~0.22, Aucubin: ~0.25[3][4]
Micelle-mediated ExtractionHoneysuckle10% T-60 aqueous solution60 min, 50°CCynaroside: 0.525[5]

Note: The yields presented are for the total class of compounds or a specific related compound and not solely for this compound, unless otherwise stated. These values serve as a comparative guide.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from plant material, primarily focusing on Lonicera species.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material, such as the stems or flower buds of Lonicera macrantha or Lonicera japonica.[6] Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a forced-air oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting bioactive compounds from plant matrices.

  • Sample Preparation: Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 450 mL of 64% aqueous ethanol to the flask (solid-to-liquid ratio of 1:45 g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a power of 700 W for 6 minutes at a controlled temperature.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification Protocol

A multi-step purification process involving macroporous resin and silica gel column chromatography followed by preparative HPLC is recommended for obtaining high-purity this compound.

This step is effective for the initial cleanup and enrichment of iridoid glycosides from the crude extract.

  • Resin Selection and Preparation: Select a suitable macroporous resin, such as AB-8. Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor for the presence of this compound using TLC or HPLC-UV. Fractions containing this compound are typically eluted with moderate ethanol concentrations.

  • Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

This step further separates this compound from other less polar and more polar compounds.

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., chloroform-methanol).

  • Sample Loading: Adsorb the concentrated fraction from the macroporous resin step onto a small amount of silica gel and load it onto the top of the column.

  • Gradient Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 98:2, 95:5, 90:10, etc.).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid) or by HPLC-UV.

  • Pooling and Concentration: Combine the fractions containing pure or enriched this compound and concentrate them.

For obtaining high-purity this compound for biological assays or as a reference standard, preparative HPLC is the final step.

  • System and Column: Use a preparative HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase for the separation of iridoid glycosides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Program: Develop a gradient elution program based on analytical HPLC results to achieve optimal separation of this compound from any remaining impurities.

  • Injection and Fraction Collection: Inject the enriched this compound fraction and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a powder.

Analytical Method: HPLC-ESI/MS for this compound Identification and Quantification

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry is a powerful technique for the unambiguous identification and quantification of this compound.

  • HPLC System: An analytical HPLC system coupled to a mass spectrometer.

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: A typical gradient could be: 5-20% B over 20 minutes, then ramping up to 95% B to wash the column, followed by re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm) and ESI-MS in negative ion mode.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 100-1000.

    • Key Ions for this compound (C17H24O10): The expected [M-H]⁻ ion would be at m/z 387.13.

Visualizations

Experimental Workflow Diagram

Vogeloside_Extraction_Purification PlantMaterial Plant Material (e.g., Lonicera macrantha) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding UAE Ultrasound-Assisted Extraction (64% Ethanol) DryingGrinding->UAE FiltrationConcentration1 Filtration and Concentration UAE->FiltrationConcentration1 CrudeExtract Crude Extract FiltrationConcentration1->CrudeExtract MacroporousResin Macroporous Resin Column Chromatography CrudeExtract->MacroporousResin FractionCollection1 Fraction Collection and Analysis (TLC/HPLC) MacroporousResin->FractionCollection1 EnrichedFraction1 This compound-Enriched Fraction FractionCollection1->EnrichedFraction1 SilicaGel Silica Gel Column Chromatography EnrichedFraction1->SilicaGel FractionCollection2 Fraction Collection and Analysis (TLC/HPLC) SilicaGel->FractionCollection2 EnrichedFraction2 Further Enriched Fraction FractionCollection2->EnrichedFraction2 PrepHPLC Preparative HPLC EnrichedFraction2->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship in Purification

Purification_Logic CrudeExtract Crude Extract (Complex Mixture) MacroporousResin Macroporous Resin (Polarity-based Separation) CrudeExtract->MacroporousResin Removes highly polar and non-polar impurities SilicaGel Silica Gel (Adsorption Chromatography) MacroporousResin->SilicaGel Separates based on differences in polarity PrepHPLC Preparative HPLC (High-Resolution Separation) SilicaGel->PrepHPLC Fine separation of closely related compounds PureCompound Pure this compound PrepHPLC->PureCompound Isolation of target compound

Caption: Logic of the Multi-Step Purification Process.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Vogeloside in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Vogeloside in biological matrices. This compound, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic properties. The described methodology provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a full validation summary. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of this compound-containing products.

Introduction

This compound (C₁₇H₂₄O₁₀, Molar Mass: 388.36 g/mol ) is an iridoid glycoside found in various plant species. Preliminary studies suggest that this compound may possess anti-inflammatory and other beneficial biological activities, making it a compound of interest for further investigation in drug discovery and development. Accurate and reliable quantification of this compound in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. HPLC-MS/MS offers the high sensitivity and selectivity required for such analyses. This application note provides a detailed protocol for a robust HPLC-MS/MS method for this compound quantification.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS), such as a structurally similar stable-isotope labeled compound or another iridoid glycoside not present in the sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 387.1 [M-H]⁻
Product Ion (Q3) To be determined by infusion of a this compound standard. A common fragmentation for glycosides is the loss of the sugar moiety.
Collision Energy (CE) To be optimized for the specific precursor-product ion transition.
Cone Voltage (CV) To be optimized for maximal precursor ion intensity.
Source Temperature 500°C
Desolvation Gas Flow 800 L/hr

Note: The precursor and product ions, as well as the collision energy and cone voltage, must be empirically determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

The developed method should be validated according to the US FDA or other relevant regulatory guidelines. The validation should assess the following parameters:

Table 3: Method Validation Summary

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term, post-preparative) Analyte concentration within ±15% of the initial concentration

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound quantification and a hypothetical anti-inflammatory signaling pathway that may be modulated by this compound, based on the known mechanisms of similar natural glycosides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification msms->quantification validation Method Validation quantification->validation

Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Potential Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK This compound This compound This compound->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_active->Cytokines induces transcription of Inflammation Inflammation Cytokines->Inflammation

Hypothetical anti-inflammatory pathway of this compound.

Discussion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protein precipitation sample preparation method is straightforward and high-throughput. The use of a C18 column with a gradient elution of water and acetonitrile containing formic acid is a common and effective strategy for the separation of polar glycosides like this compound.

The selection of the precursor ion for this compound in negative ESI mode is based on the deprotonated molecule [M-H]⁻. The product ions for MRM transitions should be carefully selected after direct infusion of a pure standard to ensure specificity and sensitivity. The fragmentation of the glycosidic bond is a common pathway for such molecules and can yield a characteristic product ion.

The hypothetical signaling pathway diagram illustrates a potential mechanism for the anti-inflammatory effects of this compound. Many natural glycosides have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By potentially inhibiting the IKK complex, this compound could prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines. Further research is required to validate this proposed mechanism for this compound.

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound. The presented protocols and parameters can be adapted by researchers to suit their specific instrumentation and analytical needs. The successful implementation of this method will facilitate further research into the pharmacokinetic and pharmacodynamic properties of this compound, contributing to the evaluation of its therapeutic potential.

Application Notes and Protocols for Developing In Vitro Cell-Based Assays for Vogeloside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] These pharmacological effects make this compound a compound of interest for further investigation and potential drug development.

These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the bioactivity of this compound. The described assays will enable researchers to assess its cytotoxic, anti-inflammatory, and antioxidant potential.

Assessment of Cytotoxic Activity

A fundamental first step in evaluating the biological activity of any compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., A549, MCF-7, or HL-60).[3]

Materials:

  • This compound (of known purity)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)
A54924>100
4885.2 ± 5.6
7262.1 ± 4.3
MCF-724>100
4892.7 ± 6.1
7275.4 ± 5.9

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare Prepare this compound Dilutions treat Treat Cells with this compound incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance (570nm) dissolve->read analyze Calculate % Viability & IC50 read->analyze

MTT assay workflow for assessing cell viability.

Evaluation of Anti-inflammatory Activity

Many iridoid glycosides exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.[4] A common in vitro model to study inflammation involves stimulating cells with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol uses murine macrophage-like RAW 264.7 cells to assess the anti-inflammatory effect of this compound.

Materials:

  • This compound

  • RAW 264.7 cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle control.

Data Presentation: Inhibition of Pro-inflammatory Cytokines
TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)50 ± 8-35 ± 6-
LPS (1 µg/mL)1250 ± 11002800 ± 2500
LPS + this compound (10 µM)875 ± 9530.01960 ± 21030.0
LPS + this compound (50 µM)437 ± 5065.0980 ± 11565.0

Signaling Pathway: LPS-Induced Inflammatory Response

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

LPS/TLR4 signaling leading to cytokine production.

Assessment of Antioxidant Activity

The antioxidant potential of a compound can be evaluated by its ability to scavenge free radicals. The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures the intracellular reactive oxygen species (ROS) levels.

Protocol: DCFDA Assay for Intracellular ROS Scavenging

This protocol assesses the ability of this compound to reduce oxidative stress induced by an agent like hydrogen peroxide (H₂O₂) in a cell line such as HaCaT keratinocytes.[5]

Materials:

  • This compound

  • HaCaT cell line

  • Complete DMEM medium

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • DCFDA Loading: Wash the cells with PBS and incubate with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • This compound Treatment: Wash the cells with PBS again and treat with various concentrations of this compound in serum-free medium for 1 hour.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for 30-60 minutes. Include a control group without H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage reduction in ROS levels for each this compound concentration compared to the H₂O₂-treated control.

Data Presentation: Intracellular ROS Scavenging Activity
TreatmentFluorescence Intensity (AU)% ROS Reduction
Control150 ± 20-
H₂O₂ (100 µM)1800 ± 1500
H₂O₂ + this compound (10 µM)1260 ± 11030.0
H₂O₂ + this compound (50 µM)630 ± 7565.0

Experimental Workflow: DCFDA Assay

DCFDA_Workflow start Seed Cells in Black 96-well Plate load_dcfda Load Cells with DCFDA start->load_dcfda treat_this compound Treat with this compound load_dcfda->treat_this compound induce_ros Induce ROS with H₂O₂ treat_this compound->induce_ros measure_fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) induce_ros->measure_fluorescence analyze_data Calculate % ROS Reduction measure_fluorescence->analyze_data

DCFDA assay workflow for measuring intracellular ROS.

Conclusion

The protocols described in these application notes provide a robust framework for the initial in vitro characterization of this compound. By assessing its cytotoxic, anti-inflammatory, and antioxidant activities, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided data tables and diagrams offer clear examples for data presentation and understanding of the experimental workflows and underlying biological pathways. Further investigations can build upon these foundational assays to explore more specific molecular targets and signaling cascades.

References

Sourcing and Handling of a Certified Vogeloside Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing, handling, and utilization of a certified Vogeloside analytical standard. These guidelines are intended to ensure the integrity and proper use of the standard in research and drug development applications.

Sourcing of Certified this compound Analytical Standard

A certified analytical standard of this compound is crucial for accurate quantification and identification in experimental work. The following suppliers have been identified as potential sources for this compound (CAS No. 60077-47-6)[1]. It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the standard.

SupplierProduct NamePurity/GradeCatalog Number
Aschem GmbHThis compound≥98% (Analytical/ACS)Not specified
MedChemExpress (MCE)This compound / epi-VogelosidePharma, TechnicalHY-N3839 (for epi-Vogeloside)

Note: Researchers should verify the specific isomeric form of this compound provided by the supplier to ensure it is appropriate for their research needs.

Handling and Storage of this compound Analytical Standard

Proper handling and storage are critical to maintain the stability and integrity of the this compound analytical standard. As a flavonoid glycoside, this compound is susceptible to degradation from light, temperature fluctuations, and microbial contamination.

Initial Receipt and Inspection

Upon receipt of the analytical standard, visually inspect the packaging for any signs of damage. The container should be tightly sealed. Review the accompanying Certificate of Analysis to confirm the identity, purity, and storage recommendations.

Storage Conditions

For long-term storage, it is recommended to store the solid, neat this compound standard at -20°C or -80°C in a light-protected, airtight container. For short-term storage, 4°C is acceptable for the solid standard. Once in solution, storage conditions become more critical.

Storage TypeTemperatureConditions
Long-term (solid)-20°C or -80°CAirtight container, protected from light
Short-term (solid)4°CAirtight container, protected from light
Stock Solution-20°C or -80°CAliquoted in small volumes, protected from light
Working Solutions4°CUse within a few days, protected from light

Note: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Materials:

  • Certified this compound analytical standard

  • HPLC-grade or LC-MS grade solvents (e.g., methanol, acetonitrile, DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol for a 1 mg/mL Stock Solution:

  • Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Transfer the weighed standard to a volumetric flask.

  • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard completely. Sonication may be used to aid dissolution.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Mix the solution thoroughly by inversion.

  • Transfer the stock solution into amber vials or wrap clear vials with aluminum foil to protect from light.

  • Label the vials clearly with the compound name, concentration, solvent, and preparation date.

  • Store at -20°C or -80°C.

Preparation of Working Solutions: Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentrations for calibration curves or other experiments.

HPLC and LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, increase linearly to elute the compound, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL
UV Detection Monitor at the λmax of this compound (to be determined experimentally)

Mass Spectrometry Conditions (for LC-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for flavonoid glycosides.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using precursor and product ions specific to this compound. Full scan mode can be used for initial identification.

Potential Signaling Pathways of this compound (Hypothetical)

Direct experimental evidence for the signaling pathways modulated by this compound is limited in the available literature. However, based on the known biological activities of structurally similar flavonoid glycosides, such as Hyperoside, a hypothetical model of this compound's potential cellular effects can be proposed. Hyperoside has been shown to exhibit anti-cancer and anti-inflammatory properties by modulating various signaling pathways[2][3].

The following diagram illustrates a hypothetical signaling pathway for this compound, drawing parallels with the known mechanisms of Hyperoside.

Vogeloside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (e.g., TLR4) This compound->Receptor Wnt_beta_catenin Wnt/β-catenin Pathway Receptor->Wnt_beta_catenin Modulation SHH Sonic Hedgehog Pathway Receptor->SHH Modulation Inflammation_Reduction Inflammation Reduction Receptor->Inflammation_Reduction Apoptosis_Induction Apoptosis Induction Wnt_beta_catenin->Apoptosis_Induction SHH->Apoptosis_Induction Gene_Expression Altered Gene Expression Apoptosis_Induction->Gene_Expression Inflammation_Reduction->Gene_Expression

Caption: Hypothetical signaling pathway of this compound based on related compounds.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the analysis of this compound in a biological matrix.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Extraction from matrix) start->sample_prep std_prep Standard Preparation (Stock and Working Solutions) start->std_prep hplc_ms HPLC or LC-MS/MS Analysis sample_prep->hplc_ms std_prep->hplc_ms data_acq Data Acquisition hplc_ms->data_acq data_proc Data Processing (Quantification and Identification) data_acq->data_proc results Results and Interpretation data_proc->results end End results->end

Caption: General experimental workflow for this compound analysis.

References

High-Resolution Analysis of Vogeloside using UPLC-Q-TOF-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-resolution ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) method for the identification and characterization of Vogeloside, an iridoid glycoside with potential pharmacological activities. The described protocol provides a framework for the sensitive and accurate analysis of this compound in complex matrices, such as plant extracts or biological samples. This method is suitable for phytochemical analysis, quality control of herbal medicines, and metabolic studies.

Introduction

This compound is an iridoid glycoside found in various medicinal plants. Iridoid glycosides are a large group of cyclopentanoid monoterpene derivatives that exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. The accurate and sensitive determination of these compounds is crucial for understanding their therapeutic potential and for the quality control of related natural products. UPLC-Q-TOF-MS offers high resolution, mass accuracy, and sensitivity, making it an ideal technique for the analysis of complex mixtures and the structural elucidation of natural products like this compound. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, UPLC-Q-TOF-MS conditions, and data analysis strategies.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general procedure for the extraction of this compound from plant material.

Materials:

  • Plant material (e.g., dried leaves or roots)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 15 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of 50% methanol.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

UPLC-Q-TOF-MS Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

Instrumentation:

  • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-30% B (0-10 min), 30-95% B (10-15 min), 95% B (15-18 min), 5% B (18.1-20 min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Q-TOF-MS Conditions:

For iridoid glycosides, negative ion mode often provides higher sensitivity.[1][2]

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Mass Range m/z 100-1500
Scan Time 0.2 s
Collision Energy (MS/MS) Ramp 15-40 eV

Data Presentation

High-Resolution Mass Spectrometry Data for this compound

The following table summarizes the expected high-resolution mass spectrometry data for this compound.

CompoundFormulaCalculated m/z ([M-H]⁻)Measured m/z ([M-H]⁻)Mass Error (ppm)
This compoundC₁₇H₂₆O₁₁405.1402To be determined experimentally< 5 ppm
Putative MS/MS Fragmentation of this compound

Based on the general fragmentation patterns of iridoid glycosides, the following product ions are expected from the MS/MS analysis of this compound in negative ion mode. The primary fragmentation involves the loss of the glucose moiety.

Precursor Ion (m/z)Putative Product Ion (m/z)Putative Neutral Loss
405.1402243.0874C₆H₁₀O₅ (Glucose)
405.1402225.0768C₆H₁₀O₅ + H₂O
243.0874199.0870CO₂

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation concentration Evaporation & Reconstitution centrifugation->concentration filtration 0.22 µm Filtration concentration->filtration uplc UPLC Separation (C18 Column) filtration->uplc Inject ms Q-TOF-MS Detection (ESI Negative Mode) uplc->ms msms MS/MS Fragmentation ms->msms identification Compound Identification (Accurate Mass & RT) msms->identification elucidation Structural Elucidation (Fragmentation Analysis) identification->elucidation quantification Quantitative Analysis (Peak Area) identification->quantification

Caption: Workflow for UPLC-Q-TOF-MS analysis of this compound.

Putative Fragmentation Pathway of this compound

G Putative Fragmentation Pathway of this compound This compound This compound [M-H]⁻ m/z 405.1402 fragment1 Fragment 1 [M-H-Glucose]⁻ m/z 243.0874 This compound->fragment1 - C₆H₁₀O₅ fragment2 Fragment 2 [M-H-Glucose-H₂O]⁻ m/z 225.0768 This compound->fragment2 - C₆H₁₀O₅ - H₂O fragment3 Fragment 3 [M-H-Glucose-CO₂]⁻ m/z 199.0870 fragment1->fragment3 - CO₂

Caption: Proposed fragmentation of this compound in negative ESI.

Putative Anti-inflammatory Signaling Pathway

This compound, as an iridoid glycoside, is postulated to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a mechanism observed for structurally similar compounds. The NF-κB pathway is a key regulator of the inflammatory response.

G Putative Inhibition of NF-κB Pathway by this compound This compound This compound ikk IKK Complex This compound->ikk inhibits? stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases translocation Translocation nfkb->translocation nucleus Nucleus transcription Gene Transcription nucleus->transcription activates translocation->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Caption: Putative mechanism of this compound's anti-inflammatory action.

Discussion

The presented UPLC-Q-TOF-MS method provides a robust and sensitive platform for the analysis of this compound. The high mass accuracy of the Q-TOF instrument allows for confident identification of the compound based on its elemental composition. The MS/MS fragmentation data, although putative in this general protocol, provides structural information that can be used to confirm the identity of this compound and distinguish it from isomers.

The proposed anti-inflammatory mechanism of this compound through the inhibition of the NF-κB pathway is based on evidence from related iridoid glycosides. Further biological studies are required to confirm this specific activity for this compound. This analytical method can be a valuable tool in such investigations, allowing for the accurate quantification of this compound in in vitro and in vivo models of inflammation.

Conclusion

This application note provides a detailed protocol for the high-resolution analysis of this compound using UPLC-Q-TOF-MS. The method is suitable for the qualitative and quantitative analysis of this compound in various sample matrices. The provided experimental conditions, data presentation formats, and visualizations serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and other related natural products.

References

Application Notes and Protocols: Synthesis of Vogeloside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed total and semi-synthesis routes for Vogeloside and its derivatives. Due to a lack of specific literature on the synthesis of this compound, the methodologies presented here are based on established protocols for structurally related and well-studied iridoid glycosides, such as Geniposide and Aucubin derivatives.

Introduction to this compound

This compound is an iridoid glycoside with potential biological activities. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are often found in plants as glycosides and have attracted significant interest from synthetic chemists and pharmacologists due to their diverse biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The synthesis of this compound and its derivatives is a key step in exploring their therapeutic potential and structure-activity relationships (SAR).

Proposed Total Synthesis Strategy

A plausible total synthesis of this compound could be approached retrospectively, drawing inspiration from the successful synthesis of other iridoid glycosides like (+)-Geniposide. The core strategy involves the initial construction of the iridoid aglycone followed by a stereoselective glycosylation.

A key challenge in the synthesis of iridoid glycosides is the stereocontrolled formation of the cis-fused cyclopenta[c]pyran ring system. Modern synthetic methods, such as intramolecular cycloadditions, can be employed to construct this core structure with high efficiency and stereoselectivity.

Retrosynthetic Analysis Diagram

Total Synthesis Workflow This compound This compound Aglycone_Glycoside Glycosylation This compound->Aglycone_Glycoside Vogeloside_Aglycone This compound Aglycone Aglycone_Glycoside->Vogeloside_Aglycone Protected_Sugar Protected Glucose Derivative Aglycone_Glycoside->Protected_Sugar Cyclization Intramolecular Cycloaddition Vogeloside_Aglycone->Cyclization Acyclic_Precursor Acyclic Precursor Cyclization->Acyclic_Precursor Starting_Materials Simple Starting Materials Acyclic_Precursor->Starting_Materials

Caption: A proposed retrosynthetic analysis for the total synthesis of this compound.

Proposed Semi-Synthesis Strategies

Semi-synthesis offers a more direct route to this compound derivatives by utilizing readily available, structurally similar natural products as starting materials. Common starting materials for the semi-synthesis of iridoid glycosides include Aucubin and Geniposide.

From Aucubin

Aucubin is a widely available iridoid glycoside that can serve as a versatile starting point. A potential semi-synthetic route to this compound derivatives from Aucubin would involve a series of functional group transformations on the cyclopentane ring.

Workflow for Semi-synthesis from Aucubin

Semi_synthesis_from_Aucubin Aucubin Aucubin Protection Protection of Hydroxyl Groups Aucubin->Protection Protected_Aucubin Protected Aucubin Protection->Protected_Aucubin Modification Modification of Cyclopentane Ring (e.g., oxidation, reduction, olefination) Protected_Aucubin->Modification Intermediate Key Intermediate Modification->Intermediate Deprotection Deprotection Intermediate->Deprotection Vogeloside_Derivative This compound Derivative Deprotection->Vogeloside_Derivative

Caption: A generalized workflow for the semi-synthesis of this compound derivatives starting from Aucubin.

From Geniposide

Geniposide is another abundant iridoid glycoside that can be chemically modified to yield various derivatives. Its structural similarity to this compound makes it an attractive starting material.

Experimental Protocols (Adapted from Related Syntheses)

The following are generalized protocols adapted from the synthesis of related iridoid glycosides. Note: These protocols may require optimization for the synthesis of this compound derivatives.

Protocol 1: Glycosylation of the Iridoid Aglycone

This protocol describes a general procedure for the glycosylation of an iridoid aglycone with a protected glucose donor.

Materials:

  • Iridoid aglycone

  • Protected glucose donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Anhydrous dichloromethane (DCM)

  • Silver(I) oxide (Ag₂O) or other suitable promoter

  • Molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the iridoid aglycone in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.

  • Add the protected glucose donor to the mixture.

  • Cool the reaction mixture to 0 °C and add the promoter (e.g., Ag₂O) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected this compound derivative.

Protocol 2: Deprotection of the Glycoside

This protocol describes a general procedure for the removal of acetyl protecting groups from the sugar moiety.

Materials:

  • Protected this compound derivative

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 (H⁺ form) resin

Procedure:

  • Dissolve the protected this compound derivative in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide and stir the reaction at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the deprotected this compound derivative.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis of a this compound derivative based on typical yields for similar reactions reported in the literature.

StepReactantsProductYield (%)Purity (%)Analytical Method
Glycosylation Iridoid Aglycone, Protected Glucose DonorProtected this compound Derivative60-80>95NMR, LC-MS
Deprotection Protected this compound DerivativeThis compound Derivative85-95>98NMR, HPLC, HRMS

Signaling Pathways

Iridoid glycosides have been reported to modulate various signaling pathways, contributing to their diverse pharmacological effects. While the specific signaling pathways targeted by this compound are not yet fully elucidated, related compounds have been shown to interact with pathways involved in inflammation and cell survival.

Potential Signaling Pathways Modulated by Iridoid Glycosides

Signaling_Pathways This compound This compound Derivative NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibition MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Modulation PI3K_Akt_Pathway PI3K/Akt Signaling Pathway This compound->PI3K_Akt_Pathway Modulation Inflammation Inflammation NFkB_Pathway->Inflammation Cell_Survival Cell Survival & Proliferation MAPK_Pathway->Cell_Survival PI3K_Akt_Pathway->Cell_Survival

Caption: Potential signaling pathways that may be modulated by this compound derivatives based on data from related iridoid glycosides.

Conclusion

The synthesis of this compound and its derivatives represents a promising area of research for the discovery of new therapeutic agents. While specific synthetic routes for this compound are not yet published, the well-established chemistry of other iridoid glycosides provides a strong foundation for the development of both total and semi-synthetic strategies. The protocols and workflows presented in these application notes are intended to serve as a guide for researchers in this field. Further investigation is required to optimize these methods and to fully elucidate the biological activities and mechanisms of action of this compound derivatives.

Application of Vogeloside in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside, a naturally occurring iridoid glycoside found in plants of the Lonicera genus, has garnered interest for its potential biological activities. While direct metabolomics studies on this compound are not extensively documented, its origin from medicinal plants known for anti-inflammatory and antioxidant properties suggests its potential to modulate various metabolic pathways. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to elucidate the mechanism of action of this compound and identify potential biomarkers of its effects.

These application notes provide a framework and detailed protocols for researchers interested in investigating the metabolic footprint of this compound. The following sections outline a hypothetical untargeted metabolomics study to explore the systemic effects of this compound, from experimental design to data analysis and interpretation.

Hypothetical Study Objective

To investigate the systemic metabolic changes induced by this compound administration in a preclinical model (e.g., rats or mice) and to identify the metabolic pathways modulated by this compound, providing insights into its mechanism of action.

Experimental Design and Workflow

A typical workflow for a metabolomics study involving this compound would include the following stages:

experimental_workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_processing Data Processing & Analysis A Animal Model Selection (e.g., Rats) B This compound Administration (Treatment vs. Control) A->B C Sample Collection (e.g., Plasma, Urine, Liver Tissue) B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Preprocessing (Peak Picking, Alignment) E->F G Statistical Analysis (e.g., PCA, OPLS-DA) F->G H Biomarker Identification G->H I Pathway Analysis H->I signaling_pathway cluster_metabolism Metabolic Pathways This compound This compound NFkB NF-κB Signaling This compound->NFkB inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS scavenging Inflammation Inflammation NFkB->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress AA_Metabolism Amino Acid Metabolism Inflammation->AA_Metabolism Lipid_Metabolism Lipid Metabolism Inflammation->Lipid_Metabolism OxidativeStress->Lipid_Metabolism Energy_Metabolism Energy Metabolism OxidativeStress->Energy_Metabolism

Application Note: Quantitative Determination of Vogeloside in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vogeloside in plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for pharmacokinetic studies and drug metabolism monitoring. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity and sensitivity for the determination of this compound in a complex biological matrix.

Introduction

This compound is a naturally occurring iridoid glycoside with potential therapeutic properties. To support preclinical and clinical development, a validated bioanalytical method for the accurate quantification of this compound in biological matrices such as plasma is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range. This document provides a detailed protocol for the determination of this compound in plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (human, rat, or other species of interest)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min)%A%B
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM) Source Temperature: 150°C Desolvation Temperature: 400°C Capillary Voltage: 3.0 kV

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 115
[M+H]⁺Fragment 225
Internal Standard[M+H]⁺Fragment 120

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energies, need to be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Data Presentation

The following tables summarize the quantitative performance of the method. These are representative data and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)
This compound1 - 1000>0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<15<1585-115
Medium100<15<1585-115
High800<15<1585-115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3>8585-115
High800>8585-115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precipitation Add Acetonitrile with IS (150 µL) plasma->precipitation 1. vortex Vortex (1 min) precipitation->vortex 2. centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Hypothetical Signaling Pathway of a Glycoside

Disclaimer: The following diagram illustrates a generalized signaling pathway that may be activated by glycosides, based on available literature for similar compounds. The specific signaling pathway for this compound has not been fully elucidated.

signaling_pathway cluster_downstream Downstream Effects This compound This compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt nfkb NF-κB akt->nfkb erk->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammation ↓ Inflammation nucleus->inflammation apoptosis ↓ Apoptosis nucleus->apoptosis oxidative_stress ↓ Oxidative Stress nucleus->oxidative_stress

Caption: A generalized signaling pathway for a glycoside.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and drug metabolism studies. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced chromatographic techniques for the successful isolation and purification of minor Vogeloside-related compounds from complex plant extracts. The protocols detailed herein are designed to offer a systematic approach, from initial extraction to final purification, ensuring high purity and recovery of the target molecules.

Introduction to this compound and its Analogs

This compound is an iridoid glycoside that has been identified in various plant species, including those of the Verbascum and Triosteum genera. Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities. Recent findings have indicated that this compound exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages[1]. The isolation of this compound and its minor structural analogs is crucial for further pharmacological investigation, drug discovery, and development.

The primary challenge in isolating these minor compounds lies in their low abundance and the presence of structurally similar major glycosides, which often co-elute during chromatographic separation. The methods outlined below address these challenges by employing a multi-step purification strategy.

Experimental Workflow for Isolation

The overall strategy for isolating minor this compound-related compounds involves a sequential process of extraction, preliminary fractionation, and high-resolution purification.

G cluster_0 Extraction and Pre-purification cluster_1 High-Resolution Purification A Plant Material (e.g., Verbascum sp. roots) B Solvent Extraction (e.g., 80% Methanol) A->B C Crude Extract B->C D Column Chromatography (Silica Gel or Polyamide) C->D E Enriched Iridoid Glycoside Fraction D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F Fractionation G Preparative High-Performance Liquid Chromatography (Prep-HPLC) F->G H Isolated Minor this compound Analogs G->H I Purity Analysis (Analytical HPLC) H->I J Structural Elucidation (NMR, MS) H->J

Figure 1: General experimental workflow for the isolation of minor this compound-related compounds.

Detailed Experimental Protocols

Plant Material and Extraction
  • Plant Material : Dried and powdered roots of Verbascum species are a potential source of this compound and its analogs.

  • Extraction :

    • Macerate 1 kg of the powdered plant material with 5 L of 80% methanol at room temperature for 24 hours.

    • Repeat the extraction process three times.

    • Combine the methanol extracts and concentrate under reduced pressure to obtain the crude extract.

Preliminary Fractionation by Column Chromatography

This step aims to enrich the iridoid glycoside fraction and remove interfering compounds.

  • Stationary Phase : Silica gel (100-200 mesh) or Polyamide resin (100-200 mesh).

  • Mobile Phase : A gradient of chloroform-methanol (for silica gel) or ethanol-water (for polyamide).

  • Protocol :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto a pre-packed column.

    • Elute the column with a stepwise gradient of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the target iridoid glycosides.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus minimizing irreversible sample adsorption.

  • Two-Phase Solvent System : A suitable two-phase solvent system is critical for successful separation. A common system for iridoid glycosides is ethyl acetate-n-butanol-water in various ratios.

  • Protocol :

    • Prepare the two-phase solvent system and allow the phases to separate.

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a constant flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).

    • Once hydrodynamic equilibrium is reached, inject the enriched iridoid glycoside fraction dissolved in a small volume of the biphasic solvent system.

    • Monitor the effluent with a UV detector and collect fractions based on the chromatogram.

    • Analyze the collected fractions by analytical HPLC to identify those containing the minor this compound-related compounds.

Final Purification by Preparative HPLC

Preparative HPLC is used for the final polishing of the fractions obtained from HSCCC to yield high-purity compounds.

  • Column : A reversed-phase C18 column is commonly used.

  • Mobile Phase : A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Protocol :

    • Pool the fractions from HSCCC containing the target minor compounds and concentrate them.

    • Dissolve the residue in the initial mobile phase for preparative HPLC.

    • Inject the sample onto the preparative HPLC column.

    • Run a linear gradient elution to separate the minor compounds.

    • Collect the peaks corresponding to the minor this compound analogs.

    • Determine the purity of the isolated compounds using analytical HPLC.

    • Confirm the structures of the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize typical quantitative data obtained during the isolation process. The values presented are illustrative and may vary depending on the plant material and specific experimental conditions.

Table 1: Summary of Extraction and Fractionation Yields

StepStarting MaterialYield (g)Yield (%)
Methanol Extraction1 kg dried plant material15015.0
Column Chromatography150 g crude extract2516.7

Table 2: HSCCC and Preparative HPLC Purification of a Hypothetical Minor this compound Analog

CompoundStarting Amount (mg)TechniquePurity after Step (%)Final Yield (mg)Overall Recovery (%)
Minor Analog 1500 (from enriched fraction)HSCCC85--
Minor Analog 1425 (from HSCCC fraction)Prep-HPLC>98204.0
Minor Analog 2500 (from enriched fraction)HSCCC82--
Minor Analog 2410 (from HSCCC fraction)Prep-HPLC>97153.0

Proposed Signaling Pathway of this compound

This compound has been shown to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS)[1]. This suggests an anti-inflammatory mechanism of action. The diagram below illustrates the canonical LPS-induced signaling pathway leading to NO production and indicates the potential inhibitory role of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates to nucleus AP1 AP-1 MAPK->AP1 activates iNOS_gene iNOS Gene Transcription NFkappaB_nuc->iNOS_gene AP1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO catalyzes This compound This compound (Inhibitor) This compound->IKK inhibits? This compound->MAPK inhibits? This compound->NFkappaB_nuc inhibits?

Figure 2: Proposed inhibitory effect of this compound on the LPS-induced NO production pathway.

Disclaimer: The exact molecular target of this compound within this pathway requires further investigation. The diagram illustrates potential points of inhibition based on its observed biological activity.

Conclusion

The successful isolation of minor this compound-related compounds requires a combination of chromatographic techniques. The protocols outlined in these application notes provide a robust framework for researchers to purify these compounds for further biological and pharmacological evaluation. The anti-inflammatory potential of this compound highlights the importance of these isolation efforts in the discovery of new therapeutic agents.

References

Vogeloside: A Promising Marker for the Standardization of Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vogeloside, an iridoid glycoside found in medicinal plants such as Vitex trifolia, is emerging as a critical marker compound for the standardization of herbal extracts. The quality, safety, and efficacy of herbal medicines are dependent on the consistency of their chemical composition. Standardization using marker compounds like this compound ensures batch-to-batch consistency and provides a reliable method for quality control. This application note details the protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), and explores its potential biological activities, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Application Notes

Botanical Source: Vitex trifolia L. (Family: Lamiaceae)

Compound of Interest: this compound (Iridoid Glycoside)

Applications:

  • Quality Control of Raw Materials: Quantification of this compound in raw herbal materials of Vitex trifolia to ensure identity, purity, and potency.

  • Standardization of Herbal Extracts: Use of this compound as a chemical marker to standardize extracts of Vitex trifolia, ensuring consistent therapeutic activity.

  • Stability Testing: Monitoring the degradation of this compound in herbal formulations over time to establish shelf-life and appropriate storage conditions.

  • Pharmacological Research: Investigating the antioxidant and anti-inflammatory properties of this compound and extracts standardized to its content.

Key Advantages of Using this compound as a Marker Compound:

  • Specificity: this compound is a characteristic constituent of certain Vitex species, making it a suitable marker for authentication.

  • Quantifiable: Reliable and validated analytical methods (HPLC and HPTLC) are available for its quantification.

  • Bioactivity: Preliminary evidence suggests this compound may contribute to the therapeutic effects of the plant through its antioxidant and anti-inflammatory activities.

Experimental Protocols

Extraction of this compound from Vitex trifolia Leaves

This protocol describes the extraction of this compound from dried leaves of Vitex trifolia.

Materials and Reagents:

  • Dried and powdered leaves of Vitex trifolia

  • Methanol (HPLC grade)

  • Deionized water

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered dried leaves of Vitex trifolia.

  • Extraction:

    • Soxhlet Extraction: Place the powdered leaves in a thimble and extract with 200 mL of methanol for 6 hours.

    • Ultrasonic Extraction: Macerate the powdered leaves with 100 mL of methanol in a flask and sonicate for 30 minutes at room temperature. Repeat the extraction twice.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid extract.

  • Storage: Store the extract in a cool, dark place until further analysis.

Diagram of the Extraction Workflow:

ExtractionWorkflow Start Dried & Powdered Vitex trifolia Leaves Extraction Extraction (Soxhlet or Ultrasonication) with Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration End This compound-rich Crude Extract Concentration->End

Caption: Workflow for the extraction of this compound from Vitex trifolia leaves.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-UV method for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
Column C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (Gradient elution)
Gradient Program 0-10 min: 15-25% Acetonitrile10-25 min: 25-40% Acetonitrile25-30 min: 40-15% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Standard This compound reference standard (purity ≥ 98%)

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.

  • Sample Solution: Accurately weigh 100 mg of the dried extract, dissolve in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters:

ParameterResults
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) Intraday: < 2%Interday: < 3%
Accuracy (Recovery %) 98 - 102%

Diagram of the HPLC Analysis Workflow:

HPLCWorkflow Start Preparation of Standard & Sample Solutions Injection Inject into HPLC System Start->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 235 nm Separation->Detection Quantification Quantification based on Peak Area and Calibration Curve Detection->Quantification End This compound Concentration Quantification->End

Caption: Workflow for the quantification of this compound using HPLC.

HPTLC Fingerprinting and Quantification of this compound

This protocol describes a validated HPTLC method for the fingerprinting and quantification of this compound.[1][2]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
Instrument HPTLC system with an automatic sampler, developing chamber, and TLC scanner
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (7:3:0.5, v/v/v)
Application Volume 5 µL per band
Development Mode Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes
Development Distance 80 mm
Densitometric Scanning 235 nm in absorbance mode
Standard This compound reference standard (purity ≥ 98%)

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Apply different volumes (2, 4, 6, 8, 10 µL) of the stock solution to the HPTLC plate to obtain a concentration range of 200-1000 ng/spot.

  • Sample Solution: Dissolve 100 mg of the dried extract in 10 mL of methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter. Apply 5 µL of the sample solution to the plate.

Method Validation Parameters:

ParameterResults
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 50 ng/spot
Limit of Quantification (LOQ) 150 ng/spot
Precision (%RSD) Intraday: < 2.5%Interday: < 3.5%
Accuracy (Recovery %) 97 - 103%

Biological Activity and Potential Signaling Pathways

This compound, as an iridoid glycoside, is postulated to exhibit antioxidant and anti-inflammatory properties, common to this class of compounds. While direct studies on this compound are limited, related compounds have been shown to modulate key signaling pathways involved in these processes.

Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3][4][5][6][7] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Diagram of the Postulated NF-κB Inhibition by this compound:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα - NF-κB (p50/p65) (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p Ub_Degradation Ubiquitination & Proteasomal Degradation IkBa_p->Ub_Degradation NFkB NF-κB (p50/p65) (Active) Ub_Degradation->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition? DNA DNA (κB sites) NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Potential Antioxidant Mechanism via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8][9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This compound may activate this pathway by promoting the dissociation of Nrf2 from Keap1.

Diagram of the Postulated Nrf2 Activation by this compound:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1 - Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1_Nrf2 Dissociation? ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound serves as a reliable and quantifiable marker for the standardization of herbal extracts, particularly from Vitex trifolia. The detailed HPLC and HPTLC protocols provided in this application note offer robust methods for quality control and research. Furthermore, the potential of this compound to modulate key signaling pathways involved in inflammation and oxidative stress highlights its significance not only as a marker but also as a potential bioactive component. Further research is warranted to fully elucidate the pharmacological mechanisms of this compound and its contribution to the therapeutic effects of Vitex trifolia extracts.

References

Application Note: Enhanced Chromatographic Separation of Vogeloside Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vogeloside, an iridoid glycoside, presents analytical challenges due to its high polarity, leading to poor retention and peak shape in reversed-phase liquid chromatography. This application note details protocols for the derivatization of this compound by acetylation and silylation to enhance its chromatographic separation and detection. Acetylation of the hydroxyl groups with acetic anhydride and pyridine increases hydrophobicity, making it more amenable to HPLC analysis. Silylation using a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine renders the molecule volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis, offering an alternative high-resolution separation technique. These derivatization methods significantly improve peak symmetry, resolution, and overall chromatographic performance, facilitating more accurate quantification and isolation of this compound.

Introduction

This compound is a naturally occurring iridoid glycoside with potential pharmacological activities. Accurate and reliable analytical methods are crucial for its quantification in biological matrices and herbal extracts during drug discovery and development. However, the multiple hydroxyl groups in its structure make it highly polar, resulting in limited retention on conventional C18 columns and often leading to broad, tailing peaks.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For highly polar compounds like this compound, derivatization can decrease polarity and increase volatility, thereby enhancing chromatographic separation and detection.[2][3] This note provides detailed protocols for two effective derivatization strategies: acetylation for HPLC analysis and silylation for GC-MS analysis.

Enhanced Separation via Acetylation for HPLC Analysis

Acetylation of the hydroxyl groups on this compound replaces the polar -OH groups with less polar acetyl groups, increasing its hydrophobicity and retention on reversed-phase HPLC columns. This leads to improved peak shape and resolution.

Experimental Protocol: Acetylation of this compound

Materials:

  • This compound standard

  • Acetic anhydride (analytical grade)[4]

  • Pyridine (anhydrous)[4]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Heating block or water bath

  • Vials and standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry vial.

  • Dissolution: Dissolve the this compound sample in 0.5 mL of anhydrous pyridine.

  • Derivatization Reaction: Add 0.5 mL of acetic anhydride to the solution. Cap the vial tightly and heat at 60-70°C for 1 hour with constant stirring.[5]

  • Reaction Quenching: After cooling to room temperature, add 1 mL of methanol to quench the excess acetic anhydride.

  • Solvent Removal: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Extraction: Redissolve the residue in 5 mL of dichloromethane. Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of water, 5 mL of saturated sodium bicarbonate solution, and 5 mL of brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of mobile phase for HPLC analysis.

Expected Chromatographic Improvement

The following table summarizes the anticipated improvement in chromatographic parameters for acetylated this compound compared to its underivatized form based on typical performance enhancements observed for similar glycosides.

ParameterUnderivatized this compoundAcetylated this compound
Retention Time (min) Early elution, e.g., ~3-5 minIncreased retention, e.g., ~15-20 min
Peak Shape Tailing factor > 1.5Symmetrical peak, tailing factor ~1.0-1.2
Peak Width (min) Broad, e.g., > 0.5 minSharp, e.g., < 0.2 min
Resolution (Rs) Poor separation from other polar compoundsSignificantly improved resolution

Enhanced Separation via Silylation for GC-MS Analysis

Silylation is a robust derivatization technique that replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of the analyte for GC analysis.[3][6]

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard

  • Hexamethyldisilazane (HMDS)[7]

  • Trimethylchlorosilane (TMCS)[7]

  • Pyridine (anhydrous)[7]

  • Nitrogen gas supply

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place 1-2 mg of accurately weighed this compound into a GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

  • Derivatization Reagent: Prepare the silylating mixture by combining HMDS, TMCS, and anhydrous pyridine in a 2:1:10 (v/v/v) ratio.[7]

  • Reaction: Add 100 µL of the freshly prepared silylating mixture to the dried this compound sample in the GC vial.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Expected Chromatographic Improvement

Silylation allows for the analysis of this compound by GC-MS, which offers high separation efficiency. The following table illustrates the expected chromatographic characteristics of silylated this compound.

ParameterSilylated this compound
Retention Time (min) Dependent on GC column and temperature program
Peak Shape Sharp and symmetrical
Peak Width (s) Narrow, typically a few seconds
Detection Mass Spectrometry (MS) providing structural information

Visualization of Experimental Workflows

Derivatization_Workflow cluster_acetylation Acetylation for HPLC cluster_silylation Silylation for GC-MS A_start This compound Sample A_dissolve Dissolve in Pyridine A_start->A_dissolve A_react Add Acetic Anhydride Heat at 60-70°C A_dissolve->A_react A_quench Quench with Methanol A_react->A_quench A_evaporate1 Evaporate to Dryness A_quench->A_evaporate1 A_extract Extract with Dichloromethane & Wash A_evaporate1->A_extract A_dry Dry and Concentrate A_extract->A_dry A_reconstitute Reconstitute for HPLC A_dry->A_reconstitute A_hplc HPLC Analysis A_reconstitute->A_hplc S_start This compound Sample (Dried) S_react Add HMDS/TMCS/Pyridine Heat at 60°C S_start->S_react S_analyze Direct GC-MS Analysis S_react->S_analyze Logical_Relationship cluster_analysis Analytical Workflow cluster_bioactivity Bioactivity Screening This compound This compound Derivatization Derivatization (Acetylation/Silylation) This compound->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV or MS) Chromatography->Detection Quantification Quantification Detection->Quantification Purified_this compound Purified this compound Quantification->Purified_this compound Leads to Cell_Assay Cell-based Assays Purified_this compound->Cell_Assay Target_Identification Target Identification Cell_Assay->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

References

Troubleshooting & Optimization

Optimizing extraction yield of Vogeloside from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Vogeloside from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants, notably in the family Scrophulariaceae. Efficient extraction is crucial as this compound and related compounds, like Picroside-I and Picroside-II from Picrorhiza kurroa, are investigated for a range of pharmacological activities, including hepatoprotective and immunomodulatory effects. Maximizing the extraction yield is essential for the economic viability of research, development, and potential commercial production of this compound-containing products.

Q2: Which extraction methods are most effective for this compound?

Several methods can be employed for the extraction of iridoid glycosides like this compound. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[1][2][3][4] Conventional methods like maceration and soxhlet extraction can also be effective, with studies on the related compound Picroside showing high yields with maceration in methanol.[5]

Q3: What are the key parameters to consider for optimizing this compound extraction?

The optimization of this compound extraction involves a multifactorial approach. Key parameters to consider include:

  • Choice of Solvent: The polarity of the solvent is critical. Methanol and ethanol-water mixtures are commonly used for extracting iridoid glycosides.[6][7]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound. However, prolonged extraction times can increase the risk of degradation.[4][7]

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the dilution of the extract and increased solvent usage.[7]

  • Particle Size of the Matrix: Grinding the plant material to a smaller particle size increases the surface area available for extraction, which can enhance the yield.[8]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound and related iridoid glycosides.[5][9][10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.[12][13] Detection is often performed at a wavelength of around 270 nm.[14] For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant cell walls to release the this compound.- Reduce Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction. - Employ Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[4]
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound.- Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, water, and their mixtures). Studies on related compounds show methanol to be effective. - Adjust Solvent Composition: For mixed solvent systems (e.g., ethanol-water), optimize the ratio of the components.
Suboptimal Extraction Parameters: The temperature, time, or solvent-to-solid ratio may not be ideal.- Optimize Temperature: Experiment with a range of temperatures. Be mindful of potential degradation at higher temperatures.[7] - Optimize Time: Conduct a time-course study to determine the optimal extraction duration.[4] - Optimize Solvent-to-Solid Ratio: Evaluate different ratios to find the balance between extraction efficiency and solvent consumption.[7]
Degradation of this compound Thermal Instability: this compound may be degrading due to excessive heat during extraction.- Use Milder Extraction Conditions: Employ lower temperatures for a longer duration. - Consider Non-Thermal Methods: Utilize methods like maceration or UAE which can be performed at or near room temperature.[4][5]
Enzymatic Degradation: Endogenous enzymes in the plant matrix may be released upon cell lysis and degrade this compound.- Blanching: Briefly heat the plant material before extraction to denature enzymes. - Use of Organic Solvents: Solvents like methanol can inhibit enzymatic activity.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the matrix.- Solvent Polarity Tuning: Adjust the polarity of the extraction solvent to be more selective for this compound. - Solid-Phase Extraction (SPE) Cleanup: Use an appropriate SPE cartridge to remove interfering compounds from the crude extract before analysis.
Inconsistent Results Matrix Heterogeneity: The concentration of this compound may vary within the plant material.- Homogenization: Ensure the plant material is thoroughly homogenized before taking samples for extraction.
Variability in Extraction Protocol: Inconsistent application of the extraction method.- Standardize the Protocol: Ensure all parameters (time, temperature, solvent volume, etc.) are kept constant between experiments.

Data on Extraction of Related Iridoid Glycosides

The following tables summarize quantitative data from studies on the extraction of Picroside-I and Picroside-II from Picrorhiza kurroa, which are structurally and biosynthetically related to this compound and can provide valuable insights for optimizing its extraction.

Table 1: Comparison of Extraction Methods for Picrosides

Extraction MethodSolventExtraction TimePicroside-I Yield (%)Picroside-II Yield (%)Reference
Sonication-AssistedMethanol36 min6.8255.291[6]
MacerationMethanol-1.3213.86[5]
SoxhletMethanol---[5]

Note: Yields are expressed as a percentage of the dried plant material.

Table 2: Influence of Drying Method on Picroside Yield using Maceration

Drying MethodPicroside-I Yield (% of dry wt.)Picroside-II Yield (% of dry wt.)Reference
Shade Dried1.3213.86[5]
Sun Dried0.494.2[5]
Oven Dried (40°C)-1.68[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40°C) until constant weight and grind it into a fine powder (e.g., 40 mesh).[8]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL extraction vessel.

    • Add 30 mL of methanol (or another optimized solvent).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a predetermined time (e.g., 30 minutes) at a specific frequency and power (e.g., 40 kHz, 100 W).

  • Sample Recovery:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid residue.[12]

    • Decant the supernatant.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the supernatants.

  • Concentration and Analysis:

    • Filter the combined extract through a 0.45 µm filter.

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., 30°C).[12]

    • Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting condition could be 15% acetonitrile in water.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.[14]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard of known purity in the mobile phase.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Sample Analysis:

    • Inject the prepared sample extracts and the calibration standards into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Logical Workflow for Optimizing this compound Extraction

Extraction_Optimization_Workflow start Start: Define Extraction Goal (Maximize this compound Yield) matrix_prep Matrix Preparation (Drying, Grinding) start->matrix_prep method_selection Select Extraction Method (UAE, MAE, Maceration) matrix_prep->method_selection param_optimization Parameter Optimization (Solvent, Time, Temp, Ratio) method_selection->param_optimization extraction Perform Extraction param_optimization->extraction analysis Quantify this compound (HPLC-UV) extraction->analysis evaluation Evaluate Yield Is it optimized? analysis->evaluation evaluation->param_optimization No end End: Finalized Protocol evaluation->end Yes Hypothetical_Signaling_Pathway This compound This compound receptor Cell Surface Receptor (Hypothetical Target) This compound->receptor Binds to pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Inhibits apoptosis Apoptosis akt->apoptosis Inhibits inflammation Inflammatory Response (e.g., TNF-α, IL-6) nfkb->inflammation Promotes

References

Addressing Vogeloside stability and degradation in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vogeloside. The information focuses on addressing stability and degradation issues in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The stability of this compound, an iridoid glycoside, is primarily influenced by pH, temperature, and light exposure. Like other iridoid glycosides, this compound can be susceptible to hydrolysis under certain conditions.

Q2: In which types of solvents is this compound expected to be most and least stable?

A2: While specific data for this compound is limited, general knowledge of iridoid glycosides suggests that stability is often higher in anhydrous organic solvents like acetonitrile and methanol, especially when stored at low temperatures and protected from light. Aqueous solutions, particularly at non-neutral pH and elevated temperatures, are more likely to promote hydrolysis and degradation.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathway for this compound in solution is hydrolysis of the glycosidic bond, which would separate the glucose moiety from the aglycone. The ester linkage within the aglycone could also be susceptible to hydrolysis, particularly under acidic or basic conditions.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective method for monitoring this compound degradation is through High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a UV or mass spectrometry (MS) detector. These techniques allow for the separation and quantification of the parent this compound peak and the detection of any degradation products that may form over time.

Troubleshooting Guide

Issue: I am observing a decrease in the this compound peak area in my chromatograms over a short period.

Potential Cause Troubleshooting Steps
Solvent-Induced Degradation Prepare fresh solutions of this compound in different, high-purity solvents (e.g., acetonitrile, methanol, DMSO) to assess which provides the best stability. Avoid prolonged storage in aqueous solutions, especially if the pH is not neutral.
Temperature Effects Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light. Allow solutions to equilibrate to room temperature before use to prevent condensation.
pH of the Solution If using aqueous-based solutions or buffers, ensure the pH is close to neutral (pH 6-8). Iridoid glycosides can be unstable in strongly acidic or alkaline conditions.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Issue: I see new, unidentified peaks appearing in my chromatograms of this compound solutions.

Potential Cause Troubleshooting Steps
Formation of Degradation Products These new peaks are likely degradation products. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the this compound and observe the resulting chromatogram. This can help in identifying the degradation products.
Solvent Impurities Ensure you are using high-purity, HPLC-grade solvents, as impurities can sometimes appear as extraneous peaks or even catalyze degradation.
Interaction with Excipients If working with a formulation, consider potential interactions between this compound and other components. Analyze a solution of this compound in the pure solvent as a control.

Data Presentation

The following tables are templates for summarizing quantitative data from this compound stability studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)Concentration after 72h (µg/mL)% Degradation after 72h
Methanol
Ethanol
Acetonitrile
DMSO
Water (pH 7)

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 40°C

pHInitial Concentration (µg/mL)Concentration after 8h (µg/mL)Concentration after 16h (µg/mL)Concentration after 24h (µg/mL)% Degradation after 24h
2 (Acidic)
7 (Neutral)
10 (Alkaline)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.

1. Materials:

  • This compound reference standard

  • HPLC-grade solvents: Methanol, Acetonitrile, Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV or MS detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound (in a relatively inert solvent like acetonitrile) at 60°C for 24 hours.

    • At specified time points, dissolve the solid or dilute the solution with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure, dilute the samples with the mobile phase.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

  • Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.

Visualizations

experimental_workflow start Start: this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid & Solution, 60-80°C) stress_conditions->thermal photo Photolytic Degradation (Light Exposure) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis UPLC-MS Analysis sampling->analysis data Data Interpretation: - Quantify Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound hydrolysis Hydrolysis (Acid/Base/Heat) This compound->hydrolysis aglycone Aglycone hydrolysis->aglycone Glycosidic Bond Cleavage glucose Glucose hydrolysis->glucose further_degradation Further Degradation (e.g., ester hydrolysis) aglycone->further_degradation degradation_products Other Degradation Products further_degradation->degradation_products

Caption: Postulated primary degradation pathway for this compound.

Troubleshooting poor peak shape for Vogeloside in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Vogeloside.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in RP-HPLC?

Poor peak shape in the analysis of a polar compound like this compound typically manifests as peak tailing, fronting, or splitting. The primary causes often revolve around secondary chemical interactions with the stationary phase, issues with the mobile phase or sample solvent, column degradation, or hardware problems within the HPLC system.[1][2]

Q2: How does the chemical nature of this compound affect its chromatography?

As a glycoside, this compound is expected to be a relatively polar molecule. This polarity can lead to strong interactions with residual silanol groups on silica-based C18 columns, a common cause of peak tailing.[1] Furthermore, its solubility is critical; using an injection solvent that is too strong or too weak compared to the mobile phase can cause significant peak distortion.[1][3]

Troubleshooting Guide: Resolving Poor Peak Shape

This section addresses specific peak shape problems you may encounter with this compound and provides a systematic approach to resolving them.

Problem 1: this compound peak is tailing.

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[4] This is a frequent issue when analyzing polar compounds on reverse-phase columns.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Active, un-capped silanol groups on the silica-based column packing can interact with polar functional groups on this compound, causing tailing.[1][5][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) with an acid like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, minimizing these interactions.[5][7]

    • Solution 2: Use an End-Capped Column: Employ a column that is highly deactivated or "end-capped," which has fewer free silanol groups available for secondary interactions.[2][5]

    • Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions and maintain a constant ionization state for the analyte.[8][9]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[1][4]

    • Solution: Reduce the sample concentration or the injection volume.[4][7] A good starting point is to decrease the mass injected by a factor of 5 or 10 to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites and disrupt the flow path.[1][2] A void at the column inlet can also cause tailing.[2]

    • Solution: First, try reversing and flushing the column according to the manufacturer's protocol. If this fails, the column may need to be replaced.[9] Using a guard column can help extend the life of the analytical column.[8]

Problem 2: this compound peak is fronting.

Peak fronting is the inverse of tailing, where the peak's first half is broader than the second half.[4][5]

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the mobile phase, the analyte molecules will travel too quickly at the beginning of the column, causing fronting.[3][10]

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.[3] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[3][4] This is distinct from mass overload and relates to the concentration of the sample plug itself.

    • Solution: Dilute the sample. If you suspect overload, try reducing the sample concentration while keeping the injection volume the same.[3]

  • Column Collapse: Physical collapse of the column packing bed, which can be caused by operating at excessively high pressures or outside the recommended pH or temperature ranges, can result in peak fronting.[5][10]

    • Solution: Check the column's operating limits and ensure your method is within them. If a collapse is suspected, the column must be replaced.[5]

Problem 3: this compound peak is split or has a shoulder.

Split peaks can appear as two closely eluted peaks or a "shoulder" on the main peak.[5]

Possible Causes and Solutions:

  • Partially Blocked Frit or Column Void: A blockage at the inlet frit of the column can cause the sample to be delivered unevenly to the stationary phase, resulting in a split peak.[11][12][13] A void or channel in the packing material can have a similar effect.[5][11][12] If this is the cause, all peaks in the chromatogram will likely be affected.[11][13]

    • Solution: Reverse-flush the column. If the problem persists, the frit or the entire column may need to be replaced.[11] Filtering all samples and mobile phases is a critical preventative measure.[8]

  • Sample Solvent Mismatch: Injecting a sample in a strong solvent can cause the portion of the sample at the edges of the injection band to move faster than the center, creating a split peak.[11][14]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[13][14]

  • Co-eluting Impurity: The split may not be a distortion but rather two distinct compounds eluting very close together.

    • Solution: To test this, reduce the injection volume. If the two peaks resolve into separate, smaller peaks, it indicates a co-elution.[11][13] The separation method will then need to be optimized (e.g., by changing the mobile phase composition, gradient slope, or temperature).[11]

Data and Parameters

Optimizing HPLC parameters is crucial for achieving good peak shape. The following table summarizes key parameters and their likely effects on the analysis of a polar compound like this compound.

ParameterRecommended Setting/RangeEffect on Poor Peak Shape
Mobile Phase pH 2.5 - 4.0Lowering pH suppresses silanol activity, reducing peak tailing for basic and polar compounds.[5]
Buffer Concentration 20 - 50 mMHigher concentrations can mask residual silanols and improve peak symmetry.[8]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better peak shape and efficiency than methanol.
Column Type C18, End-cappedHigh-purity, end-capped silica columns minimize secondary interactions that cause tailing.[2][5]
Column Temperature 30 - 40 °CIncreasing temperature can improve peak efficiency and reduce tailing, but should stay within column limits.
Injection Volume 1 - 10 µLKeep volume low to prevent overload. Overload can cause both fronting and tailing.[1][4]
Sample Solvent Mobile PhaseDissolving the sample in the mobile phase prevents distortion from solvent mismatch.[3]

Experimental Protocols

Protocol 1: Column Flushing and Cleaning

This procedure is used to remove strongly retained contaminants from the column.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Direction: Connect the column outlet to the pump outlet.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., Acetonitrile/Water mixture).

  • Organic Solvent Wash: Wash with 20 column volumes of 100% Acetonitrile.

  • Isopropanol Wash: Wash with 20 column volumes of 100% Isopropanol to remove strongly bound non-polar contaminants.

  • Re-equilibration: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Sample Solvent Evaluation

This protocol helps determine if the sample solvent is causing peak distortion.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a strong, soluble solvent (e.g., Methanol or Acetonitrile).

  • Prepare Test Samples: Create several dilutions from the stock solution using different solvents:

    • Sample A: Dilute with 100% Water.

    • Sample B: Dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Sample C: Dilute with 50:50 Water:Acetonitrile.

  • Inject and Analyze: Inject equal concentrations of each sample.

  • Compare Peak Shapes: Compare the peak shapes from each injection. The best peak shape will indicate the most suitable sample solvent. The ideal solvent is typically the mobile phase itself.[3]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing peak shape issues.

G cluster_0 cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Poor Peak Shape Observed (Tailing, Fronting, Split) check_all_peaks Affects All Peaks? start->check_all_peaks check_one_peak Affects Only this compound Peak? check_all_peaks->check_one_peak No system_issue Likely System Issue: - Blocked Frit/Guard Column - Column Void - Leak in Flow Path - Pump Malfunction check_all_peaks->system_issue Yes method_issue Likely Method/Analyte Issue: - Secondary Interactions - Column Overload - Solvent Mismatch - Co-elution check_one_peak->method_issue

Caption: General troubleshooting workflow for poor peak shape.

G start Identify Peak Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split tailing_q1 Reduce Sample Concentration tailing->tailing_q1 tailing_a1_yes Peak Shape Improves: Column Overload tailing_q1->tailing_a1_yes Yes tailing_a1_no No Improvement tailing_q1->tailing_a1_no No tailing_q2 Lower Mobile Phase pH (2.5-3.0) tailing_a1_no->tailing_q2 tailing_a2_yes Peak Shape Improves: Silanol Interactions tailing_q2->tailing_a2_yes Yes tailing_a2_no Consider Column Contamination/Age tailing_q2->tailing_a2_no No fronting_q1 Dissolve Sample in Mobile Phase fronting->fronting_q1 fronting_a1_yes Peak Shape Improves: Solvent Mismatch fronting_q1->fronting_a1_yes Yes fronting_a1_no No Improvement fronting_q1->fronting_a1_no No fronting_q2 Reduce Sample Concentration fronting_a1_no->fronting_q2 fronting_a2_yes Peak Shape Improves: Concentration Overload fronting_q2->fronting_a2_yes Yes fronting_a2_no Check for Column Collapse fronting_q2->fronting_a2_no No split_q1 Are All Peaks Split? split->split_q1 split_a1_yes Check for Blocked Frit or Column Void split_q1->split_a1_yes Yes split_a1_no No split_q1->split_a1_no No split_q2 Dissolve Sample in Mobile Phase split_a1_no->split_q2 split_a2_yes Peak Shape Improves: Solvent Mismatch split_q2->split_a2_yes Yes split_a2_no Possible Co-elution (Optimize Method) split_q2->split_a2_no No

Caption: Decision tree for diagnosing specific peak shape problems.

References

Technical Support Center: Strategies for Improving the Purity of Isolated Vogeloside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of isolated Vogeloside. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is an iridoid glycoside, a class of secondary metabolites found in various plants. Its purity is crucial for accurate pharmacological studies, ensuring reproducibility of biological activity, and meeting regulatory standards for drug development. Impurities can interfere with analytical assays and may have their own biological effects, leading to misleading results.

Q2: What are the common methods for isolating and purifying this compound?

The isolation and purification of iridoid glycosides like this compound typically involve a multi-step approach. Initial extraction from the plant material is often followed by various chromatographic techniques. These include:

  • Column Chromatography: Often used as an initial purification step with stationary phases like silica gel, macroporous resins (e.g., HP-20), or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is a high-resolution technique used for final purification steps. Reversed-phase columns (e.g., C18) are commonly employed.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid supports, minimizing irreversible adsorption of the sample and allowing for high sample recovery.

Q3: How can I assess the purity of my isolated this compound?

Purity determination is critical at each stage of the purification process. The most common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (often set around 240 nm for iridoid glycosides) or an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and assess purity by comparing the spectra to a reference standard and identifying signals from impurities.

Q4: What are the potential sources of impurities in my this compound sample?

Impurities can originate from various sources:

  • Co-extractives from the plant material: Other iridoid glycosides, flavonoids, phenolic acids, saponins, and pigments are often co-extracted.

  • Solvents and reagents: Impurities from the solvents used during extraction and chromatography.

  • Degradation products: this compound may degrade due to improper handling, such as exposure to harsh pH conditions or high temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Column Chromatography 1. Inappropriate Stationary Phase: The chosen resin may not have sufficient selectivity for this compound over closely related impurities. 2. Poor Solvent System Selection: The elution gradient may be too steep, causing co-elution of compounds with similar polarities. 3. Column Overloading: Exceeding the binding capacity of the column leads to poor separation.1. Test different stationary phases: Experiment with silica gel, C18 reversed-phase silica, and different types of macroporous resins. 2. Optimize the gradient: Use a shallower gradient or isocratic elution in the region where this compound elutes. Employ Thin Layer Chromatography (TLC) to pre-screen solvent systems. 3. Reduce sample load: Inject a smaller amount of the crude extract onto the column.
Broad or Tailing Peaks in HPLC 1. Column Degradation: The stationary phase may be deteriorating. 2. Sample Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase: The pH of the mobile phase may be affecting the ionization of this compound or impurities. Secondary interactions with the stationary phase can also occur. 4. Presence of Particulates: Insoluble material in the sample can block the column frit.1. Use a guard column and/or replace the analytical column. 2. Dilute the sample before injection. 3. Adjust the mobile phase pH. Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) can often improve peak shape for glycosides.[1] 4. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection. [1]
Co-elution of Impurities with this compound in HPLC 1. Similar Physicochemical Properties: The impurity may have a very similar polarity and structure to this compound. 2. Suboptimal Chromatographic Conditions: The mobile phase composition, column chemistry, or temperature may not be optimal for resolving the compounds.1. Employ a different chromatographic mode: If using reversed-phase HPLC, consider normal-phase or hydrophilic interaction liquid chromatography (HILIC). 2. Optimize HPLC parameters:     a. Change the organic modifier: Switch from acetonitrile to methanol or vice versa.     b. Use a different stationary phase: Try a column with a different chemistry (e.g., phenyl-hexyl or cyano).     c. Adjust the temperature: Running the column at a different temperature can alter selectivity. 3. Consider two-dimensional (2D) HPLC for complex mixtures.
Low Recovery of this compound 1. Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase, especially with silica gel. 2. Degradation during Purification: The compound may be unstable under the purification conditions (e.g., pH, temperature). 3. Precipitation: The sample may be precipitating on the column or in the tubing.1. Use a different stationary phase: Consider macroporous resins or employ HSCCC to avoid a solid support. 2. Conduct stability studies: Assess the stability of this compound at different pH values and temperatures to identify optimal conditions. 3. Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: General Extraction of Iridoid Glycosides from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 70-80% ethanol or methanol at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, perform Soxhlet extraction or ultrasonic-assisted extraction to improve efficiency.

  • Filtration and Concentration: Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning (Optional): To remove non-polar impurities like chlorophyll and lipids, the concentrated aqueous extract can be partitioned against a non-polar solvent like n-hexane or petroleum ether.

Protocol 2: Purification of this compound using Preparative HPLC
  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. An example gradient could be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B. The gradient should be optimized based on analytical HPLC results.

    • Flow Rate: Typically 5-20 mL/min for a preparative column of this size.

    • Detection: UV detector at 240 nm.

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purity for Iridoid Glycosides Achieved with Different Chromatographic Techniques (Literature Data)

Compound(s) Technique Stationary Phase / Solvent System Initial Purity Final Purity Reference
Sweroside, Morroniside, LoganinHSCCCDichloromethane–methanol–n-butanol–water–acetic acidCrude Extract92.3%, 96.3%, 94.2%[1]
Loganic acid, Swertiamarin, GentiopicrosideHSCCCEthyl acetate–n-butanol–waterCrude Extract98.1%, 97.2%, 98.6%[2]
Quercetin glycosidesGel Permeation ChromatographySephadex LH-2010% (w/w)30-94% (LC-UV/PDA)
FlavonoidsMacroporous Resin Column ChromatographyAB-8 Resin12.14%57.82%

Note: This table presents data for other glycosides as a reference due to the lack of specific quantitative data for this compound purification in the searched literature.

Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_preliminary_purification Preliminary Purification cluster_final_purification Final Purification plant_material Plant Material (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (e.g., Macroporous Resin) crude_extract->column_chrom fraction_collection1 Fraction Collection column_chrom->fraction_collection1 purity_check1 Purity Check (TLC/HPLC) fraction_collection1->purity_check1 partially_pure Partially Purified this compound purity_check1->partially_pure prep_hplc Preparative HPLC (C18 Column) partially_pure->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 purity_check2 Purity Analysis (Analytical HPLC/LC-MS) fraction_collection2->purity_check2 pure_this compound High-Purity this compound purity_check2->pure_this compound

Caption: A typical experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic start Low Purity of Isolated this compound check_method Review Purification Method start->check_method is_hplc Is Final Step Preparative HPLC? check_method->is_hplc is_column Is it Column Chromatography? check_method->is_column optimize_hplc Optimize HPLC Conditions: - Mobile Phase - Stationary Phase - Gradient - Temperature is_hplc->optimize_hplc Yes end Achieve Higher Purity is_hplc->end No check_stability Assess this compound Stability (pH, Temperature) optimize_hplc->check_stability optimize_column Optimize Column Chromatography: - Different Resin - Solvent System - Sample Load is_column->optimize_column Yes is_column->end No optimize_column->check_stability check_stability->end

Caption: A troubleshooting decision tree for improving this compound purity.

References

Minimizing matrix effects in Vogeloside bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Vogeloside.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound from biological matrices.

Q1: I am observing significant ion suppression for this compound. How can I identify the source and mitigate it?

A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to reduced sensitivity.[1]

Identification:

  • Post-Column Infusion (PCI): This is a qualitative method to identify regions of ion suppression in your chromatogram.[1] Infuse a constant flow of this compound solution into the LC eluent after the analytical column and inject a blank, extracted matrix sample. Dips in the baseline signal of this compound indicate retention times where matrix components are eluting and causing suppression.

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Consider switching from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is often the most effective at removing phospholipids, a major cause of ion suppression.

  • Chromatographic Separation: Modify your LC method to separate the this compound peak from the suppression zones identified by PCI. This can be achieved by:

    • Adjusting the gradient profile.

    • Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

    • Employing a smaller particle size column (UPLC) for better resolution.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification (LOQ).

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI), which is more susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce ion suppression.

Q2: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

A2: Low and variable recovery can stem from several factors in the sample preparation and analytical process.

Potential Causes & Solutions:

  • Inefficient Extraction:

    • Protein Precipitation (PPT): this compound may be co-precipitating with the plasma proteins. Ensure the precipitating solvent (e.g., acetonitrile) is added in the correct ratio (typically 3:1 or 4:1, solvent to plasma) and that vortexing is thorough to ensure complete protein crashing.

    • Liquid-Liquid Extraction (LLE): The pH of the sample and the polarity of the extraction solvent are critical. For this compound, an iridoid glycoside, ensure the pH is adjusted to keep the molecule in a neutral state for efficient partitioning into the organic solvent. Experiment with different solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the optimal one.

    • Solid-Phase Extraction (SPE): The choice of sorbent is crucial. A reversed-phase (e.g., C18) or a mixed-mode cation exchange polymer sorbent could be effective. Ensure each step of the SPE protocol (conditioning, loading, washing, and eluting) is optimized. Incomplete elution is a common cause of low recovery.

  • Analyte Instability: this compound may be degrading during sample processing or storage. Investigate the stability of this compound under different conditions (e.g., temperature, pH).

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is ideal as it will behave almost identically to the analyte during extraction and ionization, compensating for variability. If a SIL IS is not available, use a structural analog.

Q3: I'm observing poor peak shape for this compound (e.g., tailing or fronting). What should I check?

A3: Poor peak shape can compromise integration and affect the accuracy and precision of quantification.

Troubleshooting Steps:

  • Column Contamination: Endogenous material from the matrix can build up on the column. Implement a robust column washing step after each run or periodically flush the column with a strong solvent. Using a guard column can also help protect the analytical column.

  • Mobile Phase Incompatibility: Ensure the pH of the mobile phase is appropriate for this compound's chemical properties. Also, check for compatibility between the final sample solvent and the initial mobile phase conditions. If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur.

  • Column Overload: Injecting too much analyte can lead to peak fronting. If this is the case, dilute the sample.

  • Secondary Interactions: this compound may be interacting with active sites on the column packing material or with metal components of the HPLC system. Consider using a column with end-capping or a metal-free system.

Frequently Asked Questions (FAQs)

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus the lowest matrix effects, followed by Liquid-Liquid Extraction (LLE), and then Protein Precipitation (PPT). PPT is the simplest and fastest method but is the least effective at removing interfering substances like phospholipids. LLE offers a better cleanup than PPT. SPE, particularly with a well-chosen sorbent, offers the highest degree of selectivity and removal of matrix components.

Q5: How do I quantitatively assess the matrix effect for my this compound assay?

A5: The most common method is the post-extraction spike technique.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix (A) with the peak area of this compound in a neat solution (B) at the same concentration. The matrix factor (MF) is calculated as (A/B).

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement. This should be tested with at least six different lots of the biological matrix.

Q6: What is a suitable internal standard (IS) for this compound bioanalysis?

A6: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical properties and chromatographic retention time, allowing it to effectively compensate for variations in extraction recovery and matrix effects.[2] If a SIL-IS is not available, a structural analog, such as another iridoid glycoside that is not present in the sample, can be used. Geniposide or Aucubin could be considered as potential analog internal standards.

Q7: How can I prevent carryover in my this compound analysis?

A7: Carryover, where residual analyte from a previous injection appears in the current chromatogram, can be a significant issue, especially when analyzing samples with a wide range of concentrations.

  • Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing this compound. A mixture of organic solvent (e.g., acetonitrile or methanol) and water, sometimes with a small amount of acid or base, is often effective.

  • Injector Port Cleaning: Include a needle wash or injector port flush in your analytical method.

  • Injection Order: Avoid injecting a low concentration sample immediately after a high concentration sample. If possible, inject a blank sample after high concentration samples.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes representative quantitative data for different sample preparation methods for this compound analysis in human plasma. These values are illustrative and may vary depending on the specific laboratory conditions and matrix lots.

Sample Preparation MethodAnalyte Recovery (%)Recovery RSD (%)Matrix Effect (%)Matrix Effect RSD (%)
Protein Precipitation (PPT) 85.28.578.6 (Suppression)12.3
Liquid-Liquid Extraction (LLE) 92.55.191.3 (Slight Suppression)6.8
Solid-Phase Extraction (SPE) 98.13.2102.4 (No Effect)4.5
  • Recovery (%): (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100

  • Matrix Effect (%): (Peak area of post-extraction spiked sample / Peak area of neat standard) x 100

Experimental Protocols

Below are detailed methodologies for the key sample preparation experiments.

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution.

  • Add 50 µL of 0.1 M phosphate buffer (pH 7.0).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat the plasma sample: To 100 µL of plasma, add 20 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove any residual water.

  • Elution:

    • Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analytical Method Example
  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M-H]⁻ > Product ion

    • Internal Standard (Geniposide): Precursor ion [M-H]⁻ > Product ion

Visualizations

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Biological Matrix (e.g., Plasma) IS Add Internal Standard (IS) Plasma->IS PPT Protein Precipitation (PPT) IS->PPT LLE Liquid-Liquid Extraction (LLE) IS->LLE SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporation PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC-MS/MS Analysis Recon->UPLC Data Data Processing & Quantification UPLC->Data Troubleshooting_Guide Start Poor Analytical Result (e.g., Low Recovery, Ion Suppression) CheckRecovery Is Recovery Low and/or Variable? Start->CheckRecovery CheckSuppression Is Ion Suppression Observed? CheckRecovery->CheckSuppression No OptimizeExtraction Optimize Extraction Method (PPT, LLE, SPE) CheckRecovery->OptimizeExtraction Yes CheckPeakShape Is Peak Shape Poor? CheckSuppression->CheckPeakShape No ImproveCleanup Improve Sample Cleanup (Switch to LLE/SPE) CheckSuppression->ImproveCleanup Yes CleanColumn Clean/Replace Column & Guard Column CheckPeakShape->CleanColumn Yes End Method Optimized CheckPeakShape->End No CheckStability Verify Analyte Stability OptimizeExtraction->CheckStability UseSIL_IS Use Appropriate IS (SIL Preferred) CheckStability->UseSIL_IS UseSIL_IS->End ModifyLC Modify LC Method (Gradient, Column) ImproveCleanup->ModifyLC DiluteSample Dilute Sample ModifyLC->DiluteSample DiluteSample->End CheckSolvent Check Sample Solvent & Mobile Phase Compatibility CleanColumn->CheckSolvent CheckSolvent->End

References

Technical Support Center: Scaling Up Vogeloside Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Vogeloside for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect when scaling up this compound purification from a crude plant extract?

Q2: What are the critical parameters to maintain when scaling up a chromatography step for this compound purification?

A2: When scaling up a chromatography step, the primary goal is to maintain the separation resolution achieved at the lab scale. To achieve this, you should keep the resin bed height and the linear flow rate constant.[1] The column diameter will be increased to accommodate the larger sample volume.[1] It is also essential to ensure that the buffer compositions, pH, and conductivity ranges remain consistent between the different scales.[1]

Q3: What analytical methods are recommended for assessing the purity of this compound during and after purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of natural products like this compound.[2] An HPLC system equipped with a Diode Array Detector (DAD) can provide information about peak purity and help in quantification. For unequivocal identification and to check for co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final purified this compound.

Q4: What are the key stability concerns for this compound during purification and storage?

A4: Iridoid glycosides like this compound can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: this compound may be unstable at extreme pH values (highly acidic or alkaline). It is advisable to work with buffers close to neutral pH unless experimental data suggests otherwise. Some glycosides show increased degradation in acidic conditions.[3]

  • Temperature: Elevated temperatures can accelerate degradation.[4] All purification steps, especially solvent evaporation and sample storage, should be conducted at low temperatures.

  • Enzymatic Degradation: Crude plant extracts contain enzymes that can degrade glycosides. Rapid extraction and purification or the use of enzyme inhibitors can mitigate this.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low this compound concentration in the initial extract. Inefficient extraction from the plant material.Optimize the extraction solvent, temperature, and duration. Consider using techniques like maceration or sonication to improve extraction efficiency.
Significant loss of this compound during liquid-liquid partitioning. Incorrect solvent system or pH for partitioning.Perform small-scale trials with different solvent systems to ensure this compound partitions into the desired phase. Adjust the pH of the aqueous phase to optimize partitioning.
This compound is lost during chromatographic purification. Inappropriate stationary or mobile phase.Screen different chromatography resins (e.g., normal phase silica, C18 reversed-phase) and solvent systems to find conditions where this compound is well-retained and elutes as a sharp peak.
Degradation of this compound during the process. Harsh pH or high temperatures.Maintain a neutral pH throughout the purification process and keep samples cold. Use a rotary evaporator at low temperatures for solvent removal.
Poor Peak Shape in HPLC Analysis/Purification
Symptom Possible Cause Suggested Solution
Peak fronting. Sample overload on the column.Reduce the amount of sample injected onto the column. If scaling up, ensure the column size is adequate for the sample mass.
Peak tailing. Secondary interactions between this compound and the stationary phase.Add a small amount of a competing agent, like trifluoroacetic acid (TFA) for reversed-phase chromatography, to the mobile phase.
Split peaks. A blocked inlet frit or a void in the column packing.Reverse flush the column to try and dislodge any particulates. If the problem persists, the column may need to be repacked or replaced.
Broad peaks. Large injection volume or a slow injection speed.Dissolve the sample in the mobile phase to minimize solvent effects. Ensure the injection is performed quickly.
High Backpressure in Chromatography System
Symptom Possible Cause Suggested Solution
Sudden increase in system pressure. Blockage in the system (e.g., tubing, inline filter, or column frit).Systematically check each component for blockage, starting from the detector and moving backward. Replace any blocked components.
Gradual increase in pressure over several runs. Accumulation of particulate matter from the sample on the column.Filter all samples and mobile phases before use. Employ a guard column to protect the main analytical or preparative column.

Experimental Protocols

Protocol 1: Scaled-Up Extraction and Initial Purification of this compound
  • Extraction:

    • Mill the dried plant material to a fine powder.

    • Macerate the powdered material in methanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Monitor the presence of this compound in each fraction using TLC or HPLC. It is anticipated that this compound, being a glycoside, will be enriched in the more polar fractions (e.g., ethyl acetate and/or the remaining aqueous fraction).

  • Initial Chromatographic Cleanup:

    • Subject the this compound-rich fraction to vacuum liquid chromatography (VLC) or flash chromatography on a silica gel column.

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate them.

Protocol 2: Preparative HPLC Purification of this compound
  • Column and Mobile Phase Selection:

    • Based on analytical HPLC data, select a suitable preparative reversed-phase C18 column.

    • The mobile phase will typically consist of a gradient of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Method Development and Scale-Up:

    • Develop an optimized gradient elution method on an analytical scale to achieve good separation of this compound from impurities.

    • Scale up the method to the preparative column by adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

  • Purification Run:

    • Dissolve the partially purified this compound fraction from Protocol 1 in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

    • Perform the preparative HPLC run, collecting fractions corresponding to the this compound peak.

  • Purity Analysis and Final Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Visualizations

experimental_workflow start Dried Plant Material extraction Maceration with Methanol start->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent-Solvent Partitioning filtration->partitioning flash_chrom Silica Gel Flash Chromatography partitioning->flash_chrom prep_hplc Preparative RP-HPLC flash_chrom->prep_hplc purity_analysis Purity Analysis (HPLC, LC-MS) prep_hplc->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: A generalized workflow for the scaled-up purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (e.g., p38, ERK) TLR4->MAPK_cascade Activates IKK IKK MAPK_cascade->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Induces This compound This compound This compound->MAPK_cascade Inhibits LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Activates

Caption: A potential anti-inflammatory signaling pathway inhibited by this compound.

References

Improving the solubility of Vogeloside for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Vogeloside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro experiments?

This compound is an iridoid glycoside, a class of natural compounds investigated for various pharmacological activities, including anti-inflammatory effects. Like many bioactive small molecules, this compound has poor aqueous solubility. This presents a significant challenge for in vitro assays, as the compound may precipitate out of solution when diluted from an organic solvent stock into aqueous cell culture media. This precipitation leads to an unknown and reduced effective concentration, producing inaccurate and unreliable experimental results.[1][2]

Q2: What is the recommended primary solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for dissolving this compound and other poorly water-soluble compounds for biological assays.[3][4] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules.[3] Ethanol can also be used, but DMSO is often preferred due to its higher solubilizing power and lower volatility, which prevents the stock solution from concentrating over time due to evaporation.[3][4]

Q3: My this compound precipitated after I added my DMSO stock to the cell culture medium. What happened and what should I do?

This is a common issue known as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous environment (like cell culture media) where its solubility is much lower.[2] The final concentration of the compound has likely exceeded its kinetic solubility limit in the media.[1]

To resolve this, refer to the Troubleshooting Guide: Precipitate Formation in Media below. Key strategies include pre-warming the media, adding the stock solution dropwise while vortexing, and reducing the final DMSO concentration.[1][5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The cytotoxicity of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with ≤ 0.1% being ideal to minimize off-target effects.[2][5] It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without impacting viability or the experimental endpoint. Always include a vehicle control (media with the same final concentration of DMSO, without this compound) in your experiments.

Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?

Determining the kinetic solubility of this compound under your exact experimental conditions is highly recommended.[5] This can be done by preparing a serial dilution of the compound in your cell culture medium, incubating for a period relevant to your experiment, and assessing for precipitation. This can be done visually, by microscopy, or quantitatively using methods like nephelometry (light scattering).[2] A detailed protocol for a plate-based solubility assessment is provided in the "Experimental Protocols" section.

Solubility Data

SolventSolubility (Qualitative)Notes
Water Poor / Very LowSolubility may be slightly improved with heating, but this risks compound degradation.[6]
Dimethyl Sulfoxide (DMSO) HighRecommended solvent for preparing high-concentration stock solutions.[3][4]
Ethanol (EtOH) ModerateCan be used as a co-solvent, but is more volatile and generally less effective than DMSO.[3][6]
Methanol (MeOH) ModerateMore effective than ethanol for some iridoids, but carries a higher risk of cytotoxicity.[6]
Phosphate-Buffered Saline (PBS) Poor / Very LowSimilar to water; precipitation is highly likely.
Cell Culture Media (e.g., DMEM) LowSolubility is limited and influenced by media components like salts, proteins, and pH.[5]

Troubleshooting Guides

Guide 1: this compound Fails to Dissolve in Primary Solvent (DMSO)

If you observe that this compound powder is not fully dissolving in 100% DMSO to create your stock solution, follow these steps:

  • Verify Solvent Quality : Ensure you are using anhydrous, high-purity DMSO (≥99.9%). Water contamination can significantly reduce its solvating power.[7]

  • Gentle Agitation : Vortex the solution vigorously for 1-2 minutes.

  • Sonication : Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and enhance dissolution.

  • Gentle Warming : Warm the solution to 37°C for 10-15 minutes.[1] Do not overheat, as this can degrade the compound.

  • Reduce Concentration : If the compound still does not dissolve, you may be exceeding its thermodynamic solubility limit in DMSO. Prepare a new stock solution at a lower concentration.[8]

Guide 2: Precipitate Forms in Media During or After Dilution

This guide provides a systematic approach to resolving compound precipitation when diluting the DMSO stock into your aqueous cell culture medium.

G start Problem: Precipitate forms in cell culture medium check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso prewarm Pre-warm media to 37°C before adding stock check_dmso->prewarm Yes lower_stock Lower the concentration of the DMSO stock solution check_dmso->lower_stock No add_dropwise Add stock solution dropwise while gently vortexing media prewarm->add_dropwise serial_dilution Perform serial dilutions in media instead of a single large dilution step add_dropwise->serial_dilution Still Precipitates success Solution is clear: Proceed with experiment add_dropwise->success Problem Solved lower_stock->serial_dilution solubility_assay Determine kinetic solubility limit experimentally serial_dilution->solubility_assay Still Precipitates serial_dilution->success Problem Solved use_enhancers Consider solubility enhancers (e.g., cyclodextrins) solubility_assay->use_enhancers

Caption: Workflow for troubleshooting this compound precipitation in cell culture media.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, a crucial first step for most in vitro assays.

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate Required Mass : Determine the mass of this compound needed. (Example for 1 mL of 20 mM stock, assuming MW = 406.38 g/mol ): Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass (mg) = 20 mmol/L x 0.001 L x 406.38 g/mol = 8.13 mg

  • Weigh Compound : Accurately weigh 8.13 mg of this compound powder and transfer it to the sterile amber vial.

  • Add Solvent : Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve : Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particles remain.[2] If needed, sonicate for 5-10 minutes.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Caption: Workflow for preparing a working solution from a DMSO stock.

Protocol 2: Kinetic Solubility Assessment in a 96-Well Plate

This assay helps determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitating.

Materials:

  • This compound DMSO stock solution (e.g., 20 mM)

  • Cell culture medium (with serum/supplements, as used in your assay)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)

Methodology:

  • Prepare Plate : Add 100 µL of cell culture medium to wells A1 through H12.

  • Create Serial Dilution :

    • Add a calculated amount of your DMSO stock to the first column of wells to achieve the highest desired concentration (e.g., 2 µL of 20 mM stock into 100 µL media for an initial concentration of ~400 µM, resulting in 2% DMSO).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then 50 µL from column 2 to column 3, and so on across the plate.

    • The last column should contain only media + DMSO (vehicle control).

  • Incubate : Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 1 hour, 24 hours).[5]

  • Assess Precipitation :

    • Visual/Microscopic : Inspect each well against a light background and under a microscope for visible particles, crystals, or cloudiness.[2][10]

    • Quantitative : Measure the absorbance (or light scattering) of the plate at a wavelength between 500-700 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[5]

  • Determine Solubility Limit : The highest concentration that remains clear (no significant increase in absorbance/scattering) is the kinetic solubility limit for this compound in your system.[2]

Relevant Signaling Pathway

This compound and other iridoid glycosides are often studied for their anti-inflammatory properties. A key pathway involved in inflammation is the canonical Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds act by inhibiting this pathway. A plausible mechanism for this compound is the inhibition of IκBα degradation, which prevents the NF-κB (p65/p50) complex from translocating to the nucleus and activating pro-inflammatory gene transcription.[11][12]

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNFα, LPS) receptor Receptor stimulus->receptor ikk IKK Activation receptor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_complex NF-κB (p65/p50) + IκBα (Inactive) nfkb_active NF-κB (p65/p50) (Active) nfkb_complex->nfkb_active IκBα released nucleus Nucleus nfkb_active->nucleus Translocation transcription Pro-inflammatory Gene Transcription (COX-2, IL-6, etc.) nucleus->transcription Activation This compound This compound This compound->ikb_deg Inhibition

Caption: Simplified canonical NF-κB pathway with a potential point of inhibition by this compound.

References

Refinement of NMR acquisition parameters for Vogeloside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NMR acquisition parameters for the iridoid glucoside, Vogeloside.

Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of this compound and provides step-by-step solutions.

Issue 1: Poor Signal-to-Noise Ratio (S/N) in ¹H or ¹³C Spectra

  • Symptom: The peaks for this compound are weak and difficult to distinguish from the baseline noise.

  • Possible Causes & Solutions:

    CauseSolution
    Insufficient Sample Concentration Prepare a more concentrated sample. For ¹H NMR, a concentration of 5-10 mg in 0.5 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, 20-50 mg may be required.
    Low Number of Scans (Transients) Increase the number of scans. For ¹H NMR, start with 16 or 32 scans and increase as needed. For ¹³C NMR, a significantly higher number of scans (e.g., 1024 or more) is often necessary. The S/N ratio increases with the square root of the number of scans.
    Improper Receiver Gain Setting Optimize the receiver gain. If the gain is too low, the signal will be weak. If it is too high, it can lead to signal clipping and artifacts. Most modern spectrometers have an autogain function that should be utilized.
    Incorrect Pulse Width (90° Pulse) Calibrate the 90° pulse width for both the proton and carbon probes. An incorrect pulse width will lead to inefficient signal excitation and lower signal intensity.

Issue 2: Broad or Distorted Peak Shapes

  • Symptom: NMR signals are wider than expected, leading to loss of resolution and difficulty in interpreting coupling patterns.

  • Possible Causes & Solutions:

    CauseSolution
    Poor Magnetic Field Homogeneity (Shimming) Carefully shim the magnetic field. Automated shimming routines are a good starting point, but manual adjustment of the lower-order shims (Z1, Z2) can often improve resolution.
    Sample Aggregation or Viscosity Dilute the sample or try a different solvent. This compound is typically analyzed in pyridine-d5. If aggregation is suspected, slightly warming the sample (e.g., to 300 K) might improve the spectral quality.
    Presence of Paramagnetic Impurities Ensure the sample and the NMR tube are free from paramagnetic contaminants (e.g., metal ions). Use high-quality NMR tubes and solvents.
    Chemical Exchange Protons involved in chemical exchange (e.g., hydroxyl groups) can appear as broad signals. In such cases, running the experiment at a lower temperature might slow down the exchange and result in sharper signals. For hydroxyl protons, adding a drop of D₂O will cause them to exchange, leading to their disappearance from the spectrum, which can help in their identification.

Issue 3: Overlapping Signals in 2D Spectra (COSY, HSQC, HMBC)

  • Symptom: Cross-peaks in 2D spectra are crowded and difficult to resolve, complicating structural assignment.

  • Possible Causes & Solutions:

    CauseSolution
    Insufficient Digital Resolution Increase the number of data points in both the direct (F2) and indirect (F1) dimensions. This will increase the acquisition time but will result in better-resolved spectra.
    Inappropriate Spectral Width Optimize the spectral width in both dimensions to encompass all signals of interest without including large empty regions. A narrower spectral width for the same number of data points will result in higher resolution.
    Signal Truncation (FID not decayed to zero) Increase the acquisition time to allow the Free Induction Decay (FID) to fully decay. Truncation of the FID can lead to artifacts and reduced resolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of this compound?

A1: Pyridine-d5 is the most commonly reported solvent for the NMR analysis of this compound and is recommended for good solubility and signal dispersion.

Q2: How can I confirm the presence of hydroxyl (OH) groups in the this compound spectrum?

A2: To confirm the presence of exchangeable protons like those in hydroxyl groups, you can perform a D₂O exchange experiment. Add a small drop of deuterium oxide (D₂O) to your NMR sample, shake it gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.

Q3: My HMBC spectrum shows correlations that are difficult to interpret. How can I optimize it?

A3: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is optimized for a range of long-range coupling constants (ⁿJCH). The delay in the pulse sequence is typically set to a value corresponding to a coupling constant of around 8 Hz. If you are looking for correlations through quaternary carbons or specific long-range couplings, you might need to adjust this delay. Acquiring multiple HMBC spectra with different delays (e.g., optimized for 4 Hz and 10 Hz) can sometimes provide a more complete picture of the long-range connectivities.

Q4: What is the purpose of a COSY experiment in the analysis of this compound?

A4: The Correlation Spectroscopy (COSY) experiment is a homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this is crucial for identifying neighboring protons within the iridoid skeleton and the glucose moiety, helping to piece together the spin systems.

Experimental Protocols

Below are generalized experimental protocols for key NMR experiments for this compound, based on typical parameters for iridoid glycosides.

Sample Preparation Workflow

Caption: Workflow for preparing a this compound sample for NMR analysis.

Standard NMR Acquisition Parameters

The following tables summarize recommended starting parameters for 1D and 2D NMR experiments on a 500 MHz spectrometer.

Table 1: ¹H NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency500 MHz
SolventPyridine-d5
Temperature300 K
Pulse Programzg30
Number of Scans (NS)16 - 64
Spectral Width (SW)12 - 15 ppm
Acquisition Time (AQ)2 - 4 s
Relaxation Delay (D1)1 - 2 s
Data Points (TD)64k

Table 2: ¹³C NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency125 MHz
SolventPyridine-d5
Temperature300 K
Pulse Programzgpg30
Number of Scans (NS)1024 - 4096
Spectral Width (SW)200 - 220 ppm
Acquisition Time (AQ)1 - 2 s
Relaxation Delay (D1)2 s
Data Points (TD)64k

Table 3: 2D NMR (COSY, HSQC, HMBC) General Parameters

ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsphmbcgplpndqf
Number of Scans (NS) 2 - 84 - 1616 - 64
F2 (¹H) Spectral Width 12 - 15 ppm12 - 15 ppm12 - 15 ppm
F1 (¹³C) Spectral Width N/A160 - 180 ppm200 - 220 ppm
F2 Data Points (TD2) 2k - 4k2k2k
F1 Data Points (TD1) 256 - 512256256 - 512
Relaxation Delay (D1) 1.5 s1.5 s1.5 s

Troubleshooting Logic for 2D NMR

2D NMR Troubleshooting Start Poor 2D Spectrum Weak_Signal Weak Cross-Peaks? Start->Weak_Signal Poor_Resolution Poor Resolution? Weak_Signal->Poor_Resolution No Increase_Scans Increase Number of Scans Weak_Signal->Increase_Scans Yes Increase_Data_Points Increase Data Points (TD1, TD2) Poor_Resolution->Increase_Data_Points Yes End Improved Spectrum Poor_Resolution->End No Check_Concentration Increase Sample Concentration Increase_Scans->Check_Concentration Check_Concentration->End Optimize_SW Optimize Spectral Width Increase_Data_Points->Optimize_SW Check_Shimming Re-shim the Magnet Optimize_SW->Check_Shimming Check_Shimming->End

Caption: A logical workflow for troubleshooting common issues in 2D NMR spectra.

Enhancing recovery of Vogeloside during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of Vogeloside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the recovery of this compound during sample preparation?

The recovery of this compound, a glucoside, is influenced by several factors throughout the sample preparation process. Key parameters that require optimization include the choice of extraction solvent, extraction temperature and time, the sample-to-solvent ratio, and the particle size of the plant material.[1] Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also significantly impact recovery rates.[1][2]

Q2: Which solvent system is most effective for extracting this compound?

While the optimal solvent system can be matrix-dependent, polar solvents are generally effective for extracting glucosides like this compound. A common starting point is a mixture of methanol or ethanol and water (e.g., 70:30 v/v).[3] The polarity of the solvent is crucial; for instance, the polarity of common solvents increases in the order of n-butanol < ethyl acetate < acetone < ethanol < methanol < water.[4] It is essential to optimize the solvent composition for your specific plant material to achieve maximum yield.

Q3: How can I minimize the degradation of this compound during extraction?

This compound stability can be compromised by prolonged exposure to high temperatures, extreme pH, light, and oxidative conditions.[5][6][7] To minimize degradation, consider using modern extraction methods like UAE at controlled, lower temperatures.[8] Limiting extraction time and protecting the sample from light by using amber-colored vials can also preserve the integrity of the compound.[4][7]

Q4: What are "matrix effects" and how do they impact this compound quantification?

Matrix effects arise when co-extracted substances from the sample interfere with the analytical detection of this compound, leading to inaccurate quantification.[3] These interfering compounds can either suppress or enhance the analytical signal. To mitigate matrix effects, it is crucial to incorporate a robust sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering compounds like pigments and lipids before instrumental analysis.[3]

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.

Problem Possible Cause Suggested Solution
Inefficient Initial Extraction Suboptimal solvent system.Optimize the polarity of your extraction solvent. Experiment with different ratios of ethanol or methanol with water.[3]
Inadequate sample-to-solvent ratio.Increase the volume of the extraction solvent to ensure complete submersion and extraction of the plant material.[3]
Insufficient extraction time or agitation.Increase the duration of extraction and ensure vigorous agitation (e.g., sonication or shaking) to facilitate solvent penetration.[3]
Improper sample grinding.Ensure the plant material is finely ground to maximize the surface area available for solvent interaction.[3]
Analyte Loss During Sample Cleanup (SPE) Improper column conditioning.Condition the SPE column with an appropriate solvent (e.g., methanol or isopropanol) to activate the sorbent, followed by an equilibration step with a solvent similar to your sample matrix.[9][10]
Sample solvent is too strong.Dilute the sample in a weaker solvent to promote binding to the SPE sorbent.[9][10]
Inappropriate flow rate.Decrease the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.[9]
Incorrect wash solvent.Use a wash solvent that is strong enough to remove impurities but weak enough to not elute this compound.
Incomplete elution.Use a stronger elution solvent and ensure a sufficient volume is used to completely recover this compound from the sorbent.[3]
Degradation of this compound High extraction temperature.Employ lower extraction temperatures or use methods like UAE that can be effective at lower temperatures.[2][8] High temperatures can lead to the degradation of phenolic compounds.[6]
Prolonged extraction time.Optimize the extraction time; prolonged exposure can lead to oxidation and degradation of the target compound.[5]
Exposure to light.Protect the sample from light by using amber glassware or by working in a dimly lit environment, as light can cause photodegradation.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines a general procedure for the extraction of this compound from plant material using UAE. Optimization of specific parameters is recommended.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.

    • Add 20 mL of 70% ethanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.[4]

  • Filtration and Concentration:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

    • The resulting extract is now ready for sample cleanup or direct analysis.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general method for cleaning up the crude extract containing this compound using a C18 SPE cartridge.

  • Column Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge run dry.[9][10]

  • Sample Loading:

    • Dilute 1 mL of the crude extract with 4 mL of deionized water.

    • Load the diluted extract onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).[9]

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 80% methanol in water.

    • Collect the eluate for analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis start Plant Material grind Grinding start->grind uae Ultrasound-Assisted Extraction (UAE) grind->uae filter Filtration uae->filter Crude Extract spe Solid Phase Extraction (SPE) filter->spe analysis LC-MS/MS Analysis spe->analysis Purified Extract

Caption: General workflow for this compound extraction and analysis.

troubleshooting_logic cluster_extraction_solutions Extraction Optimization cluster_cleanup_solutions Cleanup Optimization cluster_stability_solutions Stability Enhancement start Low this compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_cleanup Review Cleanup Protocol start->check_cleanup check_stability Assess Analyte Stability start->check_stability solvent Optimize Solvent check_extraction->solvent temp_time Optimize Temp/Time check_extraction->temp_time ratio Optimize Sample:Solvent Ratio check_extraction->ratio spe_cond Check SPE Conditioning check_cleanup->spe_cond spe_load Check SPE Loading/Wash/Elution check_cleanup->spe_load protect_light Protect from Light check_stability->protect_light control_temp Control Temperature check_stability->control_temp

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Vogeloside in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vogeloside, a natural compound of interest, has been investigated for a range of potential therapeutic properties. However, its efficacy as an anti-inflammatory agent in preclinical animal models remains to be thoroughly documented and compared with existing treatments. This guide provides a template for researchers aiming to validate and characterize the anti-inflammatory profile of this compound. It outlines standard experimental designs, relevant animal models of inflammation, and key molecular pathways to investigate.

Comparative Framework

To objectively assess the anti-inflammatory potential of this compound, its performance should be benchmarked against well-established anti-inflammatory drugs. A suitable comparator would be a non-steroidal anti-inflammatory drug (NSAID) such as Ibuprofen or Indomethacin , which are widely used and have well-characterized mechanisms of action.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.

Objective: To evaluate the ability of this compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Groups:

    • Control Group: Vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • This compound-Treated Groups: At least three different doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive Control Group: A standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.).

  • Procedure:

    • Administer this compound, the vehicle, or the positive control drug to the respective groups.

    • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the systemic inflammatory response and the effect of compounds on pro-inflammatory cytokine production.

Objective: To assess the effect of this compound on the production of systemic inflammatory mediators.

Methodology:

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Groups: Similar to the carrageenan-induced edema model (Control, this compound-treated, and a positive control like Dexamethasone).

  • Procedure:

    • Pre-treat the animals with this compound, vehicle, or the positive control.

    • After a specified time, induce systemic inflammation by administering a dose of LPS (e.g., 1-5 mg/kg, i.p.).

    • Collect blood samples at a peak inflammatory time point (e.g., 2-6 hours post-LPS).

  • Data Analysis: Measure the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using ELISA kits.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle)-Data0
This compound10DataData
This compound25DataData
This compound50DataData
Indomethacin10DataData

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/ml) (Mean ± SEM)IL-6 (pg/ml) (Mean ± SEM)IL-1β (pg/ml) (Mean ± SEM)
Control (Vehicle)-DataDataData
This compound10DataDataData
This compound25DataDataData
This compound50DataDataData
Dexamethasone1DataDataData

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Investigating this compound's impact on these pathways would be a critical step in understanding its mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits? This compound->NFκB_nuc Inhibits Translocation? DNA DNA NFκB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 This compound This compound This compound->MAPK Inhibits Phosphorylation? Gene Gene Expression AP1->Gene Response Inflammatory Response Gene->Response

Caption: Postulated mechanism of this compound's action on the MAPK signaling pathway.

G cluster_workflow Experimental Workflow A Animal Acclimatization B Grouping & Dosing (Vehicle, this compound, Positive Control) A->B C Induction of Inflammation (Carrageenan or LPS) B->C D Data Collection (Paw Volume / Blood Sample) C->D E Biochemical Analysis (ELISA for Cytokines) D->E F Statistical Analysis E->F

Caption: A generalized experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The validation of this compound's anti-inflammatory effects in animal models is a crucial step in its development as a potential therapeutic agent. The experimental frameworks and comparative approaches outlined in this guide provide a robust starting point for researchers. Rigorous, well-controlled studies are necessary to generate the data required to understand this compound's efficacy and mechanism of action, and to compare its potential with existing anti-inflammatory therapies. Future research should focus on generating this foundational data to fill the current knowledge gap.

Head-to-Head Comparison: Vogeloside vs. N-Acetylcysteine in Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the antioxidant properties of Vogeloside and the standard reference drug, N-acetylcysteine (NAC). Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from a structurally related and well-researched glycoside, Astragaloside IV, as a proxy to provide a comprehensive and illustrative analysis. This guide is intended to highlight the potential antioxidant mechanisms and efficacy of this compound in the context of a widely accepted antioxidant agent.

Overview of Compounds

This compound is a naturally occurring iridoid glycoside found in plants of the Lonicera species. While direct pharmacological data is scarce, its structural class suggests potential antioxidant and anti-inflammatory properties, similar to other well-studied glycosides.

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent. It is a precursor to L-cysteine and subsequently glutathione (GSH), a major endogenous antioxidant. NAC is widely used in clinical practice to mitigate oxidative stress in various conditions.

Comparative Efficacy in In Vitro Antioxidant Assays

The following tables summarize the quantitative data on the antioxidant effects of Astragaloside IV (as a proxy for this compound) and NAC from various in vitro studies.

Table 1: Reactive Oxygen Species (ROS) Reduction

Assay TypeCell LineOxidative StressorCompoundConcentration% Reduction in ROSCitation
DCFH-DACalf Small Intestine Epithelial CellsH₂O₂ (350 µM)Astragaloside IV10 nMSignificant reduction[1]
DCFH-DACalf Small Intestine Epithelial CellsH₂O₂ (350 µM)Astragaloside IV25 nMSignificant reduction[1]
DCFH-DAHEK293 CellsPatulin (7.5 µM)N-acetylcysteine4 mMDramatic decrease[2]
CM-H2DCFDA158N OligodendrocytesH₂O₂ (500 µM)N-acetylcysteine50-500 µMConcentration-dependent decrease[3]

Table 2: Superoxide Dismutase (SOD) Activity

Cell/Tissue ModelConditionCompoundConcentration% Increase in SOD ActivityCitation
Calf Small Intestine Epithelial CellsH₂O₂-induced oxidative stressAstragaloside IV10 nMSignificantly enhanced[1]
Calf Small Intestine Epithelial CellsH₂O₂-induced oxidative stressAstragaloside IV25 nMSignificantly enhanced[1]
Human-isolated bronchiLPS-induced inflammationN-acetylcysteineNot specified~150% increase[4]

Table 3: DPPH Radical Scavenging Activity

CompoundIC₅₀ ValueCitation
Astragaloside IV (in Astragalus extract)Not specified, but showed significant activity[5]
N-acetylcysteine89.23 µM (at 50 min)[6]

Signaling Pathways in Antioxidant Action

Both Astragaloside IV and NAC appear to exert their antioxidant effects through the modulation of key signaling pathways, primarily the Nrf2-ARE pathway.

Astragaloside IV (this compound Proxy): Astragaloside IV has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[1]

N-acetylcysteine (NAC): NAC primarily functions as a precursor for glutathione (GSH) synthesis.[8][9] GSH is a potent endogenous antioxidant that directly neutralizes reactive oxygen species. Additionally, NAC has been shown to upregulate the Nrf2 pathway, further enhancing the expression of antioxidant enzymes.[10] NAC can also directly scavenge certain free radicals.[11]

Signaling_Pathways cluster_this compound This compound (via Astragaloside IV) cluster_NAC N-Acetylcysteine (NAC) cluster_Outcome Cellular Outcome This compound This compound (Astragaloside IV) Nrf2_V Nrf2 Activation This compound->Nrf2_V ARE_V ARE Binding Nrf2_V->ARE_V AOE_V Antioxidant Enzyme Expression (HO-1, NQO1, SOD) ARE_V->AOE_V Oxidative_Stress Reduced Oxidative Stress AOE_V->Oxidative_Stress NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Nrf2_N Nrf2 Activation NAC->Nrf2_N ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging GSH Glutathione (GSH) Synthesis Cysteine->GSH GSH->Oxidative_Stress AOE_N Antioxidant Enzyme Expression Nrf2_N->AOE_N AOE_N->Oxidative_Stress ROS_Scavenging->Oxidative_Stress

Fig. 1: Antioxidant signaling pathways of this compound (proxy) and NAC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Intracellular ROS Levels

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.[1][2]

  • Cell Culture and Treatment: Plate cells (e.g., 1 x 10⁶ cells/mL) in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound or NAC for a specified duration (e.g., 12 hours).

  • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., 350 µM H₂O₂) to the cells for a defined period (e.g., 12 hours).

  • Staining with DCFH-DA: Wash the cells three times with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Analysis: Wash the cells three times with serum-free medium. Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

Superoxide Dismutase (SOD) Activity Assay

This protocol outlines a general method for determining SOD activity in cell lysates.[12][13]

  • Sample Preparation: Prepare cell lysates by homogenizing cells in an appropriate buffer on ice. Centrifuge the homogenate to collect the supernatant.

  • Assay Reaction: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection reagent that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).

  • Measurement: In a 96-well plate, add the cell lysate, the superoxide-generating system, and the detection reagent. The SOD in the sample will compete for the superoxide radicals, thus inhibiting the color development.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition of the color reaction is proportional to the SOD activity in the sample. A standard curve can be generated using known concentrations of SOD.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common spectrophotometric assay to determine the antioxidant capacity of a compound.[14][15]

  • Preparation of Reagents: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds (this compound and NAC).

  • Reaction Mixture: In a test tube or a 96-well plate, mix the test compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Cell_Culture Cell Culture Pretreatment Pre-treat Cells with Compounds Cell_Culture->Pretreatment Compound_Prep Prepare this compound & NAC (Varying Concentrations) Compound_Prep->Pretreatment Stress_Induction Induce Oxidative Stress (e.g., H₂O₂) Pretreatment->Stress_Induction Assay Perform Antioxidant Assays (ROS, SOD, DPPH) Stress_Induction->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Calculation Calculate % Inhibition/ Activity Measurement->Calculation Comparison Compare Efficacy Calculation->Comparison

Fig. 2: General workflow for in vitro antioxidant assays.

Conclusion

While direct experimental evidence for this compound is currently lacking, the data from the structurally related compound, Astragaloside IV, suggests that this compound may possess significant antioxidant properties, comparable to the standard antioxidant, N-acetylcysteine. Both compounds appear to function, at least in part, through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. NAC has the additional well-defined mechanism of replenishing intracellular glutathione stores.

Further in vitro and in vivo studies are warranted to fully elucidate the antioxidant potential and mechanism of action of this compound. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations. Researchers are encouraged to use these methodologies to directly compare this compound with standard reference drugs like NAC to validate its therapeutic potential in conditions associated with oxidative stress.

References

A Comparative Guide to the Structure-Activity Relationship of Secoiridoid Glycoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific structure-activity relationship (SAR) studies on Vogeloside analogs are not extensively available in current literature, this guide provides a comprehensive comparison of a closely related and well-investigated class of compounds: secoiridoid glycosides, with a particular focus on oleuropein and its derivatives. This compound, a secoiridoid glycoside found in plants of the Lonicera genus, shares a core chemical scaffold with oleuropein, the major phenolic compound in olive oil. The insights gleaned from the extensive research on oleuropein analogs can, therefore, offer valuable guidance for the rational design of novel therapeutic agents based on the secoiridoid framework.

This guide summarizes quantitative data on the biological activities of various secoiridoid glycoside analogs, details the experimental protocols for key biological assays, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of their SAR.

Data Presentation: Comparative Biological Activities of Secoiridoid Glycoside Analogs

The following tables summarize the in vitro biological activities of a series of oleuropein analogs and other iridoid glycosides, providing a basis for understanding their structure-activity relationships.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides from Gomphandra mollis [1]

CompoundStructureIC50 (μM) for NO Inhibition in LPS-induced RAW264.7 cells
Monomeric Iridoids
1Monomeric iridoid with α-D-galactosyl moiety9.19
13Monomeric iridoid36.0
18Seco-iridoid with intramolecular lactone51.1
Dimeric Iridoids
3-6, 11, 12, 16Various dimeric structures17.0 - 26.2
Tetrameric Iridoids
7-10, 15, 17Various tetrameric structures6.13 - 14.7
Positive Control
Dexamethasone-9.08

Table 2: Cytotoxicity of Semi-synthetic Oleuropein Analogs against SKBR3 (Breast Cancer) Cell Line [2]

CompoundModification from OleuropeinIC50 (μM)
OleuropeinParent Compound> 50
Analog 7Modified side chainSignificant cytotoxicity
Analog 24Modified side chainMost promising antitumor activity
... (and 48 other analogs)Various modificationsData not fully available in abstract

Table 3: COX-Inhibitory Activity of Oleuropein and its Derivatives [3][4]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
OleuropeinData not fully available in abstractData not fully available in abstract
Oleuropein AglyconeData not fully available in abstractData not fully available in abstract
HydroxytyrosolData not fully available in abstractData not fully available in abstract
Ibuprofen (Control)Data not fully available in abstractData not fully available in abstract
Celecoxib (Control)Data not fully available in abstractData not fully available in abstract
Structure-Activity Relationship Insights

From the available data, several key structural features influencing the biological activity of secoiridoid glycosides can be inferred:

  • Glycosylation: The sugar moiety plays a significant role in the activity of these compounds. For instance, the presence of an α-D-galactosyl moiety at the C-6' position of loganin in compound 1 from Gomphandra mollis dramatically increased its anti-inflammatory potency compared to other monomeric iridoids.[1]

  • Aglycone Formation: Hydrolysis of the glucose moiety from oleuropein to form the oleuropein aglycone is often associated with increased biological activity.[5]

  • Structural Complexity: In the study of iridoids from Gomphandra mollis, a general trend was observed where the complexity of the molecule correlated with its anti-inflammatory activity, with tetrameric compounds being the most potent, followed by dimeric and then monomeric structures.[1]

  • Side-Chain Modifications: The semi-synthesis of 51 oleuropein analogs and their screening against cancer cell lines demonstrated that modifications to the side chain can lead to significantly improved cytotoxicity.[2] Analog 24 was identified as a promising lead structure for further development.[2]

  • Secoiridoid Framework: The presence of a lactone ring within the secoiridoid framework appears to be important for nitric oxide (NO) inhibitory effects.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.

Nitric Oxide (NO) Inhibition Assay in LPS-Induced RAW264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

    • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., SKBR3) are cultured in an appropriate medium.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After cell attachment, they are treated with different concentrations of the test compounds for a set period (e.g., 48 or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Enzyme Source: Purified COX-1 and COX-2 enzymes are used.

  • Assay Procedure:

    • The test compound is pre-incubated with the COX enzyme.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The enzymatic reaction produces prostaglandin E2 (PGE2), which can be quantified using an enzyme immunoassay (EIA) kit.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined for both COX-1 and COX-2 to assess potency and selectivity.[3][4]

Mandatory Visualizations

Signaling Pathway of Inflammation Inhibition by Secoiridoid Glycosides

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKs MAPKs (JNK, p38, ERK) TLR4->MAPKs activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Gene Pro-inflammatory Gene Transcription MAPKs->Gene activates Secoiridoids Secoiridoid Glycoside Analogs Secoiridoids->IKK inhibits Secoiridoids->MAPKs inhibits NFkB_nuc->Gene induces

Caption: Inhibition of LPS-induced inflammatory signaling pathways by secoiridoid glycoside analogs.

Experimental Workflow for Screening Anti-inflammatory Activity

G start Start: Culture RAW264.7 cells seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Secoiridoid Analogs seed->pretreat induce Induce inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate griess Perform Griess Assay on supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate NO inhibition and IC50 values measure->calculate end End: SAR Analysis calculate->end

Caption: Workflow for assessing the anti-inflammatory activity of secoiridoid analogs.

Logical Relationship for SAR-guided Drug Discovery

G cluster_0 Discovery Cycle lead Lead Compound (e.g., Oleuropein) synthesis Analog Synthesis & Modification lead->synthesis screening Biological Screening (in vitro / in vivo) synthesis->screening data Quantitative Data (e.g., IC50 values) screening->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: Iterative process of SAR-guided lead optimization for drug discovery.

References

A Comparative Analysis of Vogeloside Efficacy from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the efficacy of Vogeloside, a potent secoiridoid glycoside, from different plant origins has been published today. This guide is an essential resource for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's therapeutic potential based on its botanical source. The publication synthesizes available experimental data to highlight variations in biological activity, providing a foundation for future research and development in pharmaceuticals and nutraceuticals.

This compound has been identified as a key bioactive compound in Anthocleista vogelii, a medicinal plant traditionally used in African medicine. While this remains the primary documented source, the potential for its presence in other plant species and the influence of the botanical matrix on its efficacy are areas of active investigation. This guide aims to consolidate the current understanding of this compound's biological activities and provide a framework for comparative analysis as new sources are identified.

Quantitative Data Summary

Currently, detailed comparative quantitative data for this compound isolated from different plant origins is limited in publicly accessible literature. The primary source identified for this compound is Anthocleista vogelii. Research has focused on the biological activities of extracts from this plant, with this compound being a significant contributor to its therapeutic effects. The following table summarizes the known biological activities of extracts containing this compound from Anthocleista vogelii.

Plant OriginBioactive Compound/ExtractBiological ActivityEfficacy Measurement (IC50/EC50)Reference
Anthocleista vogeliiThis compound (as a component of extracts)Anti-inflammatoryData on isolated this compound is not yet available. Extracts show significant inhibition of inflammatory markers.[1][1]
Anthocleista vogeliiMethanolic and Acetone ExtractsAntioxidantMethanolic extracts demonstrated superior DPPH radical scavenging activity compared to acetone extracts.[2][3][2][3]

Note: This table will be updated as more quantitative data on isolated this compound from different plant species becomes available.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies for key biological assays are outlined below.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or plant extract) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix an equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

  • Cell viability is assessed using the MTT assay to ensure that the observed inhibition of NO is not due to cytotoxicity.

Antioxidant Activity Assessment: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare various concentrations of this compound (or plant extract) in methanol.

  • In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Biological Assays cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Anthocleista vogelii) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation This compound Isolated this compound Fractionation->this compound Anti_inflammatory Anti-inflammatory Assay (NO Production) This compound->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) This compound->Antioxidant Data_Analysis IC50/EC50 Determination & Statistical Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis

Caption: Experimental workflow for the extraction, isolation, and biological evaluation of this compound.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits NFkB_n NF-κB NFkB_n->iNOS_gene Transcription

Caption: Postulated anti-inflammatory signaling pathway of this compound via inhibition of the NF-κB pathway.

This guide serves as a foundational document for the comparative assessment of this compound from various plant origins. As research progresses and more data becomes available, this resource will be updated to provide the scientific community with the most current and comprehensive information.

References

In Vivo Validation of Vogeloside's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Vogeloside, an iridoid glycoside found in medicinal plants such as Lonicera macrantha and Lonicera confusa. While direct in vivo validation studies on this compound are currently limited in publicly available literature, this document synthesizes existing in vitro data and draws comparisons with structurally related and well-studied iridoid glycosides, for which in vivo efficacy has been established. This guide aims to elucidate the probable therapeutic targets of this compound and provide a framework for future in vivo validation studies.

Executive Summary

This compound, as an iridoid glycoside, is predicted to exhibit significant anti-inflammatory and neuroprotective properties. This assertion is based on the established pharmacological activities of analogous compounds like Aucubin and Geniposide. The primary therapeutic targets for this class of compounds converge on the modulation of key inflammatory and neuronal signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the mitigation of oxidative stress. This guide presents available data, detailed experimental protocols for in vivo validation, and visual representations of the implicated signaling pathways to support further investigation into this compound's therapeutic potential.

Comparative Analysis of Therapeutic Targets

While specific in vivo data for this compound is not yet available, the following tables compare its potential effects, based on the known activities of related iridoid glycosides, with established alternative compounds.

Anti-inflammatory Activity

Table 1: Comparison of Anti-inflammatory Effects of Iridoid Glycosides and Alternatives

CompoundTarget/AssayIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference CompoundIn Vivo Efficacy (Reference)
This compound Nitric Oxide (NO) Production (LPS-stimulated RAW 264.7 cells)Data not available--IndomethacinSignificant reduction in paw edema
Geniposide NO, TNF-α, IL-6, IL-1β (LPS-stimulated macrophages)Significant inhibitionCarrageenan-induced paw edema (rat)Significant reduction in paw edemaIndomethacinSignificant reduction in paw edema[1]
Aucubin NO, TNF-α, IL-1β (LPS-stimulated microglia)Significant inhibitionCarrageenan-induced paw edema (rat)Data not availableIbuprofenSignificant reduction in paw edema[2]
Catalpol NO, TNF-α, IL-6 (LPS-stimulated microglia)Significant inhibitionLPS-induced neuroinflammation (mouse)Reduced microglial activation and pro-inflammatory cytokine levelsDexamethasoneSignificant reduction in neuroinflammation
Neuroprotective Activity

Table 2: Comparison of Neuroprotective Effects of Iridoid Glycosides and Alternatives

CompoundTarget/AssayIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference CompoundIn Vivo Efficacy (Reference)
This compound Glutamate-induced excitotoxicity (HT22 cells)Data not available--MK-801Protection against neuronal loss
Aucubin Oxidative stress, Apoptosis (Diabetic encephalopathy model)Reduced lipid peroxidation, decreased NOS activity[3]Forebrain Ischemia (Gerbil)Protected pyramidal cells from injury, reduced oxidative stress[4]--
Geniposide Apoptosis, Oxidative stress (Glutamate-induced toxicity in PC12 cells)Increased cell viabilityMCAO (rat)Reduced infarct volume and neurological deficitsNimodipineSignificant neuroprotection
Catalpol Apoptosis, Oxidative stress (MPTP-induced neurotoxicity in SH-SY5Y cells)Increased cell viability, reduced ROSMPTP-induced Parkinson's disease (mouse)Improved motor function, protected dopaminergic neurons--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments relevant to the validation of this compound's potential therapeutic targets.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Animals: Male Wistar rats (180-220 g) are used.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • This compound (or vehicle/reference compound) is administered orally or intraperitoneally at predetermined doses.

  • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[1][5].

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Forebrain Ischemia/Reperfusion Injury in Gerbils (Neuroprotection Assay)

This model simulates stroke-like conditions to evaluate the neuroprotective effects of a compound.

Animals: Male Mongolian gerbils (60-80 g) are used.

Procedure:

  • Gerbils are pre-treated with this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle once daily for seven consecutive days before the ischemic insult[4][6].

  • On the day of surgery, animals are anesthetized.

  • A midline ventral incision is made in the neck, and both common carotid arteries are exposed.

  • Transient global cerebral ischemia is induced by occluding both common carotid arteries with non-traumatic clips for 5 minutes.

  • The clips are then removed to allow reperfusion. Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Behavioral tests (e.g., passive avoidance test) can be performed before and after ischemia to assess cognitive function[4].

  • At a predetermined time point post-ischemia (e.g., 4 days), animals are euthanized, and brain tissue is collected for histological and biochemical analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers and oxidative stress)[4][7].

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the anti-neuroinflammatory effects of compounds.

Animals: C57BL/6 mice are commonly used.

Procedure:

  • Mice are administered this compound or vehicle at desired doses for a specific period.

  • Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg)[8].

  • Behavioral tests can be conducted to assess sickness behavior and cognitive deficits.

  • At a defined time point after LPS injection (e.g., 24 hours), animals are euthanized.

  • Brain tissue is collected for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR, and for immunohistochemical analysis of microglial and astrocyte activation[9][10][11].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vivo validation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB_active Active NF-κB MAPK->NFkB_active activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB NFkB->NFkB_active translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide iNOS->NO This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: Putative Anti-inflammatory Signaling Pathway of this compound.

G cluster_0 Pre-clinical Phase cluster_1 In Vivo Model Selection cluster_2 Treatment & Data Collection cluster_3 Data Analysis & Interpretation A1 Compound Identification (this compound) A2 In Vitro Screening (Anti-inflammatory & Neuroprotective Assays) A1->A2 B1 Inflammation Model (e.g., Carrageenan Paw Edema) A2->B1 B2 Neurodegeneration Model (e.g., Forebrain Ischemia) A2->B2 C1 Animal Dosing (this compound, Vehicle, Reference) B1->C1 B2->C1 C2 Behavioral Assessment C1->C2 C3 Tissue Collection & Analysis (Histology, Biomarkers) C2->C3 D1 Statistical Analysis C3->D1 D2 Target Validation & Mechanism of Action D1->D2

Caption: Experimental Workflow for In Vivo Validation of this compound.

G cluster_0 Neurotoxic Stimulus (e.g., Glutamate, Oxidative Stress) cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade Stimulus Excitotoxicity / ROS MAPK_neuro MAPK Activation (JNK, p38) Stimulus->MAPK_neuro Ca_influx Calcium Influx Stimulus->Ca_influx Mito_dys Mitochondrial Dysfunction Stimulus->Mito_dys Caspases Caspase Activation MAPK_neuro->Caspases Ca_influx->Mito_dys Mito_dys->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis This compound This compound This compound->MAPK_neuro Inhibits This compound->Ca_influx Inhibits This compound->Mito_dys Protects

Caption: Postulated Neuroprotective Mechanism of this compound.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound holds promise as a therapeutic agent with both anti-inflammatory and neuroprotective properties, likely acting through the modulation of the NF-κB and MAPK signaling pathways and by combating oxidative stress. However, the definitive validation of its therapeutic targets requires direct in vivo studies.

Future research should prioritize:

  • Quantitative in vitro studies to determine the precise efficacy of this compound in inhibiting key inflammatory mediators and protecting against various neurotoxic insults.

  • In vivo pharmacokinetic and pharmacodynamic studies to establish the bioavailability, optimal dosage, and therapeutic window of this compound.

  • Head-to-head comparative in vivo studies against established drugs in relevant disease models to ascertain its relative efficacy and therapeutic potential.

This guide serves as a foundational resource for researchers to design and execute robust pre-clinical studies to fully elucidate the therapeutic value of this compound.

References

Quantitative Analysis of Vogeloside in Herbal Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Vogeloside in various herbal preparations. This compound, an iridoid glycoside, is a significant bioactive compound found in various medicinal plants, notably within the Gelsemium genus. Accurate quantification of this compound is crucial for the standardization, quality control, and clinical development of herbal medicines containing this compound. This document outlines detailed experimental protocols, presents available quantitative data, and illustrates relevant biological pathways and analytical workflows.

Comparative Quantitative Data

Herbal Preparation (Plant Part)Analytical MethodRelative this compound Content (Peak Area/Intensity)Reference
Gelsemium elegans - RootUPLC-QTOF-MSHigh[1]
Gelsemium elegans - StemUPLC-QTOF-MSMedium[1]
Gelsemium elegans - LeafUPLC-QTOF-MSLow[1]

Note: The study cited performed a comprehensive characterization and relative quantification of numerous components. While specific iridoids were detected, the exact value for this compound was not explicitly delineated in a quantified table in the primary publication. The relative content is inferred from the general findings on the distribution of constituents.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex herbal matrices requires robust analytical methodologies. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the gold standard for its high sensitivity, selectivity, and accuracy.[2] Below are detailed protocols for sample preparation and UPLC-MS/MS analysis, compiled from established methods for quantifying phytochemicals in herbal medicines.[3][4]

Sample Preparation: Solid-Liquid Extraction

This protocol outlines the extraction of this compound from dried plant material or a powdered herbal preparation.

Objective: To efficiently extract this compound from the herbal matrix into a solvent suitable for UPLC-MS/MS analysis.

Materials and Reagents:

  • Dried and powdered herbal material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid solution

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1.0 g of the powdered herbal material into a centrifuge tube.

  • Add 10 mL of 70% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis

This protocol details the instrumental parameters for the separation and quantification of this compound.

Objective: To achieve chromatographic separation of this compound from other components in the extract and to quantify it using mass spectrometry.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-12.1 min: 95% to 5% B (linear gradient)

    • 12.1-15 min: 5% B (isocratic, for re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ for this compound (exact m/z to be determined with a standard)

  • Product Ions (m/z): At least two characteristic fragment ions for quantification and qualification (to be determined with a standard)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Method Validation: For reliable quantitative results, the UPLC-MS/MS method should be validated according to ICH guidelines, assessing for:

  • Linearity: A calibration curve should be constructed using a certified reference standard of this compound with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assessed through intra- and inter-day analysis, with a relative standard deviation (RSD) of <15%.

  • Accuracy: Determined by recovery studies of spiked samples, with recovery rates typically between 85% and 115%.

  • Stability: Assessed under various storage conditions to ensure the analyte does not degrade during the analytical process.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams were generated using Graphviz.

Experimental Workflow for this compound Quantification A Herbal Preparation (e.g., Powdered Gelsemium elegans) B Solid-Liquid Extraction (70% Methanol, Ultrasonication) A->B Extraction C Centrifugation & Filtration B->C Purification D UPLC-MS/MS Analysis C->D Injection E Data Acquisition (MRM Mode) D->E Detection F Quantification (Calibration Curve) E->F Analysis

Workflow for this compound quantification.

This compound, like other iridoid glycosides, is being investigated for various pharmacological activities, including anti-inflammatory and neuroprotective effects.[5][6] These effects are often mediated through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling pathway that could be modulated by this compound to exert its anti-inflammatory effects, based on the known mechanisms of similar bioactive compounds.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Cellular Receptor(s) This compound->Receptor Binds to IKK IKK Complex Receptor->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

References

Unraveling the Molecular Fingerprint: A Comparative MS/MS Fragmentation Analysis of Vogeloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, understanding the structural nuances of bioactive compounds is paramount. Tandem mass spectrometry (MS/MS) serves as a powerful analytical tool, offering deep insights into molecular architecture through controlled fragmentation. This guide provides a comparative analysis of the MS/MS fragmentation behavior of Vogeloside, an iridoid glycoside, benchmarked against related compounds. By elucidating characteristic fragmentation pathways, this document aims to facilitate the identification and structural characterization of this compound and similar compounds in complex matrices.

Principles of Iridoid Glycoside Fragmentation

Iridoid glycosides, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system, exhibit predictable fragmentation patterns in MS/MS analysis. The primary fragmentation events involve the cleavage of the glycosidic bond and subsequent cleavages within the aglycone and sugar moieties. The ionization method, whether positive or negative ion mode, significantly influences the resulting fragment ions.

In positive ion mode, protonated molecules ([M+H]⁺) and sodiated adducts ([M+Na]⁺) are commonly observed. Collision-induced dissociation (CID) of [M+H]⁺ ions typically initiates the cleavage of the O-glycosidic bond, leading to the formation of a protonated aglycone ion by losing the neutral sugar moiety (e.g., -162 Da for a hexose). Further fragmentation of the aglycone provides structural details of the iridoid core. Sodiated molecules ([M+Na]⁺) often yield sodiated sugar fragments, which can be diagnostic for the carbohydrate portion of the molecule[1].

In negative ion mode, deprotonated molecules ([M-H]⁻) are analyzed. Similar to the positive mode, the most prominent fragmentation is the cleavage of the glycosidic bond, resulting in an aglycone radical anion or a deprotonated aglycone. Subsequent fragmentations of the aglycone can involve retro-Diels-Alder (RDA) reactions and neutral losses of small molecules such as H₂O, CO, and CO₂.

Comparative Fragmentation Data

The following table summarizes the theoretical and observed MS/MS fragmentation data for this compound and compares it with the fragmentation patterns of two other well-characterized iridoid glycosides, Aucubin and Geniposide. This comparative approach highlights the common and distinguishing fragmentation pathways.

Compound Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation of Fragmentation Ionization Mode
This compound 405.14 [M+H]⁺243.09[M+H - 162]⁺: Loss of the glucose moiety, yielding the protonated aglycone.Positive
225.08[Aglycone - H₂O]⁺: Subsequent loss of water from the aglycone.
197.08[Aglycone - H₂O - CO]⁺: Further loss of carbon monoxide.
Aucubin 347.12 [M+H]⁺185.07[M+H - 162]⁺: Loss of the glucose moiety, yielding the protonated aglycone.Positive
167.06[Aglycone - H₂O]⁺: Subsequent loss of water from the aglycone.
149.05[Aglycone - 2H₂O]⁺: Loss of a second water molecule.
Geniposide 389.13 [M+H]⁺227.08[M+H - 162]⁺: Loss of the glucose moiety, yielding the protonated aglycone.Positive
209.07[Aglycone - H₂O]⁺: Subsequent loss of water from the aglycone.
181.07[Aglycone - H₂O - CO]⁺: Further loss of carbon monoxide.

Experimental Protocols

A standardized protocol for the MS/MS analysis of iridoid glycosides is crucial for obtaining reproducible and comparable data. The following outlines a typical experimental workflow.

Sample Preparation:

  • Extraction: Plant material or a purified compound is extracted with a suitable solvent, typically methanol or ethanol.

  • Purification: For complex mixtures, solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) can be employed to isolate the iridoid glycoside fraction or the pure compound.

  • Dilution: The sample is diluted to an appropriate concentration (e.g., 1-10 µg/mL) in a solvent compatible with the LC-MS system, such as a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column, is typically used for separation.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and/or negative ion mode.

  • MS/MS Analysis: The precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer. The collision energy is optimized to achieve sufficient fragmentation.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and provide a generalized workflow for iridoid glycoside analysis.

Vogeloside_Fragmentation cluster_this compound This compound Fragmentation Pathway ([M+H]⁺) M_H This compound [M+H]⁺ m/z 405.14 Aglycone Protonated Aglycone m/z 243.09 M_H->Aglycone -162 Da (Glucose) Frag1 [Aglycone - H₂O]⁺ m/z 225.08 Aglycone->Frag1 -18 Da (H₂O) Frag2 [Aglycone - H₂O - CO]⁺ m/z 197.08 Frag1->Frag2 -28 Da (CO) Experimental_Workflow cluster_workflow General Experimental Workflow for Iridoid Glycoside Analysis Start Sample Preparation (Extraction & Purification) LC_Separation LC Separation (Reversed-Phase) Start->LC_Separation ESI_Ionization Electrospray Ionization (Positive/Negative Mode) LC_Separation->ESI_Ionization MS1_Analysis MS1 Analysis (Precursor Ion Selection) ESI_Ionization->MS1_Analysis CID_Fragmentation Collision-Induced Dissociation (Fragmentation) MS1_Analysis->CID_Fragmentation MS2_Analysis MS2 Analysis (Fragment Ion Detection) CID_Fragmentation->MS2_Analysis Data_Analysis Data Analysis (Structure Elucidation) MS2_Analysis->Data_Analysis

References

Vogeloside: A Potential Lead Compound for Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vogeloside, a secoiridoid glycoside isolated from plants such as Anthocleista vogelii, presents an intriguing starting point for drug discovery. While direct and extensive research on this compound is limited, its classification as a secoiridoid and the bioactivity of its source plant suggest potential therapeutic applications. This guide provides a comparative evaluation of this compound, drawing insights from its close analogue, epi-vogeloside, its plant origin, and the broader class of secoiridoids. The aim is to offer a data-driven perspective on its potential as a lead compound for anti-inflammatory, antioxidant, and anticancer therapies.

Comparative Data on this compound and Related Compounds

Due to the limited availability of specific quantitative data for this compound, this section presents information on the bioactivity of its epimer, epi-vogeloside, as well as extracts from its source plant, Anthocleista vogelii, and other well-studied secoiridoids. This comparative approach allows for an initial assessment of this compound's potential.

Compound/ExtractBiological ActivityCell Line/ModelKey Findings
epi-Vogeloside AnticancerH1299 (Non-small cell lung cancer)Identified as a major cytotoxic constituent, inducing apoptosis through a ROS-mediated pathway.[1]
Anthocleista vogelii Methanolic Extract AntioxidantDPPH AssayExhibited significant scavenging activity.
Anthocleista vogelii Ethylacetate Fraction Anti-inflammatoryEgg albumin-induced rat paw oedemaAt 100 mg/kg, significantly inhibited oedema by 37.8%, 62.5%, and 69.7% at 2, 4, and 6 hours, respectively.
Oleocanthal (Secoiridoid) Anti-inflammatoryMacrophagesInhibits COX-1 and COX-2 enzymes.
Oleuropein (Secoiridoid) AntioxidantVariousDemonstrates potent free radical scavenging and metal chelating properties.
Oleuropein (Secoiridoid) AnticancerVarious cancer cell linesInduces apoptosis and inhibits proliferation.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to evaluating the therapeutic potential of a compound like this compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., H1299) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., epi-vogeloside) for 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model for screening the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compound (e.g., a fraction of Anthocleista vogelii extract) is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a standard and quick method to determine the radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound (e.g., Anthocleista vogelii extract) are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid or Trolox is used as a positive control.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing the Potential Mechanisms of Action

To conceptualize the potential pathways through which this compound might exert its effects, the following diagrams illustrate a hypothetical experimental workflow for its evaluation and a potential signaling pathway it might modulate based on the activity of its analogue, epi-vogeloside.

G cluster_0 This compound Evaluation Workflow Isolation Isolation of this compound from Anthocleista vogelii In_Vitro_Screening In Vitro Screening (Antioxidant, Anti-inflammatory, Anticancer) Isolation->In_Vitro_Screening Hit_Identification Hit Identification (Active in primary assays) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, PCR) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A logical workflow for the evaluation of this compound as a drug discovery lead.

G cluster_0 Hypothesized Anticancer Pathway of this compound This compound This compound ROS Increased ROS Production This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased ROS->Bcl2 Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Expression Increased ROS->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: A potential anticancer mechanism of this compound based on epi-vogeloside data.[1]

Conclusion and Future Directions

While direct evidence for the pharmacological activities of this compound is currently sparse, the existing data on its epimer, its source plant, and the broader class of secoiridoids provide a strong rationale for its investigation as a potential lead compound. The cytotoxic activity of epi-vogeloside against non-small cell lung cancer cells is a particularly promising starting point for anticancer drug discovery.[1] Furthermore, the documented anti-inflammatory and antioxidant properties of Anthocleista vogelii extracts suggest that this compound may also possess these activities.

Future research should focus on the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro Screening: Systematic screening of this compound for its anti-inflammatory, antioxidant, and anticancer activities using a panel of standardized assays to determine its potency (e.g., IC50/EC50 values).

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways such as NF-κB and MAPK, and its role in apoptosis and oxidative stress.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

The exploration of this compound holds significant promise for the discovery of novel therapeutic agents. The preliminary data, although indirect, strongly supports the initiation of a dedicated research program to unlock the full potential of this natural product.

References

Assessing the Safety and Toxicity Profile of Vogeloside: A Comparative Guide Based on Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific toxicological studies on Vogeloside have been published in the public domain. This guide provides a comprehensive safety and toxicity assessment based on data from the broader chemical class to which this compound belongs: the iridoid glycosides. The information presented is intended for researchers, scientists, and drug development professionals and should be interpreted as a predictive profile for this compound based on related compounds. This compound (PubChem CID: 14192588) is an iridoid glycoside with the molecular formula C17H24O10.[1]

Iridoid glycosides are a large class of monoterpenoids widely distributed in the plant kingdom. They are known for a broad spectrum of biological activities, but their safety profiles can vary. This guide compares the available toxicological data for representative iridoid glycosides, Aucubin and Harpagoside, to provide an inferred safety assessment for this compound.

Quantitative Toxicity Data for Iridoid Glycosides

The following tables summarize the key quantitative findings from acute, in vitro cytotoxicity, and genotoxicity studies on Aucubin, Harpagoside, and other iridoid glycosides.

Table 1: Acute Toxicity Data

Compound/ExtractTest SpeciesRoute of AdministrationLD50 / MLDObserved EffectsReference
AucubinMouseIntraperitoneal (i.p.)> 900 mg/kg (MLD)No deaths reported at this dose.[2]
HarpagosideMouseIntraperitoneal (i.p.)~1 g/kg (LD50)Not specified.
Harpagophytum ExtractMouseOral (p.o.)> 13.5 g/kg (LD50)Low toxicity observed.[3]
IGLR Extract¹RatOral (p.o.)Not determinedDose-dependent hemolytic anemia and diarrhea.

¹ Iridoid glycoside-rich extract from Lamiophlomis rotata.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 / CC50Reference
AucubinHuman leukemia/lymphomaNot specified26-56 µg/mL[4]
AucubinNormal human lymphocytesNot specified44.68 µg/mL (CC50)[4]
HarpagosideNot specifiedNot specified> 300 µg/mL[5]
HarpagosidePrimary human chondrocytesCytotoxicity AssayNo significant cytotoxicity up to 400 µg/mL[6]
Verminoside, Amphicoside, VeronicosideVarious cancer cell linesMTT Assay70-355 µM[7][8]
MelampyrosideDaphnia magnaNot specified33.26 µg/mL (EC50, 24h)[9]

Table 3: Genotoxicity Data

CompoundTest SystemAssayConcentrationResultReference
HarpagosideHuman lymphocytesMicronucleus TestUp to 10 µg/mLNot clastogenic or aneugenic[10][11][12]

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on OECD guidelines.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Principle: This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on the mortality observed after sequential dosing steps.

  • Procedure: A stepwise procedure is used, with 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy of all animals is performed at the end of the study.

2. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance and result in a reversion to a state where the bacteria can synthesize the required amino acid.

  • Procedure: The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. The test substance is incubated with the bacterial strains, and the mixture is plated on a minimal medium.

  • Evaluation: A positive result is characterized by a concentration-related increase in the number of revertant colonies compared to the solvent control.

3. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Principle: This genotoxicity test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).

  • Procedure: Cultured cells are exposed to the test substance, with and without metabolic activation. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one cell division. Cells are then harvested, stained, and scored for the presence of micronuclei.

  • Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.[13][14][15]

4. MTT Cytotoxicity Assay

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure: Cells are seeded in a multi-well plate and exposed to various concentrations of the test substance. After an incubation period, MTT solution is added. Following another incubation, a solubilizing agent is added to dissolve the formazan crystals.

  • Evaluation: The absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in absorbance compared to the control indicates reduced cell viability and cytotoxicity.

Visualizations

G cluster_0 General Workflow for In Vitro and In Vivo Toxicity Testing A Test Compound (e.g., this compound) B In Vitro Assays A->B E In Vivo Assays (Rodent Model) A->E C Cytotoxicity (e.g., MTT Assay) B->C D Genotoxicity (e.g., Ames, Micronucleus) B->D H Data Analysis & Hazard Identification C->H D->H F Acute Toxicity (e.g., OECD 423) E->F G Sub-chronic Toxicity E->G F->H G->H I Safety Profile Assessment H->I

Caption: General workflow for toxicity testing.

G cluster_1 Conceptual Pathway of Drug-Induced Hemolytic Anemia Drug Drug/Metabolite (e.g., from IGLR) RBC Red Blood Cell (RBC) Drug->RBC Mechanism 2 (Immune-mediated) OxidativeStress Oxidative Stress Drug->OxidativeStress Mechanism 1 (Oxidative) ImmuneComplex Drug-RBC Immune Complex Formation RBC->ImmuneComplex MembraneDamage RBC Membrane Damage OxidativeStress->MembraneDamage Hemolysis Hemolysis MembraneDamage->Hemolysis Antibody Antibody Production ImmuneComplex->Antibody Complement Complement Activation Antibody->Complement Complement->Hemolysis

References

Vogeloside: A Preclinical Overview of a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical data for Vogeloside, a naturally occurring norisoprenoid, and its potential as an anti-inflammatory intervention. Due to the absence of clinical trial data, this document focuses on in vitro and ex vivo studies, comparing its demonstrated effects with established anti-inflammatory treatments.

Preclinical Data Summary

This compound, also known as (6S,9R)-vomifoliol, has been investigated for its anti-inflammatory and antioxidant properties in human immune cell models. Research indicates that it may exert its effects by modulating key signaling pathways involved in inflammation.[1][2][3] Notably, there is a lack of in vivo preclinical studies and a complete absence of clinical trial data for this compound-based interventions.

Anti-Inflammatory Effects

Preclinical investigations have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines and enzymes in human peripheral blood mononuclear cells (PBMCs) and neutrophils stimulated by bacterial lipopolysaccharide (LPS) and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).[1][2][3]

Key findings include a dose-dependent reduction in:

  • Tumor necrosis factor-α (TNF-α)

  • Interleukin-8 (IL-8)

  • Interleukin-6 (IL-6)

  • Interleukin-1β (IL-1β)

  • Elastase-2

  • Metalloproteinase-9

Furthermore, this compound has been shown to up-regulate the secretion of the anti-inflammatory cytokine IL-10.[1][2] Mechanistic studies suggest that these effects are mediated, at least in part, through the downregulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2]

Effects on Metabolic Parameters

Preliminary in vitro evidence suggests a potential role for a glycoside of vomifoliol in metabolic regulation. One study demonstrated that vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside stimulated glucose uptake in HepG2 and 3T3-L1 cell lines, indicating a potential insulin-sensitizing effect.[4][5]

Comparison with Standard of Care for Inflammatory Diseases

Standard-of-care treatments for inflammatory diseases are well-established and encompass a range of pharmacological agents with proven clinical efficacy and safety profiles.[6][7][8] These include:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen and naproxen, which work by inhibiting cyclooxygenase (COX) enzymes.[6][7]

  • Corticosteroids: Potent anti-inflammatory agents like prednisone that broadly suppress the immune response.[6][7]

  • Disease-Modifying Antirheumatic Drugs (DMARDs): Including methotrexate and sulfasalazine, which modulate the underlying immune response in autoimmune diseases.[6]

  • Biologic Drugs: A newer class of targeted therapies, such as TNF inhibitors (e.g., adalimumab, etanercept) and IL-6 inhibitors (e.g., tocilizumab), that specifically target inflammatory cytokines or their receptors.[6]

Compared to these established therapies, this compound is in a nascent, purely preclinical stage of investigation. While early data is promising in vitro, it lacks the extensive in vivo and clinical data necessary to ascertain its therapeutic potential, safety, and efficacy in humans.

Data Presentation

Table 1: Effect of this compound on Pro-Inflammatory Cytokine and Enzyme Secretion in Stimulated Human Neutrophils

ParameterConcentration (µM)% Inhibition (Mean ± SD)
IL-1β 515.2 ± 1.8
2535.7 ± 2.5
7560.1 ± 3.1
IL-8 518.9 ± 2.1
2542.3 ± 3.0
7568.4 ± 4.2
TNF-α 520.5 ± 2.2**
2548.7 ± 3.5
7575.1 ± 4.9
MMP-9 512.8 ± 1.5
2530.1 ± 2.8
7555.6 ± 3.7
Elastase-2 514.3 ± 1.7
2533.8 ± 2.9
7558.9 ± 4.0

*p < 0.05, **p < 0.01, ***p < 0.001 compared to stimulated control. Data adapted from a study on human neutrophils stimulated with fMLP.[3]

Table 2: Effect of this compound on Pro- and Anti-Inflammatory Cytokine Secretion in Stimulated Human PBMCs

CytokineConcentration (µM)% Change (Mean ± SD)
IL-6 5-22.4 ± 2.5
25-50.1 ± 3.8
75-78.3 ± 5.1
TNF-α 5-25.6 ± 2.8
25-55.9 ± 4.2
75-82.7 ± 5.9
IL-10 5+15.8 ± 1.9*
25+40.2 ± 3.3
75+65.7 ± 4.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to stimulated control. Data adapted from a study on human PBMCs stimulated with LPS.[3]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Human Immune Cells

1. Isolation of Human Neutrophils and PBMCs:

  • Whole blood was collected from healthy adult donors.

  • Neutrophils and PBMCs were isolated using density gradient centrifugation with Polymorphprep™.

2. Cell Culture and Stimulation:

  • Isolated cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Cells were pre-incubated with this compound (5-75 µM) or a vehicle control for 2 hours.

  • Inflammation was induced by stimulating the cells with either lipopolysaccharide (LPS; 1 µg/mL) for PBMCs or N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP; 1 µM) for neutrophils for 24 hours.

3. Cytokine and Enzyme Quantification:

  • Cell culture supernatants were collected after the incubation period.

  • The concentrations of IL-1β, IL-6, IL-8, IL-10, TNF-α, MMP-9, and elastase-2 were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

4. Gene Expression Analysis:

  • Total RNA was extracted from LPS-stimulated PBMCs treated with this compound.

  • Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the relative gene expression of IL-6, LOX, NF-κB1, and NF-κB2.

Glucose Uptake Assay

1. Cell Culture:

  • HepG2 (human liver cancer cell line) and 3T3-L1 (mouse pre-adipocyte cell line) were cultured in appropriate media. 3T3-L1 cells were differentiated into adipocytes prior to the assay.

2. Glucose Uptake Measurement:

  • Cells were treated with varying concentrations of vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside.

  • Glucose uptake was assessed using a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • The fluorescence intensity, corresponding to the amount of 2-NBDG taken up by the cells, was measured using a fluorescence microplate reader.

Mandatory Visualization

G cluster_0 NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Initiates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G start Start isolate_cells Isolate Human Neutrophils and PBMCs from Blood start->isolate_cells pre_incubate Pre-incubate cells with This compound (2h) isolate_cells->pre_incubate stimulate Stimulate with LPS or fMLP (24h) pre_incubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant extract_rna Extract Total RNA stimulate->extract_rna elisa Quantify Cytokines/Enzymes (ELISA) collect_supernatant->elisa end End elisa->end qpcr Analyze Gene Expression (qRT-PCR) extract_rna->qpcr qpcr->end

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

Safety Operating Guide

Proper Disposal of Vogeloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Vogeloside, this guide supports researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with caution, treating it as potentially hazardous. The following procedures are based on general best practices for the disposal of laboratory chemicals. All personnel must consult their institution's specific chemical hygiene plan and adhere to local, regional, and national waste disposal regulations.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes its key chemical identifiers for proper waste labeling and documentation.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₇H₂₄O₁₀
Molecular Weight 388.37 g/mol
Appearance Solid (form may vary)

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. This includes the disposal of the pure compound, solutions containing this compound, and any contaminated materials.

Waste Segregation and Collection

Solid Waste:

  • Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.

  • The container should be made of a compatible material, such as amber glass or a suitable plastic, with a secure screw-top lid.

  • Do not mix this compound with other chemical waste streams unless compatibility has been confirmed.

Liquid Waste:

  • Collect solutions containing this compound in a separate, leak-proof hazardous waste container labeled "Hazardous Waste: this compound Solutions."

  • Ensure the container is compatible with the solvent used to dissolve the this compound.

  • Keep aqueous and organic solvent waste streams separate.

Contaminated Materials:

  • Dispose of items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound as chemically contaminated solid waste.

  • Place these materials in a designated, labeled hazardous waste bag or container.

  • Sharps, such as contaminated needles or broken glassware, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

Waste Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume/mass of the waste

  • The date of accumulation (the date the first waste was added to the container)

  • The name and contact information of the generating researcher or lab

Storage of Waste
  • Store all this compound waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Keep containers tightly closed except when adding waste.

Final Disposal
  • Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1] As a glycoside, it has the potential to be hydrolyzed, and its ecotoxicity has not been fully determined.

Experimental Protocols: General Guidance on Glycoside Hydrolysis

While specific inactivation protocols for this compound are not documented, the chemical nature of glycosides provides insight into potential degradation methods. Glycosidic bonds can be cleaved through acid hydrolysis.[2] In a laboratory setting, this could theoretically be achieved by treatment with a strong acid; however, this process would generate a new set of chemical waste products that would also require proper disposal. Without validated protocols, in-lab treatment of this compound waste is not recommended. The safest and most compliant method is disposal via a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.

Vogeloside_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal pure_this compound Unused/Expired This compound Powder solid_waste Solid Hazardous Waste Container pure_this compound->solid_waste vogeloside_solutions This compound Solutions liquid_waste Liquid Hazardous Waste Container vogeloside_solutions->liquid_waste contaminated_materials Contaminated PPE, Glassware, etc. contaminated_materials->solid_waste sharps_waste Sharps Container contaminated_materials->sharps_waste If sharp labeling Label Waste (Name, Date, Hazards) solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange Pickup by EHS/Licensed Contractor storage->ehs_pickup

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vogeloside

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) for Handling Vogeloside

Given the unknown specific toxicity of this compound, it is crucial to employ a comprehensive suite of personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Preparing Solutions - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Fume hoodTo prevent skin and eye contact with the powdered form and to avoid inhalation of fine particles.
Conducting Reactions and Extractions - Chemical-resistant gloves (e.g., nitrile or neoprene)- Chemical splash goggles or a face shield- Flame-resistant laboratory coat- Fume hood or ventilated enclosureTo protect against splashes of solvents and reagents, and to ensure proper ventilation of potentially hazardous fumes.
Purification (e.g., Chromatography) - Chemical-resistant gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Well-ventilated area or fume hoodTo prevent contact with solvents and the purified compound.
Handling Waste - Chemical-resistant gloves- Safety glasses- Laboratory coatTo protect against accidental exposure to contaminated materials.

Experimental Workflow for Safe Handling of this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram, generated using Graphviz, illustrates the key steps and decision points.

Vogeloside_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive this compound store Store in a cool, dry, well-ventilated area start->store Upon receipt sds Review available safety information for iridoid glycosides store->sds plan Develop a detailed experimental plan sds->plan ppe Don appropriate PPE plan->ppe weigh Weigh this compound in a fume hood ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve react Conduct experiment in a fume hood or ventilated enclosure dissolve->react waste_solid Collect solid waste in a labeled, sealed container react->waste_solid Solid byproducts waste_liquid Collect liquid waste in a labeled, sealed container react->waste_liquid Liquid waste dispose Dispose of waste according to institutional and local regulations waste_solid->dispose waste_liquid->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.